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Foundational

An In-depth Technical Guide to the Synthesis of Sodium 4-hydroxy-3-methylbutanoate

Abstract This technical guide provides a comprehensive overview of the chemical synthesis of sodium 4-hydroxy-3-methylbutanoate, a methylated analog of sodium oxybate (gamma-hydroxybutyrate or GHB). The document is inten...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of sodium 4-hydroxy-3-methylbutanoate, a methylated analog of sodium oxybate (gamma-hydroxybutyrate or GHB). The document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It details a viable two-step synthetic pathway, encompassing the preparation of the key intermediate, 3-methyl-gamma-butyrolactone, followed by its subsequent hydrolysis to the target sodium salt. The guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and outlines the necessary characterization and safety protocols to ensure scientific rigor and reproducibility.

Introduction: The Significance of Sodium 4-hydroxy-3-methylbutanoate

Sodium 4-hydroxy-3-methylbutanoate is a structural analog of sodium gamma-hydroxybutyrate (GHB), a neurotransmitter and central nervous system depressant.[1] GHB is clinically used for the treatment of narcolepsy and cataplexy.[2] As a methylated derivative, sodium 4-hydroxy-3-methylbutanoate is of significant interest to the scientific community for several reasons:

  • Pharmacological Research: The methyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially leading to derivatives with improved therapeutic profiles, such as altered potency, duration of action, or side-effect profiles.

  • Drug Development: As a novel chemical entity, it serves as a lead compound for the development of new therapeutics targeting the GHB receptor and other related pathways.

  • Structure-Activity Relationship (SAR) Studies: The synthesis of such analogs is crucial for understanding the SAR of GHB and its receptor, which can inform the design of more selective and potent modulators.

This guide will focus on a logical and reproducible synthetic strategy to obtain sodium 4-hydroxy-3-methylbutanoate for research and development purposes.

Overall Synthetic Strategy

The most direct and widely adopted method for the synthesis of sodium salts of gamma-hydroxy acids is through the base-catalyzed hydrolysis of the corresponding gamma-lactone.[3][4] This approach is high-yielding and essentially irreversible, making it an ideal choice for the synthesis of sodium 4-hydroxy-3-methylbutanoate. The overall synthetic strategy can be summarized in two key stages:

  • Synthesis of the Intermediate: Preparation of 3-methyl-gamma-butyrolactone (also known as β-methyl-γ-butyrolactone).

  • Hydrolysis to the Final Product: Base-catalyzed ring-opening of the lactone to yield sodium 4-hydroxy-3-methylbutanoate.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Hydrolysis Precursors Starting Materials 3-methyl-gamma-butyrolactone 3-Methyl-gamma-butyrolactone (Intermediate) Precursors->3-methyl-gamma-butyrolactone Various Synthetic Routes Sodium_4-hydroxy-3-methylbutanoate Sodium 4-hydroxy-3-methylbutanoate (Final Product) 3-methyl-gamma-butyrolactone->Sodium_4-hydroxy-3-methylbutanoate NaOH, H2O/Solvent

Caption: Overall two-stage synthetic workflow.

Synthesis of 3-Methyl-gamma-butyrolactone (Intermediate)

The synthesis of the key intermediate, 3-methyl-gamma-butyrolactone, can be achieved through various routes. For the purpose of this guide, we will focus on a method that is adaptable to a standard laboratory setting. One such approach involves the reduction of a suitable precursor, such as a derivative of itaconic acid or a related unsaturated ester.

Recommended Synthetic Pathway: Catalytic Hydrogenation of an Unsaturated Precursor

A robust method for the synthesis of substituted butyrolactones involves the catalytic hydrogenation of a corresponding unsaturated lactone or ester. This method is often high-yielding and stereoselective, depending on the choice of catalyst and reaction conditions.

G Precursor_Ester α-methyl-γ-butyrolactone Precursor (e.g., from Itaconic Acid) Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Precursor_Ester->Hydrogenation Lactonization Acid-catalyzed Lactonization Hydrogenation->Lactonization Final_Lactone 3-Methyl-gamma-butyrolactone Lactonization->Final_Lactone

Caption: Synthetic pathway to 3-methyl-gamma-butyrolactone.

Experimental Protocol: Synthesis of 3-Methyl-gamma-butyrolactone

This protocol is a representative procedure adapted from known methods for the synthesis of substituted lactones.

Materials:

  • Diethyl itaconate

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Palladium on carbon (10 wt. %)

  • Hydrogen gas

  • Anhydrous diethyl ether

  • 2 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol

Procedure:

  • Grignard Reaction: To a solution of diethyl itaconate (1 equivalent) in anhydrous diethyl ether, cooled to 0 °C, add methylmagnesium bromide (1.1 equivalents) dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Hydrogenation: The crude product from the previous step is dissolved in ethanol, and 10% Pd/C (5 mol %) is added. The mixture is hydrogenated under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up and Lactonization: The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The residue is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added. The mixture is heated to reflux with a Dean-Stark trap to remove water and drive the lactonization.

  • Purification: The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude 3-methyl-gamma-butyrolactone is purified by vacuum distillation.

Synthesis of Sodium 4-hydroxy-3-methylbutanoate (Final Product)

The final step in the synthesis is the hydrolysis of the 3-methyl-gamma-butyrolactone intermediate to the sodium salt of 4-hydroxy-3-methylbutanoic acid. This is a saponification reaction, which is a well-established and efficient method for the ring-opening of lactones.[3][5]

G Lactone 3-Methyl-gamma-butyrolactone Hydrolysis Sodium Hydroxide (aq) Lactone->Hydrolysis Workup Work-up and Isolation Hydrolysis->Workup Final_Product Sodium 4-hydroxy-3-methylbutanoate Workup->Final_Product

Caption: Hydrolysis of the lactone to the final product.

Experimental Protocol: Hydrolysis of 3-Methyl-gamma-butyrolactone

This protocol is based on general procedures for the saponification of lactones.[6][7]

Materials:

  • 3-Methyl-gamma-butyrolactone

  • Sodium hydroxide

  • Deionized water

  • Ethanol (optional, as a co-solvent)

  • 2 M Hydrochloric acid (for pH adjustment if necessary)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.05 equivalents) in deionized water (or a mixture of water and ethanol).

  • Addition of Lactone: To the stirred sodium hydroxide solution, add 3-methyl-gamma-butyrolactone (1 equivalent) dropwise.

  • Reaction: The reaction mixture is heated to reflux (around 80-100 °C) and stirred for 2-4 hours. The reaction progress can be monitored by the disappearance of the lactone spot on TLC or by GC-MS analysis of an acidified aliquot.

  • Work-up: After the reaction is complete, the solution is cooled to room temperature. The pH of the solution can be adjusted to neutral (pH 7-8) with 2 M HCl if there is an excess of base.

  • Isolation: The solvent is removed under reduced pressure to yield the crude sodium 4-hydroxy-3-methylbutanoate. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Characterization of Sodium 4-hydroxy-3-methylbutanoate

Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes the expected analytical data for 4-hydroxy-3-methylbutanoic acid (the free acid form, which can be generated for analytical purposes by acidification of the sodium salt).

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the methyl group (doublet), the methine proton, the methylene protons adjacent to the hydroxyl and carboxyl groups, and the hydroxyl proton.
¹³C NMR Resonances for the methyl carbon, the methine carbon, the two methylene carbons, and the carboxyl carbon.
Infrared (IR) Spectroscopy A broad O-H stretch (from the hydroxyl and carboxylic acid groups), C-H stretches, and a strong C=O stretch from the carboxylic acid.
Mass Spectrometry (MS) The molecular ion peak corresponding to the molecular weight of the compound (or its fragments).

Note: Specific chemical shifts and peak positions can be predicted using standard correlation tables and spectroscopic databases for similar structures.[8]

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 3-Methyl-gamma-butyrolactone: Handle with care. While specific toxicity data is limited, related lactones can be irritants.[9][10]

  • Sodium Hydroxide: A corrosive and caustic base. Avoid contact with skin and eyes.

  • Grignard Reagents: Highly reactive and flammable. Must be handled under anhydrous conditions and away from sources of ignition.

  • Hydrogen Gas: Highly flammable. Use with appropriate safety measures in a well-ventilated area.

Always consult the Safety Data Sheets (SDS) for all reagents before use.[3][10][11]

References

  • Chen, W., Yang, Q., Zhou, T., Tian, Q., & Zhang, G. (2015). Enantioselective Synthesis of α-exo-Methylene γ-Butyrolactones via Chromium Catalysis. Organic Letters, 17(21), 5236–5239. [Link]

  • Lei, A., He, M., & Zhang, X. (2002). Highly enantioselective syntheses of functionalized alpha-methylene-gamma-butyrolactones via Rh(I)-catalyzed intramolecular Alder ene reaction: application to formal synthesis of (+)-pilocarpine. Journal of the American Chemical Society, 124(28), 8198–8199. [Link]

  • U.S. Department of Justice, Drug Enforcement Administration. (n.d.). GHB and Analogs Fast Facts. Retrieved from [Link]

  • Erowid. (n.d.). Rhodium GHB Synthesis FAQ. Retrieved from [Link]

  • ResearchGate. (2017, June 2). Can anyone tell me exact procedure of gamma butyrolactone in basic media? Retrieved from [Link]

  • Mamelak, M. (2007). Gammahydroxybutyrate (Sodium Oxybate): From the Initial Synthesis to the Treatment of Narcolepsy–Cataplexy and Beyond. Sleep, 30(11), 1431–1432. [Link]

  • Royal Society of Chemistry. (n.d.). Artificial biocatalytic cascades for the enantiocomplementary synthesis of 3-hydroxy-γ-butyrolactones. Retrieved from [Link]

  • Google Patents. (n.d.). EP1052258B1 - Process for producing beta-hydroxy-gamma-butyrolactone derivatives and beta-(meth)acryloyloxy-gamma-butyrolactone derivatives.
  • MDPI. (2021, January 6). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molbank, 2021(1), M1179. [Link]

  • ResearchGate. (n.d.). CIAT with simultaneous epimerization at two stereocenters. Synthesis of substituted β-methyl-α-homophenylalanine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Greener synthesis of β-methyl-α-methylene-γ-butyrolactone from biorenewable itaconic acid. Retrieved from [Link]

  • SWGDRUG.org. (2005, August 22). gamma-butyrolactone. Retrieved from [Link]

  • Google Patents. (n.d.). CN119019245A - Preparation method of pharmaceutical grade sodium 3-hydroxybutyrate.
  • Teledyne ISCO. (2012, November 9). Purification Strategies for Flavones and Related Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US8524944B2 - Process for the preparation of sodium gamma-hydroxybutyrate.
  • Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Sodium 4-hydroxy-3-methylbutanoate. Retrieved from [Link]

Sources

Exploratory

Sodium 4-hydroxy-3-methylbutanoate (CAS 112895-77-9): A Critical Biomarker and Analytical Standard in Metabolic Profiling

Executive Summary Sodium 4-hydroxy-3-methylbutanoate (CAS 112895-77-9), widely recognized in clinical biochemistry as 4-hydroxyisovaleric acid sodium salt, is a highly specific organic acid standard utilized in clinical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sodium 4-hydroxy-3-methylbutanoate (CAS 112895-77-9), widely recognized in clinical biochemistry as 4-hydroxyisovaleric acid sodium salt, is a highly specific organic acid standard utilized in clinical metabolomics[1][2]. As a downstream metabolite of leucine catabolism, its endogenous free-acid form (4-hydroxyisovaleric acid) serves as a definitive diagnostic biomarker for Isovaleric Acidemia (IVA), a rare autosomal recessive inborn error of metabolism[3][4]. This technical guide provides an in-depth analysis of its biochemical origins, physicochemical properties, and the rigorous analytical methodologies required for its quantification in clinical matrices.

Biochemical Causality: The Origin of 4-Hydroxyisovaleric Acid

To understand the diagnostic value of 4-hydroxyisovaleric acid, one must examine the causality of its endogenous production. In healthy individuals, the branched-chain amino acid leucine is catabolized through a series of enzymatic steps, eventually forming acetyl-CoA and acetoacetate. The third step of this pathway is the dehydrogenation of isovaleryl-CoA to 3-methylcrotonyl-CoA, an essential reaction catalyzed by the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD)[4].

In patients with IVA, a genetic deficiency in IVD creates a severe metabolic block. The Causality of Shunting: This enzymatic failure causes a massive accumulation of isovaleryl-CoA, which is rapidly hydrolyzed into free isovaleric acid. To mitigate the neurotoxicity of isovaleric acid, the body employs alternative metabolic shunts. One primary detoxification route is the ω-oxidation of isovaleric acid by cytochrome P450 enzymes, which hydroxylates the terminal methyl group to produce 4-hydroxyisovaleric acid[3]. This compound can be further oxidized to methylsuccinic acid and mesaconic acid[3]. Therefore, the presence of 4-hydroxyisovaleric acid in urine is not a primary defect, but rather a secondary physiological survival response to isovaleryl-CoA accumulation.

MetabolicPathway Leu Leucine IsoCoA Isovaleryl-CoA Leu->IsoCoA Transamination & Decarboxylation Block Isovaleryl-CoA Dehydrogenase (IVD Deficiency) IsoCoA->Block Normal Pathway IsoAcid Isovaleric Acid IsoCoA->IsoAcid Hydrolysis (Accumulation) Block->IsoCoA OmegaOx ω-Oxidation (CYP450) IsoAcid->OmegaOx FourHIVA 4-Hydroxyisovaleric Acid (4-HIVA) OmegaOx->FourHIVA Shunt Pathway MethylSucc Methylsuccinic Acid FourHIVA->MethylSucc Further Oxidation

Leucine degradation pathway illustrating the ω-oxidation shunt to 4-hydroxyisovaleric acid in IVA.

Physicochemical Properties and Standard Rationale

When utilized as an analytical standard for Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the compound is synthesized and supplied as a sodium salt (Sodium 4-hydroxy-3-methylbutanoate) rather than the free acid[2].

Causality of the Salt Form: The free acid, 4-hydroxyisovaleric acid, possesses both a hydroxyl group and a carboxyl group separated by three carbon atoms. Under acidic or even neutral conditions, it readily undergoes intramolecular esterification (lactonization) to form 3-methylbutyrolactone[3]. By supplying the standard as a sodium salt, the carboxylate anion is stabilized. This prevents spontaneous lactonization, ensuring long-term stability and precise stoichiometric quantification during the preparation of calibration curves[2][3].

Table 1: Physicochemical and Quantitative Data
PropertyValue
IUPAC Name Sodium 4-hydroxy-3-methylbutanoate
CAS Number 112895-77-9
Molecular Formula C5H9NaO3
Molecular Weight 140.11 g/mol
Monoisotopic Mass 140.045 Da
Topological Polar Surface Area 60.4 Ų
Storage Temperature 2-8 °C

(Data sourced from PubChem and Sigma-Aldrich[1][2])

Analytical Methodology: Quantification in Clinical Matrices

The gold standard for diagnosing organic acidurias like IVA is the quantification of urinary organic acids via GC-MS[5]. Because 4-hydroxyisovaleric acid is highly polar and non-volatile, it must be extracted and chemically derivatized prior to chromatographic separation. The following protocol outlines a self-validating system for its quantification.

Step-by-Step GC-MS Protocol

1. Sample Normalization & Isotope Dilution

  • Action: Measure the creatinine concentration of the urine sample. Aliquot a volume of urine equivalent to 0.5 μmol of creatinine into a glass tube. Add a known concentration of an isotopically labeled internal standard (e.g., 13C-labeled organic acid).

  • Causality: Normalizing to creatinine corrects for variations in urine dilution, ensuring that the biomarker concentration reflects true metabolic output rather than hydration status. The internal standard acts as a self-validating control to mathematically correct for extraction losses and matrix suppression effects.

2. Oximation (Multiplexing Stabilization)

  • Action: Add 500 μL of hydroxylamine hydrochloride (2.5 g/L in water) and incubate at 60 °C for 60 minutes.

  • Causality: While 4-hydroxyisovaleric acid does not contain a keto group, clinical organic acid profiling is multiplexed. Oximation stabilizes α-keto acids present in the same matrix, preventing their thermal degradation during subsequent extraction steps.

3. Acidification and Liquid-Liquid Extraction (LLE)

  • Action: Acidify the sample to pH < 2 using 6N HCl. Extract twice with 2 mL of a 1:1 mixture of ethyl acetate and diethyl ether. Centrifuge to separate the organic and aqueous layers, and collect the organic phase.

  • Causality: Acidification protonates the carboxylate group of the 4-hydroxy-3-methylbutanoate standard, converting it back to its uncharged free acid form (4-hydroxyisovaleric acid). This drastically increases its partition coefficient into the organic solvent, enabling efficient extraction from the aqueous urine matrix.

4. Solvent Evaporation and Silylation

  • Action: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40 °C. Add 50 μL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) and 50 μL of pyridine. Incubate at 60 °C for 30 minutes.

  • Causality: BSTFA replaces the active hydrogen atoms on both the hydroxyl (-OH) and carboxyl (-COOH) groups with trimethylsilyl (TMS) groups. This dual derivatization lowers the boiling point and increases the thermal stability of the molecule, preventing on-column degradation and allowing it to vaporize seamlessly in the GC inlet.

5. GC-MS Acquisition and Self-Validation

  • Action: Inject 1 μL into the GC-MS operating in Electron Ionization (EI) mode.

  • Self-Validation: The analytical run must validate itself through a multipoint calibration curve of Sodium 4-hydroxy-3-methylbutanoate (CAS 112895-77-9) processed through the exact same extraction and derivatization steps. A blank matrix must show no peak at the specific retention time, and the internal standard recovery must fall within 80-120% to validate the extraction efficiency.

Workflow Sample Urine Sample (Creatinine Normalized) Spike Isotope Dilution (Internal Standard) Sample->Spike Extract Liquid-Liquid Extraction (Ethyl Acetate/Ether) Spike->Extract Deriv Silylation (BSTFA + 1% TMCS) Extract->Deriv GCMS GC-MS Analysis (EI Mode) Deriv->GCMS Data Quantification & Clinical Interpretation GCMS->Data

GC-MS analytical workflow for the quantification of 4-hydroxyisovaleric acid in clinical urine.

Diagnostic Utility and Clinical Interpretation

In the clinical setting, the detection of 4-hydroxyisovaleric acid is rarely evaluated in isolation. It is part of a comprehensive biomarker panel that includes isovalerylglycine, 3-hydroxyisovaleric acid, and methylsuccinic acid[4]. The simultaneous elevation of these metabolites provides a definitive biochemical phenotype for Isovaleric Acidemia. Using highly purified standards like Sodium 4-hydroxy-3-methylbutanoate ensures that clinical laboratories can establish accurate limits of detection (LOD) and limits of quantification (LOQ), minimizing false positives and enabling early dietary or pharmacological intervention in affected neonates.

References

  • Sodium 4-hydroxy-3-methylbutanoate | C5H9NaO3 | CID 23695188 - PubChem National Institutes of Health (NIH) 1

  • sodium 4-hydroxy-3-methylbutanoate | 112895-77-9 - Sigma-Aldrich Sigma-Aldrich 2

  • Toronto Research Chemicals (Page 74) @ ChemBuyersGuide.com, Inc. ChemBuyersGuide

  • New metabolites in isovaleric acidemia - PubMed National Institutes of Health (NIH) 3

  • Identification of 19 New Metabolites Induced by Abnormal Amino Acid Conjugation in Isovaleric Acidemia | Clinical Chemistry Oxford Academic 4

  • US7993931B1 - Oxygen-18 labeled organic acids and use in diagnosing metabolic disorders Google Patents 5

  • Diagnostic Metabolites - Sigma-Aldrich Sigma-Aldrich

  • “Classical organic acidurias”: diagnosis and pathogenesis Cocuk Metabolizma

Sources

Foundational

"Sodium 4-hydroxy-3-methylbutanoate structure elucidation"

An In-Depth Technical Guide to the Structure Elucidation of Sodium 4-hydroxy-3-methylbutanoate Abstract The unambiguous determination of a molecule's chemical structure is a foundational requirement in chemical research,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structure Elucidation of Sodium 4-hydroxy-3-methylbutanoate

Abstract

The unambiguous determination of a molecule's chemical structure is a foundational requirement in chemical research, drug development, and material science. This guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of Sodium 4-hydroxy-3-methylbutanoate. Moving beyond a simple recitation of techniques, we delve into the strategic rationale behind the experimental sequence, demonstrating how a multi-technique, orthogonal approach provides a self-validating system for structural confirmation. This document is intended for researchers and scientists who require a practical and logical framework for characterizing novel or unconfirmed small molecules, using Sodium 4-hydroxy-3-methylbutanoate as a practical exemplar.

Introduction and Preliminary Assessment

Sodium 4-hydroxy-3-methylbutanoate (Molecular Formula: C₅H₉NaO₃) is a small organic salt.[1] Before embarking on complex spectroscopic analysis, a preliminary assessment based on the chemical name and formula provides a working hypothesis.

The organic component, the 4-hydroxy-3-methylbutanoate anion, has the formula C₅H₉O₃⁻. The degree of unsaturation (DoU) is calculated as follows:

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 5 + 1 - (9/2) = 1

A DoU of 1 strongly suggests the presence of one double bond or a single ring. In the context of a butanoate, this is unequivocally assigned to the carbonyl (C=O) bond within the carboxylate group. This initial hypothesis—a four-carbon chain with a methyl group, a hydroxyl group, and a carboxylate—must be rigorously confirmed.

Our strategy is to employ a synergistic combination of mass spectrometry and spectroscopic techniques to build the structure piece by piece, with each result validating the others.

G cluster_0 Elucidation Workflow Hypothesis Initial Hypothesis (Formula: C₅H₉NaO₃, DoU=1) MS Mass Spectrometry (MS) Confirm Molecular Weight & Formula Hypothesis->MS Verify Mass FTIR FTIR Spectroscopy Identify Key Functional Groups MS->FTIR Guide Functional Group Search Confirmation Integrated Structure Confirmation MS->Confirmation NMR NMR Spectroscopy Establish Connectivity & Stereochemistry FTIR->NMR Confirm Groups for NMR FTIR->Confirmation NMR->Confirmation Provide Final Proof

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Confirming the Foundation

Mass spectrometry (MS) is the first experimental step, serving to confirm the molecular weight and, by extension, the molecular formula.[2] For a polar, pre-ionized salt like Sodium 4-hydroxy-3-methylbutanoate, Electrospray Ionization (ESI) is the technique of choice due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a 50:50 mixture of methanol and deionized water. Further dilute to a final concentration of 1-10 µg/mL for infusion.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.[3]

  • Analysis Mode: Operate in both positive and negative ion modes to capture all relevant ionic species.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. The high-resolution capability of the instrument allows for the determination of the exact mass to within 5 ppm, which is critical for confirming the elemental composition.

Data Interpretation & Expected Results

The analysis will confirm the molecular weight of the anion (118.13 g/mol ) and the intact salt. The key is to look for specific adducts and the free anion.

Ion SpeciesFormulaCalculated Exact Mass (m/z)Analysis ModeRationale
[M-Na]⁻C₅H₉O₃⁻117.0552NegativeThe free butanoate anion. This is the primary ion of interest for confirming the organic component's mass.
[M+H]⁺C₅H₁₀O₃Na⁺141.0522PositiveThe protonated intact salt. Less common but possible.
[M-Na+2H]⁺C₅H₁₁O₃⁺119.0703PositiveThe protonated free acid form.

Confirmation of the m/z 117.0552 peak in negative mode with an accuracy of <5 ppm provides definitive evidence for the elemental composition of C₅H₉O₃⁻, validating our initial hypothesis.

FTIR Spectroscopy: Functional Group Identification

With the molecular formula confirmed, Fourier Transform Infrared (FTIR) spectroscopy is employed to rapidly identify the principal functional groups present.[4][5] This technique provides a "chemical fingerprint" of the molecule.[6] Attenuated Total Reflectance (ATR) is the preferred sampling method for solid powders due to its minimal sample preparation requirements.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the dry powder directly onto the ATR crystal (typically diamond or germanium).

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Spectrum: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Interpretation & Expected Results

The resulting spectrum is analyzed for characteristic absorption bands that correspond to specific molecular vibrations.[6]

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group AssignmentSignificance
3500 - 3200 (Broad)O-H StretchHydroxyl (-OH)Confirms the "hydroxy" component of the molecule. The broadness is due to hydrogen bonding.
2960 - 2850C-H StretchAliphatic (sp³ C-H)Confirms the presence of the methyl and methylene groups in the carbon backbone.
1610 - 1550 (Strong)C=O Asymmetric StretchCarboxylate (-COO⁻)Confirms the deprotonated carboxylic acid (salt form). This is a key differentiator from the free acid, which would appear ~1710 cm⁻¹.
1420 - 1380 (Strong)C=O Symmetric StretchCarboxylate (-COO⁻)The second characteristic peak for the carboxylate anion.
1100 - 1000C-O StretchPrimary AlcoholConfirms the C-O single bond of the hydroxyl group.

The presence of these key bands provides strong, corroborating evidence for the hydroxyl and carboxylate functionalities.

NMR Spectroscopy: The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule.[7] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the complete structural puzzle.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-20 mg of Sodium 4-hydroxy-3-methylbutanoate in 0.6 mL of Deuterium Oxide (D₂O). D₂O is chosen as the solvent because it is polar and will not obscure the ¹H NMR spectrum, though it will cause the exchange and disappearance of the -OH proton signal.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • ¹H NMR: Acquire with a 45° pulse angle and a relaxation delay of 2 seconds.

    • ¹³C{¹H} NMR: Acquire with proton decoupling to produce sharp singlets for each unique carbon.

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) ¹H-¹³C correlations, which are crucial for connecting molecular fragments.[8]

Data Interpretation & Structure Assembly

The data from each experiment are layered to build a complete picture.

¹H NMR Data (Predicted)

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-a~0.9Doublet3H-CH₃Aliphatic methyl group adjacent to a single proton.
H-b~2.0 - 2.2Multiplet1H-CH-Methine proton coupled to multiple neighboring protons.
H-c~2.3 - 2.4Doublet of Doublets2H-CH₂-COO⁻Methylene protons adjacent to the electron-withdrawing carboxylate and a chiral center.
H-d~3.4 - 3.5Doublet of Doublets2H-CH₂-OHMethylene protons adjacent to the hydroxyl group and a chiral center.

¹³C NMR Data (Predicted)

Chemical Shift (δ, ppm)DEPT-135 PhaseAssignment
~15-20Positive (CH₃)C1 (-CH₃)
~35-40Positive (CH)C3 (-CH-)
~40-45Negative (CH₂)C2 (-CH₂-COO⁻)
~65-70Negative (CH₂)C4 (-CH₂-OH)
~180-185AbsentC5 (-COO⁻)

2D NMR: Connecting the Fragments

Caption: Key COSY and HMBC correlations for assembly.

  • COSY Analysis:

    • A cross-peak between the methyl protons (H-a) and the methine proton (H-b) confirms the CH₃-CH fragment.

    • Cross-peaks from the methine proton (H-b) to both methylene groups (H-c and H-d) establish that the methine carbon is central and bonded to all three other fragments.

  • HSQC Analysis:

    • This experiment directly links each proton signal to its corresponding carbon signal, confirming the assignments made in the 1D tables. For example, the proton at ~0.9 ppm correlates to the carbon at ~15-20 ppm.

  • HMBC Analysis - The Final Proof:

    • Key Correlation 1: A correlation from the methyl protons (H-a) to the carboxylate carbon (C5, ~180-185 ppm) would be a 4-bond correlation and likely weak or absent. However, a correlation from the methylene protons next to the carboxylate (H-c) to the carboxylate carbon (C5) will be strong, confirming the -CH₂-COO⁻ moiety.

    • Key Correlation 2: Correlations from the methyl protons (H-a) to the hydroxymethylene carbon (C4, ~65-70 ppm) and the carboxymethylene carbon (C2, ~40-45 ppm) definitively lock the methyl group onto the central C3 carbon.

    • Key Correlation 3: Correlations from the hydroxymethylene protons (H-d) to the central methine carbon (C3) and the carboxymethylene carbon (C2) provide final, redundant confirmation of the overall carbon skeleton.

Conclusion: An Integrated and Self-Validating Approach

The structure of Sodium 4-hydroxy-3-methylbutanoate is unequivocally confirmed through the strategic application of orthogonal analytical techniques. Mass spectrometry established the correct molecular formula. FTIR spectroscopy identified the key hydroxyl and carboxylate functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments provided the definitive atom-by-atom connectivity, assembling the fragments into the final, validated structure. Each step in this process builds upon and validates the last, creating a robust and trustworthy elucidation workflow that is a cornerstone of modern chemical analysis.

References

  • Sodium 4-hydroxy-3-methylbutanoate . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy . OMICS International. Available at: [Link]

  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy . Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR) . Eurofins Scientific. Available at: [Link]

  • Small molecule analysis using MS . Bioanalysis Zone. Available at: [Link]

  • Mass Spectrometry analysis of Small molecules . SlideShare. Available at: [Link]

  • Quantifying Small Molecules by Mass Spectrometry . LCGC International. Available at: [Link]

  • How to Interpret FTIR Results: A Beginner's Guide . AZoM.com. Available at: [Link]

  • NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC . ACS Publications. Available at: [Link]

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Exploratory

Stereochemical and Pharmacological Profiling of 4-Hydroxy-3-methylbutanoate Isomers: A Technical Whitepaper

Molecular Architecture & Biochemical Context 4-Hydroxy-3-methylbutanoic acid (also known by its systematic synonyms 4-hydroxyisovaleric acid or 3-methyl-4-hydroxybutyrate) is a branched-chain hydroxy fatty acid with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Architecture & Biochemical Context

4-Hydroxy-3-methylbutanoic acid (also known by its systematic synonyms 4-hydroxyisovaleric acid or 3-methyl-4-hydroxybutyrate) is a branched-chain hydroxy fatty acid with the molecular formula C5H10O3 and a molecular weight of 118.13 g/mol [1][2]. In neuropharmacological and drug development contexts, it is widely recognized as 3-methyl-GHB, a structural analog of the endogenous neuromodulator gamma-hydroxybutyrate (GHB)[3][4].

The presence of a methyl group at the C3 position introduces a chiral center, distinguishing it from native GHB. Consequently, the molecule exists as two distinct enantiomers: (3R)-4-hydroxy-3-methylbutanoate and (3S)-4-hydroxy-3-methylbutanoate[5][6]. This stereoisomerism is not merely a structural curiosity; it fundamentally dictates the molecule's spatial orientation within receptor binding pockets, driving divergent pharmacodynamic profiles.

Receptor Pharmacology & Signaling Pathways

Native GHB exhibits a complex, biphasic pharmacological profile due to its interaction with at least two distinct central nervous system receptors: the excitatory GHB receptor (GHBR) and the inhibitory GABA_B receptor[4][7]. Low concentrations of GHB primarily activate the GHBR, stimulating glutamate release, whereas higher pharmacological doses recruit the GABA_B receptor, leading to profound sedation and inhibition of dopamine release[3][4].

Analogs such as 3-methyl-GHB have been synthesized and evaluated to decouple these biphasic effects[3][4]. By utilizing specific enantiomers, researchers can probe the steric constraints of the GHBR and GABA_B binding sites. The GHB receptor, which can be selectively antagonized by compounds like NCS-382, shows distinct affinity differences between the (3R) and (3S) configurations of 3-methyl-GHB[8][9].

signaling Ligand 4-Hydroxy-3-methylbutanoate (3-Methyl-GHB Isomers) GHBR GHB Receptor (Excitatory) Ligand->GHBR High Affinity GABAB GABA_B Receptor (Inhibitory) Ligand->GABAB Low Affinity Glutamate Glutamate Release (Stimulation) GHBR->Glutamate K_efflux K+ Efflux / Ca2+ Block (Sedation) GABAB->K_efflux

Caption: Signaling pathway of 3-methyl-GHB isomers via GHB and GABA_B receptors.

Analytical & Pharmacological Methodologies

To accurately characterize the isomers of 4-hydroxy-3-methylbutanoate, a rigorous pipeline combining enantioselective resolution and highly specific radioligand binding assays is required.

workflow Racemic Racemic 4-Hydroxy- 3-methylbutanoate HPLC Chiral HPLC Resolution (Daicel Chiralpak) Racemic->HPLC IsomerR (3R)-Isomer HPLC->IsomerR IsomerS (3S)-Isomer HPLC->IsomerS Assay Radioligand Displacement Assay ([3H]-NCS-382) IsomerR->Assay IsomerS->Assay Analysis IC50 & Ki Determination Assay->Analysis

Caption: Experimental workflow for chiral resolution and binding assay of isomers.

Protocol 1: Enantioselective Separation via Chiral HPLC

Rationale: Biological systems are inherently stereoselective. Evaluating a racemic mixture obscures the true binding kinetics and functional efficacy of the individual enantiomers, leading to flawed pharmacological modeling.

  • Step 1: Sample Preparation: Dissolve racemic 4-hydroxy-3-methylbutanoate in a mobile-phase-compatible solvent (e.g., Hexane/Isopropanol 90:10 v/v).

  • Step 2: Chiral Chromatography: Inject the sample onto a Chiralpak AD-H column. Expert Insight: Amylose-based stationary phases provide superior chiral recognition for branched hydroxy acids due to optimal hydrogen bonding and steric inclusion within the polymer cavity.

  • Step 3: Elution and Monitoring: Utilize an isocratic elution profile at a flow rate of 1.0 mL/min. Monitor the eluate via UV absorbance at 210 nm, which corresponds to the carboxylate chromophore.

  • Step 4: Fraction Collection: Collect the baseline-resolved peaks corresponding to the (3R) and (3S) isomers. Evaporate the solvent under reduced pressure.

  • System Validation: Prior to the preparative run, inject an enantiopure standard of (3S)-4-hydroxy-3-methylbutanoate[5] to definitively assign retention times and confirm column resolution efficiency (Rs > 1.5). Post-collection, verify that the enantiomeric excess (ee) exceeds 99% using a polarimeter.

Protocol 2: Radioligand Displacement Assay for GHB Receptor Binding

Rationale: To isolate the interaction of the isomers with the GHB receptor from the GABA_B receptor, we utilize [3H]-NCS-382, a highly selective GHBR antagonist[8][9].

  • Step 1: Membrane Preparation: Homogenize rat cortical tissue in 50 mM HEPES buffer (pH 7.4) containing protease inhibitors. Expert Insight: HEPES is chosen over phosphate buffers as it maintains physiological pH without chelating divalent cations essential for receptor stability.

  • Step 2: Incubation: In a 96-well plate, incubate 100 µg of membrane homogenate with 10 nM [3H]-NCS-382 and varying concentrations (10⁻⁹ to 10⁻³ M) of the purified (3R) or (3S) isomer for 60 minutes at 4°C to reach equilibrium.

  • Step 3: Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Expert Insight: PEI imparts a positive charge to the filter, drastically reducing the non-specific binding of the radioligand to the glass fibers and improving the signal-to-noise ratio.

  • Step 4: Quantification: Wash the filters three times with ice-cold buffer, transfer to vials with liquid scintillation cocktail, and measure bound radioactivity using a scintillation counter.

  • System Validation: Include a positive control (displacement by 1 mM unlabeled native GHB) and a negative control (total binding with vehicle only). Calculate the Z'-factor to ensure assay robustness (Z' > 0.5 is required for validation). Convert IC50 values to Ki using the Cheng-Prusoff equation.

Quantitative Data Summary

The stereocenter at C3 significantly modulates receptor affinity. The table below summarizes the representative pharmacological binding profiles of the isolated isomers compared to native GHB.

CompoundGHB Receptor Affinity (Ki, µM)GABA_B Receptor Affinity (Ki, µM)Primary Pharmacological Profile
Native GHB 1.5 - 2.0100 - 150Biphasic (Stimulatory / Sedative)
Racemic 3-Methyl-GHB ~ 3.5> 200Modulated Biphasic
(3R)-3-Methyl-GHB ~ 1.8> 300Predominantly Excitatory
(3S)-3-Methyl-GHB > 10.0~ 180Weakly Sedative

(Note: Values for 3-methyl-GHB isomers are representative estimates derived from structural analog trends in GHBR/GABA_B structure-activity relationship studies to illustrate the differential binding outputs of the described assay).

References

  • Title: 4-Hydroxyisovaleric acid | C5H10O3 | CID 131760 - PubChem Source: nih.gov URL: [Link]

  • Title: Butanoic acid, 4-hydroxy-3-methyl-, methyl ester, (3S)- - ChemBK Source: chembk.com URL: [Link]

  • Source: google.
  • Title: Gamma-Hydroxybutyric acid - chemeurope.com Source: chemeurope.com URL: [Link]

  • Title: GHB receptor - wikidoc Source: wikidoc.org URL: [Link]

  • Title: γ-Hydroxybutyric acid - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Template:GHB receptor modulators - Wikipedia Source: wikipedia.org URL: [Link]

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Foundational

Foreword: Navigating the Isomers of Hydroxyvaleric Acid

An In-depth Technical Guide to 4-Hydroxyisovaleric Acid Sodium Salt In the landscape of metabolic research, precision in chemical nomenclature is paramount. The subject of this guide, 4-hydroxyisovaleric acid sodium salt...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Hydroxyisovaleric Acid Sodium Salt

In the landscape of metabolic research, precision in chemical nomenclature is paramount. The subject of this guide, 4-hydroxyisovaleric acid sodium salt, is a specific branched-chain metabolite distinct from its structural isomers. It is crucial to differentiate it from its straight-chain analog, 4-hydroxyvaleric acid (also known as 4-hydroxypentanoic acid), and its positional isomer, 3-hydroxyisovaleric acid. While these related compounds have their own significant biological roles—4-hydroxyvaleric acid as a potential therapeutic and 3-hydroxyisovaleric acid as a key marker for biotin deficiency—this guide will focus exclusively on the 4-hydroxy isomer of isovaleric acid, a critical biomarker in a specific inborn error of metabolism.

Executive Summary

4-Hydroxyisovaleric acid (4-HIA) is a hydroxy fatty acid that emerges as a secondary metabolite in the catabolism of the essential branched-chain amino acid, leucine. While typically present at negligible levels in healthy individuals, its accumulation and subsequent excretion are indicative of a metabolic bottleneck, specifically in the inherited disorder Isovaleric Acidemia (IVA). The sodium salt of 4-HIA serves as a stable, water-soluble form, making it an ideal analytical standard for the development and validation of diagnostic assays. This guide provides a comprehensive overview of its chemical properties, biological significance, metabolic origins, and the analytical methodologies required for its quantification in clinical and research settings.

Chemical & Physical Properties

A thorough understanding of the physicochemical properties of 4-hydroxyisovaleric acid sodium salt is fundamental for its application as a research and diagnostic tool.

  • Systematic IUPAC Name: Sodium 4-hydroxy-3-methylbutanoate[1]

  • Synonyms: 4-Hydroxyisovaleric acid sodium salt, 4-Hydroxyisopentanoic acid sodium salt, 4-hydroxy-3-methylbutanoic acid sodium salt[1]

  • Chemical Structure: (Note: Image generated for illustrative purposes)

Table 1: Physicochemical Properties of 4-Hydroxyisovaleric Acid and its Sodium Salt

PropertyValueSource(s)
4-Hydroxyisovaleric Acid (Free Acid)
Molecular FormulaC₅H₁₀O₃[1]
Molecular Weight118.13 g/mol [1]
CAS Number77220-86-1[1]
AppearanceSolid[1]
InChIKeyZGYGEPZZMAXSKH-UHFFFAOYSA-N[1]
Sodium Salt
Molecular FormulaC₅H₉NaO₃
Molecular Weight140.11 g/mol [2]
AppearanceNeat[2]

Biological Significance & Metabolic Pathway

The clinical relevance of 4-HIA is intrinsically linked to the catabolic pathway of leucine and the consequences of its disruption.

Leucine Catabolism and Isovaleric Acidemia

Leucine, a ketogenic amino acid, undergoes a series of mitochondrial enzymatic reactions for its complete oxidation. A critical step in this pathway is the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, a reaction catalyzed by the enzyme isovaleryl-CoA dehydrogenase (IVD).

Isovaleric Acidemia (IVA) is an autosomal recessive disorder caused by a deficiency in the IVD enzyme.[3] This deficiency leads to a buildup of isovaleryl-CoA and its upstream metabolites. The primary biochemical hallmark of IVA is the accumulation of isovaleric acid in blood and urine.[3] The body attempts to detoxify this buildup through alternative metabolic routes, leading to the formation of characteristic metabolites, including isovalerylglycine and, notably, 4-hydroxyisovaleric acid.[3][4][5] The appearance of 4-HIA is therefore a specific indicator of this metabolic block.[4][5]

Proposed Formation Pathway of 4-HIA

While the precise enzymatic steps leading to 4-HIA from the accumulating isovaleric acid are not fully elucidated in the available literature, the structure suggests a terminal (ω-1) hydroxylation of isovaleric acid. This type of reaction is often carried out by cytochrome P450 monooxygenases as a detoxification mechanism. The following diagram illustrates the standard leucine degradation pathway and the proposed shunt leading to 4-HIA formation in the context of IVD deficiency.

Leucine_Metabolism cluster_pathway Mitochondrial Leucine Catabolism cluster_disease Isovaleric Acidemia (IVA) Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAA Transaminase IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH Complex MethylcrotonylCoA 3-Methylcrotonyl-CoA IsovalerylCoA->MethylcrotonylCoA Isovaleryl-CoA Dehydrogenase (IVD) IVD_Block IsovalerylCoA->IVD_Block IsovalericAcid Isovaleric Acid (Accumulates) IsovalerylCoA->IsovalericAcid CoA Thioesterase Further Metabolism Further Metabolism MethylcrotonylCoA->Further Metabolism ... IVD_Block->MethylcrotonylCoA Isovalerylglycine Isovalerylglycine (Excreted) IsovalericAcid->Isovalerylglycine Glycine N-acyltransferase (+ Glycine) HIA4 4-Hydroxyisovaleric Acid (Excreted) IsovalericAcid->HIA4 Proposed ω-1 Hydroxylation

Caption: Leucine metabolism and the proposed formation of 4-HIA in Isovaleric Acidemia.

Analytical Methodologies

The accurate quantification of 4-HIA in biological matrices like urine and plasma is essential for the diagnosis and monitoring of IVA. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.

Principle of LC-MS/MS Analysis

LC-MS/MS analysis involves three main stages:

  • Chromatographic Separation (LC): The sample extract is injected into a high-performance liquid chromatography system. A specialized column (e.g., reversed-phase C18 or HILIC) separates 4-HIA from other metabolites in the sample based on their chemical properties.

  • Ionization (MS Source): The separated molecules exiting the LC column are sprayed into the mass spectrometer's source, typically using electrospray ionization (ESI) in negative mode, which converts them into gas-phase ions (e.g., [M-H]⁻).

  • Mass Analysis (MS/MS): The mass spectrometer first selects the parent ion corresponding to 4-HIA (m/z 117.1). This parent ion is then fragmented, and a specific, characteristic fragment ion (product ion) is monitored for quantification. This two-stage mass filtering (known as Multiple Reaction Monitoring or MRM) provides exceptional specificity, filtering out noise from complex biological samples.[6]

Step-by-Step Protocol: Quantification of 4-HIA in Plasma

This protocol is adapted from established methods for similar short-chain hydroxy acids and serves as a robust starting point for method development.[6]

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-hydroxyisovaleric acid sodium salt in 10 mL of methanol or water.

    • Calibration Standards: Perform serial dilutions of the stock solution in a surrogate matrix (e.g., charcoal-stripped plasma or PBS) to create a calibration curve (e.g., 0.1 to 10 µg/mL).[6]

    • Internal Standard (IS): Prepare a stock solution of a stable isotope-labeled analog (e.g., 4-HIA-d₆), if available, for the most accurate quantification.

    • Sample Preparation: To 100 µL of plasma sample, add the internal standard. Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm for 10 min) to pellet the proteins.

    • Extraction: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Standard HPLC or UHPLC system.

    • Column: Phenomenex Luna NH2 (100 x 4.6 mm, 3 µm) or equivalent HILIC column.[6]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[6]

    • Gradient: A typical gradient would start with high organic content (e.g., 95% B) and gradually increase the aqueous phase to elute the polar analyte.

    • Flow Rate: 0.35 mL/min.[6]

    • Injection Volume: 5-10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

    • Ionization Mode: Negative Ion Mode.

    • MRM Transition (Proposed):

      • Parent Ion (Q1): m/z 117.1 ([M-H]⁻)

      • Product Ion (Q3): m/z 59.0 (corresponding to the acetate fragment [CH₃COO]⁻ from cleavage adjacent to the hydroxyl group). This is a common and stable fragment for related hydroxy acids.[6]

  • Data Analysis:

    • Integrate the peak area for the 4-HIA and internal standard MRM transitions.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the prepared standards.

    • Quantify the 4-HIA concentration in the unknown samples using the regression equation from the calibration curve.

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate & Reconstitute Centrifuge->Evaporate Inject Inject into HPLC/UHPLC Evaporate->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI-) Separate->Ionize Analyze MRM Analysis (m/z 117.1 -> 59.0) Ionize->Analyze Integrate Peak Integration Analyze->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify Result Final Concentration Quantify->Result

Caption: LC-MS/MS workflow for the quantification of 4-HIA in plasma.

Safety, Handling, and Storage

Proper handling and storage are crucial to maintain the integrity of the analytical standard and ensure laboratory safety.

Table 2: Safety and Handling Information

AspectGuidelineSource(s)
Hazard Classification GHS07: Warning. Causes skin irritation (H315) and serious eye irritation (H319).[1]
Personal Protective Equipment (PPE) Standard laboratory attire: safety glasses, gloves, lab coat.[7]
Handling Avoid contact with skin and eyes. Avoid dust formation. Use in a well-ventilated area. Wash hands thoroughly after handling.[7][8]
Storage Store in a tightly sealed container in a refrigerator at 2-8°C. Limited shelf life; check the expiry date on the label.
Disposal Dispose of in accordance with local, state, and federal regulations. Do not mix with other waste.[9]

Conclusion and Future Directions

4-Hydroxyisovaleric acid sodium salt is an indispensable tool for researchers and clinicians focused on inborn errors of metabolism. Its primary role as a specific biomarker for Isovaleric Acidemia underscores the importance of precise analytical methods for its detection. The LC-MS/MS protocol outlined in this guide provides a robust framework for achieving the sensitivity and specificity required for clinical diagnostics.

Future research should aim to fully elucidate the enzymatic origin of 4-HIA, which could provide deeper insights into the pathophysiology of IVA and potential therapeutic targets for detoxification. Furthermore, the development of certified reference materials for 4-HIA will be crucial for harmonizing diagnostic testing across different laboratories, ensuring accurate and reliable patient monitoring.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131760, 4-Hydroxyisovaleric acid. Retrieved from [Link]

  • Biocompare. (n.d.). 4-Hydroxyvaleric acid sodium salt from Santa Cruz Biotechnology, Inc. Retrieved from [Link]

  • Lab Results Explained. (n.d.). Beta-Hydroxyisovalerate - Organic Acids Profile (US BioTek). Retrieved from [Link]

  • Lehnert, W., & Niederhoff, H. (1981). 4-hydroxyisovaleric acid: a new metabolite in isovaleric acidemia. European Journal of Pediatrics, 136(3), 281–283. Retrieved from [Link]

  • Lab Results Explained. (n.d.). 3-Hydroxyisovaleric - Organic Acids, Comprehensive, Quantitative. Retrieved from [Link]

  • Lab Results Explained. (n.d.). b-Hydroxyisovalerate - Nutritional Organic Acids (Urine) - DUTCH. Retrieved from [Link]

  • Sabourin, P. J., & Bieber, L. L. (1983). Formation of beta-hydroxyisovalerate by an alpha-ketoisocaproate oxygenase in human liver. Metabolism, 32(2), 160–164. Retrieved from [Link]

  • MetaboAge. (n.d.). beta-hydroxyisovalerate. Retrieved from [Link]

  • Reçber, T., Erdem, Z., & Kır, S. (2021). Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. Journal of Research in Pharmacy, 25(6), 844-852. Retrieved from [Link]

  • Rupa Health. (n.d.). 2-Hydroxyisovaleric Acid. Retrieved from [Link]

  • REGLIV. (n.d.). Details of Metabolite: 2-Hydroxy-3-methylbutyric acid. Retrieved from [Link]

  • Rupa Health. (n.d.). 3-Hydroxyisovaleric Acid. Retrieved from [Link]

  • Inxight Drugs. (n.d.). SODIUM .ALPHA.-HYDROXYISOVALERATE. Retrieved from [Link]

  • Carl Roth. (2024, August 27). Safety data sheet - 4-HYDROXYBUTYRIC ACID SODIUM SALT. Retrieved from [Link]

  • Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Retrieved from [Link]

  • Schiaffino, L., et al. (2021). Metabolomics analysis reveals a modified amino acid metabolism that correlates with altered oxygen homeostasis in COVID-19 patients. Scientific Reports, 11(1), 1-13. Retrieved from [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Hydroxybutyric Acid, Sodium Salt, 99%. Retrieved from [Link]

  • Maitre, M., et al. (2005). Derivatives of 4-hydroxybutanoic acid and of its higher homologue as ligands of g(g)-hydroxybutyrate (ghb) receptors, pharmaceutical compositions containing same and pharmaceutical uses. Google Patents.
  • D'Archivio, M., et al. (2022). Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. Molecules, 27(23), 8560. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Increased urinary hydroxyisovaleric acid (Concept Id: C2673420). Retrieved from [Link]

  • Rupa Health. (n.d.). 4-Hydroxyhippuric Acid. Retrieved from [Link]

  • PubMed. (n.d.). 4-hydroxyisovaleric Acid: A New Metabolite in Isovaleric Acidemia. Retrieved from [Link]

  • Riley, L. G., et al. (2026, February 12). 4,5-dihydroxyhexanoic acid is a robust circulating and urine marker of mitochondrial disease and its severity. bioRxiv. Retrieved from [Link]

  • J-GLOBAL. (n.d.). 4-Hydroxybutyric acid sodium salt | Chemical Substance Information. Retrieved from [Link]

  • Carter, L. P., et al. (2009). Illicit gamma-hydroxybutyrate (GHB) and pharmaceutical sodium oxybate (Xyrem®): differences in characteristics and misuse. Drug and Alcohol Dependence, 104(1-2), 1-10. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4379756, Sodium 4-hydroxybenzenesulfonate. Retrieved from [Link]

  • Rajeswari, S., & Abirami, A. (2024). Sodium Metabisulfite as a Food Additive: Mechanisms of Action and Health Implications. Journal of Nursing and Patient Health Care, 6(1). Retrieved from [Link]

  • CN116212034A - A sustained-release preparation of β-hydroxybutyric acid or its salt. (n.d.). Google Patents.

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Exploratory

Biosynthesis of 3-Methyl-4-hydroxybutyrate: Pathway Architecture and In Vitro Reconstitution

Executive Summary The imperative to develop new-to-nature carbon fixation pathways has driven the design of synthetic metabolic cycles that bypass the kinetic limitations of natural enzymes like RuBisCO[1]. Among these,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imperative to develop new-to-nature carbon fixation pathways has driven the design of synthetic metabolic cycles that bypass the kinetic limitations of natural enzymes like RuBisCO[1]. Among these, the theoretical CRACE cycle—developed alongside the experimentally realized CETCH cycle by Tobias Erb’s group—utilizes enoyl-CoA carboxylases/reductases (ECRs) to achieve superior CO₂ fixation rates[2][3].

A critical module in these synthetic cascades is the conversion of branched C5 dicarboxylic acid thioesters into functionalized monomers capable of subsequent dehydration and integration into central metabolism. This module hinges on the biosynthesis of the intermediate 3-methyl-4-hydroxybutyrate (also referred to as 4-hydroxy-3-methylbutyrate)[3]. This technical whitepaper details the mechanistic enzymology, thermodynamic landscape, and self-validating experimental protocols required for reconstituting this specific biosynthetic cascade in vitro.

Pathway Architecture: The Synthetic Context

The biosynthesis of 3-methyl-4-hydroxybutyrate is a multi-step reductive sequence. In the context of synthetic carbon fixation, the pathway begins with the highly efficient carboxylation of crotonyl-CoA to ethylmalonyl-CoA, followed by isomerization to methylsuccinyl-CoA[3].

The biochemical logic of the subsequent steps dictates a temporary departure from the CoA-thioester state. Direct reduction of a CoA-ester to an alcohol is mechanistically prohibitive in a single step. Therefore, the pathway employs a thermodynamic "detour":

  • Thioester Cleavage & Reduction: Methylsuccinyl-CoA is reduced to methylsuccinic semialdehyde. This requires an acylating aldehyde dehydrogenase. In synthetic biology, promiscuous enzymes like succinyl-CoA reductase (SucD) are engineered to accept the branched methylsuccinyl-CoA substrate[4].

  • Aldehyde Reduction: The semialdehyde is reduced to the free acid, 3-methyl-4-hydroxybutyrate, via a semialdehyde reductase[3].

  • Re-activation: To proceed with dehydration, the free acid must be re-activated to 3-methyl-4-hydroxybutyryl-CoA by a specific CoA synthetase, a step that consumes ATP[3].

Visualizing the Biosynthetic Flux

Biosynthesis_Pathway Crotonyl Crotonyl-CoA Ethylmalonyl Ethylmalonyl-CoA Crotonyl->Ethylmalonyl Ccr (CO2, NADPH) Methylsuccinyl Methylsuccinyl-CoA Ethylmalonyl->Methylsuccinyl Ecm (Mutase) Semialdehyde Methylsuccinic Semialdehyde Methylsuccinyl->Semialdehyde SucD (NADPH) Hydroxybutyrate 3-Methyl-4-hydroxybutyrate Semialdehyde->Hydroxybutyrate Reductase (NADPH) HydroxybutyrylCoA 3-Methyl-4-hydroxybutyryl-CoA Hydroxybutyrate->HydroxybutyrylCoA Synthetase (ATP, CoA) EnoylCoA 3-Methyl-but-3-enoyl-CoA HydroxybutyrylCoA->EnoylCoA Dehydratase

Metabolic flux from Crotonyl-CoA to 3-Methyl-but-3-enoyl-CoA via 3-methyl-4-hydroxybutyrate.

Thermodynamic Landscape

Understanding the thermodynamics of this cascade is critical for in vitro reconstitution. The activation of 3-methyl-4-hydroxybutyrate to its CoA thioester is an endergonic process (+10.4 kJ mol⁻¹) that acts as a thermodynamic bottleneck[3]. This step must be driven forward by the highly exergonic upstream reduction of the semialdehyde (-24.0 kJ mol⁻¹) and the downstream dehydration step.

Table 1: Thermodynamic Parameters of 3-Methyl-4-hydroxybutyrate Biosynthesis[3]

Reaction StepEnzyme CatalystSubstrates → ProductsΔrG'm (kJ mol⁻¹)
Thioester Reduction Engineered SucDMethylsuccinyl-CoA + NADPH → Methylsuccinic semialdehyde + NADP⁺ + CoA-3.0 ± 5.4
Aldehyde Reduction Semialdehyde ReductaseMethylsuccinic semialdehyde + NADPH → 3-Methyl-4-hydroxybutyrate + NADP⁺-24.0
Thioesterification CoA Synthetase3-Methyl-4-hydroxybutyrate + CoA + ATP → 3-Methyl-4-hydroxybutyryl-CoA + ADP + Pi+10.4 ± 16.1
Dehydration Enoyl-CoA Dehydratase3-Methyl-4-hydroxybutyryl-CoA → 3-Methyl-but-3-enoyl-CoA + H₂O-7.7 ± 15.6

Experimental Protocols: Self-Validating In Vitro Workflows

To study and optimize the biosynthesis of 3-methyl-4-hydroxybutyrate, researchers must employ a self-validating assay system. Because multi-enzyme cascades are prone to hidden bottlenecks (e.g., dead-end intermediate accumulation), global readouts must be paired with specific mass-spectrometry validation.

Step-by-Step Methodology

Step 1: Preparation of the Enzyme Master Mix

  • Action: Prepare a reaction buffer containing 100 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂, and 100 mM KCl. Add purified recombinant enzymes (SucD, Semialdehyde reductase, CoA synthetase, and Enoyl-CoA dehydratase) at baseline concentrations of 1–5 µM.

  • Causality Note: MgCl₂ is strictly required to coordinate ATP during the CoA synthetase step. It lowers the activation energy for the formation of the transient acyl-adenylate intermediate, without which 3-methyl-4-hydroxybutyrate cannot be thioesterified.

Step 2: Metabolite & Cofactor Initialization

  • Action: Supplement the master mix with 5 mM ATP, 2 mM free Coenzyme A (CoA), and 5 mM NADPH.

  • Causality Note: Maintaining a high stoichiometric ratio of NADPH and ATP ensures that the endergonic thioesterification step is thermodynamically "pushed" by upstream reduction and "pulled" by downstream dehydration.

Step 3: Acoustic Liquid Handling & Reaction Initiation

  • Action: Use an acoustic liquid handler (e.g., Echo 525) to dispense nanoliter volumes of the initiator substrate (Methylsuccinyl-CoA) into a 384-well microplate containing the Master Mix.

  • Causality Note: Acoustic dispensing prevents cross-contamination and allows for the precise, high-throughput combinatorial titration of the four enzymes. This is critical to identify specific flux bottlenecks without wasting costly CoA-ester substrates.

Step 4: Real-Time Spectrophotometric Monitoring (Global Readout)

  • Action: Monitor the absorbance of the microplate at 340 nm at 30°C for 60 minutes.

  • Causality Note: The oxidation of NADPH to NADP⁺ during the SucD and semialdehyde reductase steps results in a decrease in A340. This provides a real-time, global readout of pathway progression. However, a drop in A340 only confirms reduction, not necessarily the successful formation of the final CoA-ester.

Step 5: LC-MS/MS Quenching and Validation (Specific Readout)

  • Action: At t=0, t=30, and t=60 minutes, quench 10 µL of the reaction by adding 10 µL of 10% formic acid. Centrifuge at 20,000 × g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS using a C18 reverse-phase column.

  • Causality Note: This step makes the protocol a self-validating system. Because A340 only measures global reduction, LC-MS/MS is strictly required to validate that the carbon flux has successfully traversed the 3-methyl-4-hydroxybutyrate intermediate and formed 3-methyl-4-hydroxybutyryl-CoA, proving that the pathway has not stalled at the semialdehyde stage.

References

  • Schwander, T. (2017). The design and realization of synthetic pathways for the fixation of carbon dioxide in vitro. Publikationsserver UB Marburg. URL:[Link]

  • Erb, T. J., et al. (2024). The Biochemistry of Artificial CO2-Fixation Pathways: The Exploitation of Carboxylase Enzymes Alternative to Rubisco. MDPI. URL:[Link]

  • Max-Planck-Gesellschaft. (2016). Engineering a more efficient system for harnessing carbon dioxide. ScienceDaily. URL:[Link]

  • ACS Biochemistry. (2023). Enhancing the Substrate Specificity of Clostridium Succinyl-CoA Reductase for Synthetic Biology and Biocatalysis. ACS Publications. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantiomeric Resolution of 4-Hydroxy-3-methylbutanoate Derivatives via Chiral Gas Chromatography

Introduction and Biological Significance The molecule 4-hydroxy-3-methylbutanoate, frequently referred to as the homo-Roche ester, is a highly versatile chiral building block in modern organic synthesis and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Biological Significance

The molecule 4-hydroxy-3-methylbutanoate, frequently referred to as the homo-Roche ester, is a highly versatile chiral building block in modern organic synthesis and drug development[1]. The stereochemistry of this aliphatic ester dictates its application in downstream pharmaceutical synthesis:

  • The (R)-Enantiomer: Serves as a critical intermediate in the synthesis of the antiepileptic drug [2]. Strict stereochemical control is required to ensure the final drug maintains high binding affinity for the synaptic vesicle protein 2A (SV2A).

  • The (S)-Enantiomer: Is widely utilized as a chiral synthon for the construction of complex steroidal side-chains, most notably in the preparation of [3].

Because the efficacy of these target molecules depends entirely on their absolute configuration, establishing a robust, self-validating analytical method to quantify the enantiomeric excess (ee%) of 4-hydroxy-3-methylbutanoate is a critical quality control step.

Mechanistic Insights: Analytical Strategy

Why Gas Chromatography (GC) over HPLC?

While High-Performance Liquid Chromatography (HPLC) is the default choice for many chiral separations, 4-hydroxy-3-methylbutanoate presents a specific analytical challenge: it is a small, volatile aliphatic molecule that lacks a strong UV chromophore. Without an aromatic ring, UV detection in HPLC requires extensive pre-column derivatization with chromophoric tags. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) exploits the molecule's natural volatility, providing a highly sensitive and direct analytical route[4].

The Role of the Lipodex E Stationary Phase

Chiral recognition in GC relies on specialized stationary phases. For the homo-Roche ester, modified γ -cyclodextrin columns—specifically Lipodex E (octakis-(2,6-di-O-pentyl-3-O-butyryl)- γ -cyclodextrin)—yield exceptional resolution[4]. The separation mechanism is driven by reversible inclusion complexation. The branched methyl group of the homo-Roche ester interacts differentially with the hydrophobic cavity of the cyclodextrin depending on its spatial orientation. Simultaneously, the ester and hydroxyl moieties engage in stereoselective hydrogen bonding with the butyryl groups on the cyclodextrin rim, resulting in distinct retention times for the (R) and (S) enantiomers.

Derivatization Rationale (Self-Validating System)

Although direct injection of the ester is possible, the free primary hydroxyl group of 4-hydroxy-3-methylbutanoate can interact with residual active silanol groups in the GC inlet or column. This interaction often causes peak tailing, which obscures baseline resolution and skews ee% calculations. To create a self-validating and highly reproducible system, our protocol introduces an optional acetylation step. Converting the alcohol to an acetate ester neutralizes the hydrogen-bond donor, increases volatility, ensures symmetrical peak shapes, and guarantees that integration is analytically sound[2].

Experimental Workflows

G N1 Prochiral Alkene / Racemic Ester N2 Biocatalytic Resolution (P. fluorescens lipase) N1->N2 Kinetic Resolution N3 Asymmetric Hydrogenation (Ir-Crabtree Catalysts) N1->N3 Enantioselective Reduction N4 Enantioenriched 4-hydroxy- 3-methylbutanoate N2->N4 N3->N4 N5 Chiral GC Separation (Lipodex E Column) N4->N5 Aliquot for QC & ee% N6 (R)-Enantiomer Brivaracetam Synthesis N4->N6 N7 (S)-Enantiomer Steroidal Side-Chains N4->N7 N5->N4 Validation (ee > 98%)

Workflow for the synthesis, chiral GC validation, and application of homo-Roche ester enantiomers.
Protocol 1: Sample Preparation and Derivatization

System Suitability Requirement: Before analyzing unknown samples, a racemic standard of 4-hydroxy-3-methylbutanoate must be prepared and injected to confirm baseline resolution ( Rs​≥1.5 ) between the (R) and (S) enantiomers.

  • Aliquot: Transfer 5 mg of the synthesized 4-hydroxy-3-methylbutanoate (methyl or ethyl ester) into a 2 mL glass reaction vial.

  • Reagent Addition: Add 100 μL of anhydrous pyridine followed by 100 μL of acetic anhydride to the vial.

  • Incubation: Cap the vial tightly and stir at room temperature for 2 hours to ensure complete acetylation of the primary hydroxyl group[2].

  • Quenching & Extraction: Quench the unreacted anhydride by adding 1 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ). Extract the derivatized acetate ester by adding 1 mL of dichloromethane ( CH2​Cl2​ ) and vortexing vigorously.

  • Phase Separation: Allow the layers to separate. Draw off the lower organic layer, dry it over anhydrous sodium sulfate ( Na2​SO4​ ), and transfer 100 μL of the dried organic phase into a GC autosampler vial containing 900 μL of GC-grade hexane.

Protocol 2: Chiral GC Method Parameters

The following parameters are optimized for the baseline separation of homo-Roche ester derivatives[4].

Step-by-Step Instrument Setup:

  • Install the Macherey-Nagel Lipodex E column and condition it at 150 °C for 2 hours under constant helium flow prior to first use.

  • Set the FID detector temperature to 220 °C and ignite the flame using standard hydrogen/air ratios.

  • Configure the autosampler to inject 1.0 μL of the prepared sample using a 1:100 split ratio to prevent column overloading.

  • Initiate the temperature gradient program (detailed in Table 1) and record the chromatogram.

Data Presentation

Table 1: Optimized GC Instrument Parameters
ParameterSetting / Value
Column Macherey-Nagel Lipodex E (25 m length × 0.25 mm ID)
Detector Flame Ionization Detector (FID)
Detector Temperature 220 °C
Injector Temperature 200 °C
Carrier Gas Helium
Column Inlet Pressure 60 kPa
Injection Volume 1.0 μL
Split Ratio 1:100
Oven Temperature Program 70 °C for 1.0 min Ramp at 1.0 °C/min to 122 °C Hold at 122 °C for 15.0 min
Total Run Time 68.0 minutes
Table 2: Expected Elution Profile

Note: Exact retention times may shift slightly depending on column age, carrier gas velocity, and whether the methyl or ethyl ester derivative is analyzed. The elution order remains consistent.

Analyte / EnantiomerExpected Retention Time ( Rt​ )Peak Symmetry
Solvent Front (Hexane/ CH2​Cl2​ ) ~1.5 - 2.5 minN/A
(R)-4-hydroxy-3-methylbutanoate derivative ~57.75 minSharp, Gaussian
(S)-4-hydroxy-3-methylbutanoate derivative ~58.57 minSharp, Gaussian

References

  • Ferraboschi, P., Fiecchi, A., Grisenti, P., & Santaniello, E. (1987). Biohydrogenation of unsaturated compounds by Saccharomyces cerevisiae. Part 2: (S)-(–)-Ethyl 4-hydroxy-3-methylbutanoate as a chiral synthon for the preparation of (25S)-26-hydroxycholesterol. Journal of the Chemical Society, Perkin Transactions 1, 1749-1752.[URL: https://doi.org/10.1039/P19870001749]
  • Ciceri, S., Grisenti, P., Reza Elahi, S., & Ferraboschi, P. (2018). A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam. Molecules, 23(9), 2219.[URL: https://doi.org/10.3390/molecules23092219]
  • Khumsubdee, S., Fan, Y., & Burgess, K. (2013). Homo-Roche Ester Derivatives by Asymmetric Hydrogenation and Organocatalysis. The Journal of Organic Chemistry, 78(23), 11948-11955.[URL: https://doi.org/10.1021/jo401996m]

Sources

Application

Advanced Metabolomics Sample Preparation for Short-Chain Fatty Acids (SCFAs): A Comprehensive Guide to Extraction, Derivatization, and Quantification

Introduction & Analytical Challenges Short-chain fatty acids (SCFAs)—predominantly acetate, propionate, and butyrate—are critical microbial metabolites that act as signaling molecules between the gut microbiome and host...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

Short-chain fatty acids (SCFAs)—predominantly acetate, propionate, and butyrate—are critical microbial metabolites that act as signaling molecules between the gut microbiome and host systems. They modulate immune responses, glucose homeostasis, and lipid metabolism[1]. In drug development and translational research, SCFAs serve as vital biomarkers for microbiome-targeted therapeutics.

However, quantifying SCFAs in complex biological matrices (e.g., feces, plasma, urine) presents significant analytical challenges. Their high volatility, low molecular weight, and extreme hydrophilicity make them prone to evaporative loss and poor chromatographic retention[2]. This application note provides field-proven, self-validating protocols for SCFA sample preparation, detailing the mechanistic causality behind each step to ensure high-fidelity metabolomic data.

Core Principles of SCFA Sample Preparation

To achieve robust absolute quantification, the sample preparation workflow must systematically address volatilization, matrix interference, and poor ionization.

  • Alkalization for Volatility Control: SCFAs are highly volatile in their protonated (acidic) state. By performing the initial extraction in a mildly alkaline environment (e.g., 0.005 M NaOH), SCFAs are immediately converted into their non-volatile carboxylate salts[3]. This critical step prevents evaporative loss during homogenization and centrifugation.

  • Thermodynamic Protection: Fecal extraction and centrifugation must be performed strictly at 4 °C. This not only protects the volatile SCFAs but also halts ongoing enzymatic degradation by residual anaerobic microbes[3].

  • Chemical Derivatization Strategies:

    • For GC-MS: Derivatization with propyl chloroformate (PCF) or N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) reduces polarity and enhances thermal stability[2][3]. PCF is highly advantageous as it allows rapid, one-step derivatization directly in aqueous environments at pH 8[3].

    • For LC-MS/MS: SCFAs lack natural chromophores and ionize poorly in electrospray ionization (ESI). Derivatization with 3-nitrophenylhydrazine (3-NPH) via carbodiimide coupling (EDC) yields highly stable hydrazones. This significantly increases hydrophobicity, improving reverse-phase column retention and ESI efficiency[4][5].

Workflow Visualization

SCFA_Workflow A Sample Collection (Feces, Serum, Urine) B Alkalization (NaOH) Prevents Volatilization A->B Add Internal Standard C Homogenization & Protein Precipitation B->C 4 °C Processing D Derivatization Strategy C->D Supernatant E GC-MS Workflow (PCF or MTBSTFA) D->E GC-MS F LC-MS/MS Workflow (3-NPH + EDC) D->F LC-MS/MS G Liquid-Liquid Extraction (Two-Step Hexane) E->G Aqueous Phase H Data Acquisition & Targeted Quantification F->H Quenched Reaction G->H Organic Phase

SCFA Sample Preparation Workflow: From matrix alkalization to GC-MS/LC-MS quantification.

Detailed Experimental Protocols

Protocol A: Fecal SCFA Extraction & PCF Derivatization (GC-MS)

This protocol utilizes a two-step hexane extraction to maximize the recovery of derivatized SCFAs, achieving >95% extraction efficiency for key metabolites[3].

  • Sample Aliquoting & Alkalization: Weigh 50–150 mg of frozen feces into a 10 mL glass centrifuge tube. Immediately add 1000 µL of cold 0.005 M aqueous NaOH containing an internal standard (e.g., 5 µg/mL caproic acid-d3)[3].

    • Causality: The internal standard is added at step zero to create a self-validating system; it normalizes any downstream losses during homogenization or derivatization[2][3].

  • Homogenization: Homogenize the mixture for 10 minutes, followed by centrifugation at 13,200 × g at 4 °C for 20 minutes to pellet insoluble debris[3].

  • Aqueous Derivatization: Transfer a 500 µL aliquot of the supernatant to a clean tube. Add 300 µL of water, 500 µL of a propanol/pyridine mixture (3:2, v/v), and 100 µL of PCF[3]. Vortex briefly and sonicate for 1 minute.

    • Causality: Pyridine acts as an acid scavenger, neutralizing the HCl byproduct of the chloroformate reaction and driving the esterification forward[3].

  • Two-Step Liquid-Liquid Extraction:

    • Add 300 µL of hexane to the reaction mixture, vortex for 1 min, and centrifuge at 2,000 × g for 5 min. Transfer the upper hexane layer to a GC sampling vial[3].

    • Critical Step: Repeat the extraction by adding 200 µL of hexane to the remaining aqueous layer. Combine this second organic layer with the first.

    • Causality: A single extraction leaves residual long-chain SCFAs in the aqueous phase. The two-step method pushes the extraction efficiency of propionic, butyric, and isobutyric acid esters to over 95%[3].

  • Analysis: Inject 1 µL into the GC-MS operating in Electron Impact (EI) mode (-70 eV)[2].

Protocol B: Serum/Plasma SCFA Extraction & 3-NPH Derivatization (LC-MS/MS)

Designed for high-throughput plasma/serum analysis where sample volumes are limited and ESI sensitivity is paramount[5].

  • Protein Precipitation: Combine 20 µL of serum/plasma with 40 µL of 100% cold ethanol (or acetonitrile) containing the internal standard (e.g., d3-hexanoic acid)[4][5].

  • Centrifugation: Centrifuge at 15,000 rpm for 15 minutes at 4 °C to pellet precipitated proteins[5]. Transfer the supernatant to a clean 96-well plate.

  • Carbodiimide Coupling: Add 20 µL of 200 mM 3-NPH and 20 µL of 120 mM EDC-HCl dissolved in 6% pyridine[4][5].

  • Incubation: React the mixture at 40 °C for 30 minutes[4].

    • Causality: EDC catalyzes the formation of an amide bond between the SCFA carboxyl group and 3-NPH, creating a highly stable hydrazone product that resists degradation during LC-MS/MS analysis[5].

  • Quenching: Cool the solution to 0 °C and dilute with 10% ethanol in water to quench the reaction[5]. Centrifuge at 18,000 rpm for 10 minutes[4].

  • Analysis: Inject onto a C18 UPLC column using a gradient of 0.1% formic acid in water and acetonitrile[5].

Quantitative Data & Method Validation

A robust metabolomics method must be validated for Limit of Detection (LOD), precision, and recovery across different matrices. The table below summarizes the performance metrics of the leading SCFA preparation methodologies.

ParameterGC-MS (PCF Derivatization)LC-MS/MS (3-NPH Derivatization)GC-FID (Acetone/SPE Extraction)
Target Matrix Feces, Urine, Plasma[3]Serum, Plasma, Feces[4][5]Feces, Intestinal Contents[6]
Extraction Efficiency >95% (Two-step Hexane)[3]>90% (Protein Precipitation)[5]98.3% - 137.8%[6]
Precision (RSD) < 10% (Intra- and Inter-day)[3]< 15%[5]≤ 1.30%[6]
LOD Range Low µM range[3]Sub-µM range (0.098 µM)[5]0.11 – 0.36 µM[6]
Derivative Stability 4 days at RT; 7 days at -20°C[3]Highly stable hydrazone product[5]Stable post-SPE[6]

Critical Parameters & Troubleshooting

  • Matrix Effects & Lipid Fouling: Biological matrices like feces are extremely lipid-rich, which can suppress derivatization efficiency and foul analytical columns[7]. If matrix suppression is observed, implement a Solid-Phase Extraction (SPE) cleanup step. Utilizing polymeric sorbents (e.g., Bond Elut Plexa) combined with cold acetone extraction provides excellent recovery while removing lipophilic interferents[6].

  • Standard Curve Calibration: Always prepare calibration standards (C2-C8 SCFAs) in the same surrogate matrix or solvent system as the samples. For LC-MS/MS, a 12-point serial dilution calibration curve ranging from 0.098 µM to 1 mM is recommended to capture the wide dynamic range of biological SCFAs[5].

  • Internal Standard Integrity: The use of stable-isotope labeled standards (e.g., caproic acid-d3 or hexanoic acid-6,6,6-d3) is mandatory. To ensure the protocol remains a self-validating system, these must be added at the very first step of sample preparation to accurately account for losses during homogenization, extraction, and derivatization[2][3].

References

  • Zheng, X., et al. "A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids." nih.gov (Metabolomics, 2013).
  • "Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry." nih.gov (PMC).
  • "Gut microbiota and targeted metabolomics of short-chain fatty acid reveals Qing-Re-Zao-Shi-Jian-Pi prescription on glucose and lipid metabolism in type 2 diabetic mice." frontiersin.org (Frontiers in Nutrition, 2025).
  • "Short Chain Fatty Acids Analysis." creative-proteomics.com.
  • "GC-FID Protocol for SCFA Analysis." creative-proteomics.com.
  • "Short Chain Fatty Acid (SCFA) analysis by LC-MS/MS." biorxiv.org (bioRxiv, 2022).
  • "GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution." agilent.com.
  • "Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa." mdpi.com (Molecules, 2024).

Sources

Method

In Vitro Applications of Sodium 4-hydroxy-3-methylbutanoate: A Technical Guide and Comparative Analysis

Introduction: Navigating a Sparse Research Landscape This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the in vitro applications of sodi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating a Sparse Research Landscape

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals interested in the in vitro applications of sodium 4-hydroxy-3-methylbutanoate. It is important to establish from the outset that the body of publicly available research on the specific in vitro applications of this compound is notably limited. Our extensive review of the scientific literature and patent databases reveals a scarcity of studies detailing its biological effects and mechanisms of action in cell-based assays.

Therefore, this guide adopts a dual-pronged approach. Firstly, it will provide a detailed overview of the known chemical and physical properties of sodium 4-hydroxy-3-methylbutanoate, consolidating the available information for foundational reference.

Secondly, and to provide actionable, field-proven insights for researchers working with related small molecules, this guide will offer a detailed exploration of the well-established in vitro applications and protocols for a closely related and extensively studied compound: sodium 4-hydroxybutanoate , commonly known as sodium oxybate or gamma-hydroxybutyrate (GHB). By presenting these established methodologies, we aim to equip researchers with a robust framework of experimental designs and techniques that could potentially be adapted for the investigation of sodium 4-hydroxy-3-methylbutanoate and other novel short-chain fatty acid derivatives.

This comparative approach is designed to be a valuable resource, providing both a realistic assessment of the current research landscape for sodium 4-hydroxy-3-methylbutanoate and a practical, scientifically-grounded set of protocols from its more studied structural analog.

Part 1: Sodium 4-hydroxy-3-methylbutanoate - A Compound Overview

Sodium 4-hydroxy-3-methylbutanoate is the sodium salt of 4-hydroxy-3-methylbutanoic acid, also known by its synonym, 4-hydroxyisovaleric acid[1][2].

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₅H₉NaO₃[3]
Molecular Weight 140.11 g/mol [3]
IUPAC Name sodium 4-hydroxy-3-methylbutanoate[3]
CAS Number 112895-77-9[3]
Parent Acid 4-Hydroxyisovaleric acid (CAS: 77220-86-1)[1][2]

While detailed biological studies are sparse, 4-hydroxyisovaleric acid has been identified as a metabolite in the metabolic disorder isovaleric acidemia[4][5][6][7]. Additionally, the lactone form, 4-hydroxy-3-methylbutanoic acid lactone, has been identified as a minor constituent in the ethanolic extract of the plant Alhagi maurorum[3][8]. However, its specific biological activity was not independently assessed in these studies.

Part 2: A Comparative Guide - In Vitro Applications of Sodium 4-hydroxybutanoate (Sodium Oxybate/GHB)

Given the limited data on sodium 4-hydroxy-3-methylbutanoate, we now turn our attention to its structural analog, sodium 4-hydroxybutanoate (sodium oxybate). This compound has been the subject of extensive in vitro research, providing a wealth of protocols and mechanistic insights.

Sodium oxybate is the sodium salt of gamma-hydroxybutyric acid (GHB), an endogenous neurotransmitter and a central nervous system depressant[6][9]. Its primary mechanisms of action involve interactions with specific GHB receptors and, at higher concentrations, weak agonism at GABAB receptors[9].

Key In Vitro Research Areas and Protocols

The foundational step in characterizing the in vitro pharmacology of a compound like sodium oxybate is to determine its binding affinity and selectivity for its molecular targets.

Causality Behind Experimental Choices: Receptor binding assays are crucial for understanding the direct molecular interactions of a compound. Radioligand binding assays, in particular, provide quantitative data on affinity (Ki) and can be used to screen for off-target effects. The choice of radioligand, cell membrane preparation, and incubation conditions are critical for obtaining reproducible and accurate results.

Protocol: Radioligand Binding Assay for GHB and GABAB Receptors

Objective: To determine the binding affinity of a test compound (e.g., sodium 4-hydroxy-3-methylbutanoate as a hypothetical example, or a known ligand as a positive control) for the GHB and GABAB receptors.

Materials:

  • Rat or mouse brain tissue (cortex or hippocampus)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligands: [³H]NCS-382 (for GHB receptors)[10], [³H]baclofen (for GABAB receptors)

  • Non-specific binding competitors: Unlabeled GHB (for [³H]NCS-382), Unlabeled baclofen (for [³H]baclofen)

  • Test compound stock solutions

  • Scintillation cocktail and vials

  • Scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

    • The final pellet, containing the cell membranes, is resuspended in the assay buffer to a protein concentration of 1-2 mg/mL, determined by a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate or individual tubes, add the following in order:

      • Assay buffer

      • Test compound at various concentrations (typically a serial dilution).

      • Radioligand at a concentration near its Kd.

      • For non-specific binding control wells, add a high concentration of the unlabeled competitor.

      • Initiate the binding reaction by adding the membrane preparation.

    • Incubate at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add the scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validating System: The protocol includes positive controls (unlabeled GHB or baclofen) and non-specific binding controls to ensure the assay is performing correctly. The use of a well-characterized radioligand and standardized membrane preparation procedures enhances reproducibility.

Beyond binding, it is essential to determine the functional consequences of receptor activation or inhibition.

Causality Behind Experimental Choices: Functional assays measure the downstream cellular responses following compound-receptor interaction. For G-protein coupled receptors (GPCRs) like GABAB, assays that measure changes in second messengers (e.g., cAMP) or G-protein activation are standard. These assays confirm whether a ligand is an agonist, antagonist, or inverse agonist.

Protocol: cAMP Accumulation Assay in a GABAB-expressing Cell Line

Objective: To assess the functional activity of a test compound at the GABAB receptor by measuring its effect on forskolin-stimulated cAMP levels.

Materials:

  • A cell line stably expressing the GABAB receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium and supplements.

  • Forskolin (an adenylyl cyclase activator).

  • A known GABAB agonist (e.g., baclofen) as a positive control.

  • A known GABAB antagonist (e.g., saclofen) for validation.

  • Test compound.

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture the GABAB-expressing cells under standard conditions (37°C, 5% CO₂).

    • Plate the cells in a 96-well or 384-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Wash the cells with assay buffer (e.g., HBSS).

    • Pre-incubate the cells with the test compound at various concentrations for a short period (e.g., 15-30 minutes).

  • Stimulation and Lysis:

    • Add forskolin to all wells (except for basal controls) to stimulate cAMP production. Simultaneously add the known agonist or test compound.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.

  • cAMP Detection:

    • Perform the cAMP detection assay following the kit's protocol. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence or luminescence) on a plate reader.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration in each well.

    • Plot the cAMP concentration against the log concentration of the test compound.

    • For agonists, determine the EC₅₀ (the concentration that produces 50% of the maximal response). For antagonists, determine the IC₅₀ against a fixed concentration of an agonist.

GHB is known to modulate the release of various neurotransmitters[9]. In vitro models using primary neuronal cultures or brain slices can be used to study these effects.

Protocol: Measuring Neurotransmitter Release from Primary Neuronal Cultures

Objective: To determine the effect of a test compound on the release of a specific neurotransmitter (e.g., glutamate or GABA) from cultured neurons.

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons from embryonic rodents).

  • Neurobasal medium and supplements (e.g., B27).

  • Depolarization buffer (e.g., Krebs-Ringer buffer with high K⁺).

  • Test compound.

  • An analytical method for quantifying the neurotransmitter (e.g., HPLC with electrochemical detection or a fluorescent assay kit).

Step-by-Step Methodology:

  • Neuronal Culture:

    • Prepare primary neuronal cultures and allow them to mature in vitro for at least 10-14 days.

  • Compound Incubation:

    • Wash the neurons with a physiological buffer.

    • Pre-incubate the cells with the test compound or vehicle control for a defined period.

  • Stimulation of Release:

    • Induce neurotransmitter release by replacing the buffer with the high K⁺ depolarization buffer.

    • Incubate for a short period (e.g., 5-15 minutes).

  • Sample Collection and Analysis:

    • Collect the supernatant, which contains the released neurotransmitters.

    • Quantify the concentration of the neurotransmitter of interest using the chosen analytical method.

    • Lyse the cells to measure the remaining intracellular neurotransmitter content and total protein for normalization.

  • Data Analysis:

    • Express the neurotransmitter release as a percentage of the total content or normalized to protein concentration.

    • Compare the release in the presence of the test compound to the vehicle control.

Visualization of Key Concepts

Diagram: Experimental Workflow for In Vitro Compound Characterization

Workflow cluster_0 Primary Screening cluster_1 Functional Characterization cluster_2 Physiological Relevance Binding Receptor Binding Assays (Affinity & Selectivity) Functional Cellular Functional Assays (Agonism/Antagonism) Binding->Functional Confirm Functional Activity cAMP cAMP Assay Functional->cAMP G_Protein G-Protein Activation Assay Functional->G_Protein Neuro Neurotransmitter Release (Primary Neurons/Slices) Functional->Neuro Assess Physiological Effect

Caption: Workflow for characterizing a novel compound in vitro.

Diagram: Simplified GHB/GABAB Signaling

Signaling cluster_0 Cell Membrane GHB_R GHB Receptor GABAB_R GABAB Receptor Gi Gi Protein GABAB_R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gi->AC Inhibits GHB GHB / Sodium Oxybate GHB->GHB_R Binds GHB->GABAB_R Binds (Weak Agonist) ATP ATP ATP->AC Substrate Response Cellular Response cAMP->Response Mediates

Caption: Simplified signaling of GHB via GHB and GABAB receptors.

Conclusion and Future Directions

While sodium 4-hydroxy-3-methylbutanoate remains a molecule with largely unexplored biological functions in vitro, the established methodologies for its close structural analog, sodium oxybate, provide a clear and robust roadmap for future investigations. Researchers venturing into the study of this and other novel short-chain fatty acids are encouraged to begin with foundational receptor binding assays to identify potential molecular targets, followed by a suite of functional assays to elucidate the physiological consequences of these interactions. The protocols detailed in this guide offer a validated starting point for such endeavors, promoting scientific rigor and reproducibility in the quest to understand the in vitro applications of this intriguing class of molecules.

References

  • Pharmacokinetics, bioavailability, and bioequivalence of lower‐sodium oxybate in healthy participants in two open‐label, randomized, crossover studies. Clinical and Translational Science.[Link]

  • 4-Hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid | C6H12O4. PubChem.[Link]

  • Behavioral Analyses of GHB: Receptor Mechanisms. Pharmacology Biochemistry and Behavior.[Link]

  • 4-Hydroxyisovaleric acid | C5H10O3. PubChem.[Link]

  • Development of a lower-sodium oxybate formulation for the treatment of patients with narcolepsy and idiopathic hypersomnia. Taylor & Francis Online.[Link]

  • Isovaleric acidemia: an integrated approach toward predictive laboratory medicine. University of Amsterdam.[Link]

  • In Vitro Activity of Hexane and Ethanol Extracts of Camelthorn, Alhagi maurorum against Plant Pathogenic Fungi and Bacteria. Academia.edu.[Link]

  • Sodium 4-hydroxy-3-methylbutanoate | C5H9NaO3. PubChem.[Link]

  • “Classical organic acidurias”: diagnosis and pathogenesis. Journal of Inherited Metabolic Disease.[Link]

  • Sodium Oxybate. StatPearls - NCBI Bookshelf.[Link]

  • Diseases: Genetic Disorders Isovaleric Acidemia. Karger Publishers.[Link]

  • γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology. Toxicology and Applied Pharmacology.[Link]

Sources

Application

Application Note: Advanced Protocol for the Extraction and Quantification of Short-Chain Fatty Acids (SCFAs) from Fecal Samples

Introduction and Biological Context Short-chain fatty acids (SCFAs)—primarily acetate, propionate, and butyrate—are volatile, low-molecular-weight organic acids produced via the anaerobic fermentation of dietary fibers b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Biological Context

Short-chain fatty acids (SCFAs)—primarily acetate, propionate, and butyrate—are volatile, low-molecular-weight organic acids produced via the anaerobic fermentation of dietary fibers by the gut microbiota. In translational research and drug development, SCFAs are critical biomarkers for evaluating the gut-brain axis, metabolic disorders, and immune homeostasis. They exert their physiological effects by activating G-protein coupled receptors (e.g., GPR41, GPR43) and inhibiting histone deacetylases (HDACs), which collectively modulate epigenetic expression and systemic inflammation 1[1].

Quantifying SCFAs in complex biological matrices like feces presents significant analytical challenges due to their high volatility, hydrophilicity, and the heterogeneous nature of the sample matrix.

Pathway Diet Dietary Fibers Microbes Gut Microbiota (Fermentation) Diet->Microbes SCFAs SCFAs (Acetate, Propionate, Butyrate) Microbes->SCFAs GPCR GPCR Activation (GPR41, GPR43) SCFAs->GPCR HDAC HDAC Inhibition (Epigenetic) SCFAs->HDAC Immune Immune Modulation (Treg differentiation) GPCR->Immune HDAC->Immune

Fig 1. Mechanistic pathway of microbiota-derived SCFAs modulating host immune homeostasis.

Mechanistic Principles of SCFA Extraction (The "Why")

To achieve a highly reproducible, self-validating analytical system, researchers must move beyond rote protocol execution and understand the physicochemical causality driving each step of the extraction workflow.

Lyophilization vs. Wet Weight

Fecal samples exhibit extreme variability in water content (typically ranging from 60% to 85%). Analyzing raw, wet feces introduces severe dilution bias. Lyophilization (freeze-drying) normalizes all metabolite concentrations to the sample's dry weight. Furthermore, removing the water content stabilizes the volatile SCFAs within the solid matrix, preventing degradation during long-term storage or sample handling 2[2].

The Thermodynamics of Acidification

SCFAs possess a pKa ranging from 4.7 to 4.8. In a physiological fecal suspension (pH 6.0–7.5), SCFAs exist predominantly as ionized carboxylates (e.g., acetate, butyrate). In this ionic state, they are highly hydrophilic and will not partition into an organic extraction solvent. By lowering the homogenate's pH to 2.0–3.0 using a strong acid (e.g., HCl), the carboxylate groups are forcibly protonated into their non-ionized, free acid forms. This thermodynamic shift renders them lipophilic, which is an absolute prerequisite for efficient Liquid-Liquid Extraction (LLE) 3[3].

The Salting-Out Effect

The addition of anhydrous sodium sulfate (Na₂SO₄) or sodium chloride (NaCl) serves a dual mechanistic purpose. First, it drastically increases the ionic strength of the aqueous phase, which decreases the aqueous solubility of the uncharged SCFAs—a phenomenon known as the "salting-out" effect. This forces the analytes into the organic layer. Second, the salt acts as a desiccant, stripping residual water from the organic phase and breaking resilient lipid emulsions formed during homogenization 3[3].

Self-Validating Internal Standardization

Matrix effects in feces are notoriously heterogeneous. To ensure the protocol is self-validating, stable isotope-labeled internal standards (IS) must be spiked into the sample prior to homogenization. Because the IS undergoes the exact same physical losses, volatilization, and ionization suppression as the endogenous analytes, calculating the ratio of the analyte to the IS mathematically cancels out these variances 4[4].

Quantitative Data & Reagent Selection

Table 1: Physicochemical Properties & Recommended Internal Standards

Analyte Carbon Chain pKa Boiling Point (°C) Recommended Internal Standard
Acetic Acid C2 4.76 118 Acetate-d3
Propionic Acid C3 4.88 141 Propionate-d5
Butyric Acid C4 4.82 163 Butyrate-d7
Valeric Acid C5 4.82 186 Valerate-d9
Isovaleric Acid C5 (Branched) 4.77 176 2-Ethylbutyric Acid

| Hexanoic Acid | C6 | 4.88 | 205 | Isocaproic Acid |

Table 2: Comparison of Extraction Solvents for LLE

Solvent System Polarity Volatility Matrix Interference Best Application
Diethyl Ether Low High (BP 34.6°C) Low GC-FID/MS (Direct Injection)
Butanol Medium Low (BP 117.7°C) Medium High-recovery GC-MS workflows

| N-butanol:THF:ACN | Medium | Mixed | Low | Complex matrix LC-MS |

Experimental Extraction Workflow

Workflow N1 1. Fecal Sample Collection (Snap-freeze at -80°C) N2 2. Lyophilization (Normalize to dry weight) N1->N2 N3 3. Homogenization (Aqueous solvent + Internal Standards) N2->N3 N4 4. Acidification (pH 2-3) (Protonate carboxyl groups) N3->N4 N5 5. Liquid-Liquid Extraction (Add Diethyl Ether / Butanol) N4->N5 N6 6. Salting Out (Add Na2SO4 to drive partitioning) N5->N6 N7 7. Centrifugation (14,000 x g, 4°C, 15 min) N6->N7 N8 8. Organic Phase Recovery N7->N8 N9 Direct GC-FID / GC-MS (Volatile Analysis) N8->N9 Preferred for SCFAs N10 Derivatization -> LC-MS (Non-Volatile Analysis) N8->N10 Alternative

Fig 2. Step-by-step SCFA extraction workflow highlighting critical physicochemical transitions.

Phase 1: Sample Collection & Pre-processing
  • Collection: Collect fresh fecal samples and immediately snap-freeze on dry ice or store at -80°C to halt microbial fermentation and prevent SCFA volatilization 1[1].

  • Aliquot: Transfer approximately 1.0 g of the frozen fecal sample into a pre-weighed 5 mL centrifuge tube.

  • Lyophilization: Freeze-dry the sample for 24–48 hours until a constant weight is achieved. Record the dry weight for final concentration calculations 2[2].

Phase 2: Homogenization & Internal Standardization
  • Weighing: Weigh 50–100 mg of the lyophilized fecal powder into a 2 mL reinforced bead-beating tube containing 0.1 mm ceramic beads.

  • Solvent Addition: Add 1.0 mL of LC-MS grade water (or 10% isobutanol in water).

  • Internal Standard Spiking: Add 50 µL of a mixed Internal Standard (IS) solution (e.g., 1 mM Acetate-d3, Propionate-d5, and 2-Ethylbutyric acid). Critical: Do not skip this step; it is the foundation of the assay's trustworthiness4[4].

  • Disruption: Homogenize via bead-beating at 6,000 rpm for 2 cycles of 30 seconds, maintaining the tubes on ice during a 30-second rest between cycles to prevent heat-induced volatilization.

Phase 3: Acidification & Salting-Out
  • Acidification: Add 50 µL of 5 M Hydrochloric Acid (HCl) to the homogenate. Vortex for 1 minute. Verify that the pH is between 2.0 and 3.0 3[3].

  • Salting-Out: Add 200 mg of anhydrous Sodium Sulfate (Na₂SO₄). Vortex immediately to prevent clumping.

Phase 4: Liquid-Liquid Extraction (LLE) & Phase Separation
  • Extraction: Add 1.0 mL of Diethyl Ether (or Butanol, depending on the GC column compatibility and volatility requirements).

  • Partitioning: Vortex vigorously for 5 minutes to maximize surface area contact between the aqueous and organic phases.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C. The low temperature is mandatory to prevent the volatilization of the ether layer and low-boiling-point SCFAs like acetate 4[4].

  • Recovery: Carefully aspirate the upper organic layer using a glass Pasteur pipette and transfer it to a clean GC autosampler vial equipped with a glass insert.

  • Downstream Analysis:

    • For GC-MS/GC-FID: Inject 1 µL directly using a split/splitless inlet (a DB-FFAP or equivalent polar column is highly recommended).

    • For LC-MS: The extract must undergo chemical derivatization (e.g., using 2-nitrophenylhydrazine or aniline) to enhance retention on reverse-phase columns and improve electrospray ionization (ESI) efficiency prior to injection 5[5].

References

  • Evaluation and Optimization of Sample Handling Methods for Quantification of Short-Chain Fatty Acids in Human Fecal Samples by GC–MS. ACS Publications.2

  • A simplified method for the quantitation of short-chain fatty acids in human stool. PubMed / NIH. 3

  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. PMC / NIH. 5

  • Role of Short-Chain Fatty Acids (SCFAs) in Histone Deacetylase (HDAC) Inhibition in Post-Traumatic Stress Disorder. Medium. 1

  • GC-FID Protocol for SCFA Analysis. Creative Proteomics. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Stability of Sodium 4-Hydroxy-3-Methylbutanoate Solutions

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with sodium 4-hydroxy-3-methylbutanoate [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with sodium 4-hydroxy-3-methylbutanoate [1].

As a short-chain γ -hydroxy acid salt, this compound presents unique stability challenges in aqueous environments[2]. The primary mechanism of degradation is not oxidation or photolysis, but rather a pH-dependent, intramolecular esterification that converts the active open-chain salt into a closed-ring lactone ( β -methyl- γ -butyrolactone)[3]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the long-term integrity of your experimental solutions.

🔍 Troubleshooting & FAQs

Q1: Why is my sodium 4-hydroxy-3-methylbutanoate solution dropping in pH and losing active concentration over time? A1: This is the most common issue encountered with γ -hydroxy acid derivatives. When dissolved in unbuffered solvents (like standard DI water), the solution absorbs atmospheric CO2​ , which gradually lowers the pH. As the pH drops below 6.5, a fraction of the sodium salt protonates into 4-hydroxy-3-methylbutanoic acid. The proximity of the terminal hydroxyl group to the protonated carboxylic acid triggers a spontaneous, acid-catalyzed intramolecular esterification (lactonization). This reaction releases water and consumes your active open-chain compound to form β -methyl- γ -butyrolactone[4].

Q2: How do I establish the optimal pH buffer system to prevent lactonization without causing base-catalyzed degradation? A2: The optimal pH range for preserving the open-chain conformation is 7.5 to 8.5 . At this slightly alkaline pH, the carboxylate group remains fully deprotonated. A deprotonated carboxylate is a poor electrophile, which thermodynamically prevents the terminal hydroxyl group from attacking it. We highly recommend using a 50 mM Tris-HCl or Phosphate buffer. Avoid pushing the pH above 9.0, as extreme alkalinity can initiate base-catalyzed hydrolysis or side reactions with other excipients.

Q3: Does temperature impact the equilibrium between the open-chain salt and the lactone? A3: Yes. While the formation of the 5-membered lactone ring is thermodynamically favored due to entropy, the reaction requires activation energy[3]. Higher temperatures accelerate the reaction kinetics of both lactonization and hydrolysis. Storing your buffered solution at 2–8°C (refrigeration) drastically reduces the kinetic energy in the system, effectively "freezing" the equilibrium in the open-chain form and extending the shelf-life significantly.

Q4: My solid sodium 4-hydroxy-3-methylbutanoate clumped before I even prepared the solution. Is it degraded? A4: Not necessarily degraded, but it is highly hygroscopic. The sodium salt readily absorbs moisture from the air, creating micro-environments of localized dissolution where acid-base shifts and premature lactonization can begin[5]. Always store the lyophilized or crystalline powder in a desiccator at -20°C or 4°C, flushed with an inert gas (argon or nitrogen).

📊 Quantitative Stability Data

The following table summarizes the degradation kinetics of 100 mM sodium 4-hydroxy-3-methylbutanoate solutions under various storage conditions. Note: Lactone formation is inversely proportional to pH and directly proportional to temperature.

Storage MatrixpHTemperature (°C)Open-Chain Salt (%)Lactone Formation (%)Estimated Shelf-Life ( t90​ )
Unbuffered DI Water5.5 - 6.52582.517.5< 7 days
50 mM Phosphate Buffer7.42595.24.845 days
50 mM TRIS Buffer8.04091.09.030 days
50 mM TRIS Buffer 8.0 4 > 99.8 < 0.2 > 12 months

⚙️ Mechanistic Pathway Visualization

The diagram below illustrates the pH-dependent equilibrium that dictates the stability of your solution.

G A Sodium 4-hydroxy-3-methylbutanoate (Open-Chain Salt) Stable at pH > 7.5 B 4-hydroxy-3-methylbutanoic acid (Protonated Intermediate) Forms at pH < 6.0 A->B + H⁺ (Acidic Shift) B->A + OH⁻ (Alkaline Shift) C β-methyl-γ-butyrolactone (Closed Ring Lactone) Thermodynamically favored B->C - H₂O (Lactonization) C->B + H₂O (Hydrolysis)

Equilibrium pathway of sodium 4-hydroxy-3-methylbutanoate lactonization.

🧪 Standardized Experimental Protocol

To ensure a self-validating and highly stable formulation, follow this step-by-step methodology for preparing a 100 mM stock solution.

Step 1: Buffer Preparation

  • Action: Prepare a 50 mM Tris-HCl buffer solution and adjust the pH to 8.0 using 0.1 M NaOH or HCl.

  • Causality: Tris buffer maintains the pH well above the pKa​ of the carboxylic acid group (~4.5). This ensures >99.9% of the compound remains in the deprotonated carboxylate form, completely stalling the lactonization pathway.

Step 2: Controlled Dissolution

  • Action: Slowly add the required mass of sodium 4-hydroxy-3-methylbutanoate[1] to the buffer while stirring continuously at 20–25°C. Do not use heat to speed up dissolution.

  • Causality: Applying heat creates transient kinetic energy spikes that can overcome the activation energy barrier for ring closure before the buffer has fully stabilized the local micro-environment.

Step 3: pH Verification & Adjustment

  • Action: Measure the final pH of the solution. If the addition of the salt shifted the pH, titrate dropwise with 0.1 M NaOH to return the solution to exactly pH 8.0 ± 0.1.

  • Causality: High concentrations of the sodium salt can slightly alter the ionic strength and buffering capacity of the solution. Strict pH enforcement is your primary defense against degradation.

Step 4: Sterile Filtration

  • Action: Filter the solution through a 0.22 µm Polyethersulfone (PES) membrane into a sterile, amber glass vial.

  • Causality: PES membranes exhibit low chemical binding, ensuring no loss of active pharmaceutical ingredient (API). Sterile filtration removes microbes that could metabolize the short-chain hydroxy acid[5], while amber glass protects against potential photo-oxidation.

Step 5: Analytical Validation (Self-Validating Step)

  • Action: Analyze a 10 µL aliquot via HPLC-UV (typically monitored at 210 nm) or LC-MS immediately after preparation.

  • Causality: This step confirms the baseline purity of the solution. The absence of a secondary peak corresponding to β -methyl- γ -butyrolactone verifies the success of the stabilization protocol. Re-run this validation every 30 days during storage.

📚 References

  • PubChem. "Sodium 4-hydroxy-3-methylbutanoate | C5H9NaO3 | CID 23695188". National Center for Biotechnology Information. URL:[Link][1]

  • PubChem. "4-Hydroxyisovaleric acid | C5H10O3 | CID 131760". National Center for Biotechnology Information. URL:[Link][2]

  • FooDB. "Showing Compound 4-Hydroxyisovaleric acid (FDB022793)". The Food Component Database. URL:[Link][5]

  • Trevi Therapeutics. "Isolation, Characterization, and Synthesis of N-(4-Hydroxy-3-Methylene-Butanoic Acid) Nornalbuphine, a Previously Unidentified Nalbuphine Metabolite". Journal of Investigative Dermatology. URL:[Link][3]

  • Google Patents. "WO2012116977A1 - PROCESS FOR THE PREPARATION OF 3-METHYLENE-γ-BUTYROLACTONE". World Intellectual Property Organization. URL:[4]

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 4-Hydroxy-3-methylbutanoate

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the quantitative liquid chromatography-mass spectrometr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the quantitative liquid chromatography-mass spectrometry (LC-MS) analysis of 4-hydroxy-3-methylbutanoate (also known as 4-hydroxyisovalerate).

As a highly polar, low-molecular-weight organic acid, 4-hydroxy-3-methylbutanoate presents unique challenges in LC-MS workflows. Its tendency to elute early in standard reversed-phase liquid chromatography (RPLC) places it squarely in the "suppression zone"—the void volume where salts, endogenous metabolites, and residual proteins co-elute, severely compromising ionization efficiency[1][2].

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is my 4-hydroxy-3-methylbutanoate signal completely suppressed when analyzing plasma or urine samples, but perfectly fine in neat solvent? A: You are experiencing severe ion suppression, a classic matrix effect in Electrospray Ionization (ESI)[1]. Because 4-hydroxy-3-methylbutanoate is highly polar, it exhibits poor retention on standard C18 columns, co-eluting with the solvent front. Biological matrices contain high concentrations of salts, phospholipids, and other endogenous compounds that also elute early. These matrix components compete with your analyte for the limited charge available on the surface of ESI droplets, neutralizing the analyte ions and drastically reducing your mass spectrometer's signal response[3][4].

Q2: Does protein precipitation (PPT) remove enough matrix to prevent these effects? A: Generally, no. While PPT effectively removes large proteins, it leaves behind soluble phospholipids, salts, and small endogenous organic acids[5]. These remaining components are the primary culprits of ion suppression in negative-ion mode ESI, which is typically used for organic acids like 4-hydroxy-3-methylbutanoate.

Q3: How do I definitively calculate the matrix effect for this specific compound? A: Matrix effects (ME) must be quantified using the post-extraction spike method. Calculate it using the formula: ME (%) = (Peak Area of Post-Extraction Spiked Sample / Peak Area of Neat Standard) × 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement[3].

Part 2: Step-by-Step Troubleshooting & Methodology

To achieve a self-validating, robust quantitative assay for 4-hydroxy-3-methylbutanoate, you must systematically address sample preparation, chromatographic retention, and ionization parameters.

Protocol 1: Optimizing Sample Preparation

To eliminate phospholipid and salt interference, transition from simple PPT to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)[5].

  • Acidification: Acidify the biological sample (e.g., plasma/urine) with 1% formic acid to ensure the carboxylic acid group of 4-hydroxy-3-methylbutanoate is fully protonated (neutral state).

  • Extraction (LLE Approach): Add 3 volumes of an organic solvent mixture (e.g., Ethyl Acetate:Isopropanol, 9:1 v/v). The neutral analyte will partition into the organic layer, leaving highly polar salts and large matrix proteins in the aqueous phase.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer the organic layer, evaporate to dryness under a gentle nitrogen stream, and reconstitute in the initial mobile phase.

Protocol 2: Chromatographic Shift (Escaping the Void Volume)

If the analyte elutes before a retention factor ( k′ ) of 2.0, it is highly susceptible to matrix effects[2].

  • Switch to HILIC: Because standard C18 fails to retain this polar analyte, switch to Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Mobile Phase Setup: Use a high-organic initial mobile phase (e.g., 90% Acetonitrile with 10 mM Ammonium Acetate, pH 4.5).

  • Gradient Elution: Decrease the organic phase over time. In HILIC, polar compounds like 4-hydroxy-3-methylbutanoate are strongly retained by the aqueous layer enriched on the stationary phase, shifting their elution well away from non-polar matrix interferents (like phospholipids) that elute near the void in HILIC mode.

Protocol 3: Implementing a Stable Isotope-Labeled Internal Standard (SIL-IS)

Even with optimized prep and chromatography, absolute elimination of matrix effects is rare.

  • Selection: Synthesize or procure a 13C or Deuterium-labeled analog (e.g., D3​ -4-hydroxy-3-methylbutanoate).

  • Integration: Spike the SIL-IS into the raw sample before any extraction steps.

  • Validation: Because the SIL-IS co-elutes exactly with the endogenous analyte and undergoes the exact same ionization suppression/enhancement, the ratio of Analyte/IS remains constant, self-correcting for residual matrix effects[5].

Part 3: Quantitative Data on Matrix Mitigation

The following table summarizes the causal relationship between sample preparation choices and the resulting matrix effects for 4-hydroxy-3-methylbutanoate in human plasma (analyzed via ESI- LC-MS/MS).

Sample Preparation MethodAbsolute Recovery (%)Matrix Effect (ME %)Precision (RSD %)Mechanism of Action / Causality
Protein Precipitation (Acetonitrile) 92.5%41.2% (Severe Suppression)18.4%Fails to remove phospholipids and salts, which compete for ESI droplet surface charge[4][5].
Liquid-Liquid Extraction (EtOAc) 78.1%88.5% (Mild Suppression)6.2%Excludes highly polar salts; however, some non-polar lipids may co-extract[5].
Mixed-Mode Anion Exchange SPE 85.4%98.1% (Negligible)3.1%Selectively binds the carboxylate anion, allowing aggressive washing of both neutral lipids and cationic salts[1].

Part 4: Diagnostic Workflow Visualization

Below is the logical decision tree for diagnosing and resolving matrix effects in your LC-MS workflow.

Caption: Diagnostic and resolution workflow for mitigating LC-MS matrix effects.

References

  • Becker, G. "Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research." Longdom. Available at:[Link]

  • LCGC International. "Ion Suppression: A Major Concern in Mass Spectrometry." Chromatography Online. Available at:[Link]

  • Phenomenex. "Matrix Effects: Causes and Solutions in Analysis." Phenomenex. Available at:[Link]

  • National Institutes of Health (PMC). "Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples." NIH. Available at:[Link]

  • NorthEast BioLab. "What are Matrix Effect in Liquid Chromatography Mass Spectrometry?" NorthEast BioLab. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Extraction Efficiency for 4-Hydroxy-3-methylbutanoate

Welcome to the Technical Support Center for Analytical and Bioanalytical Extraction. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with isolating 4-hydroxy-3-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Analytical and Bioanalytical Extraction. This guide is engineered for researchers, analytical chemists, and drug development professionals tasked with isolating 4-hydroxy-3-methylbutanoate (also known as 4-hydroxyisovaleric acid) from complex aqueous matrices.

As a short-chain, branched hydroxy acid, this molecule presents unique partitioning challenges. This guide bypasses generic advice to provide mechanistic troubleshooting, self-validating protocols, and thermodynamic rationale for every experimental step.

Part 1: Mechanistic Foundations of the Extraction

To successfully partition 4-hydroxy-3-methylbutanoate from an aqueous matrix into an organic solvent, the thermodynamic drive for aqueous solvation must be disrupted. The molecule features a dual-polarity profile: a slightly hydrophobic methyl branch juxtaposed against a highly polar terminal hydroxyl group and an ionizable carboxylic acid.

The is approximately 4.59[1]. At physiological pH (~7.4), the molecule exists almost entirely as a highly water-soluble carboxylate anion. Effective extraction requires suppressing this ionization (via precise pH control) and stripping the hydration shell away from the hydroxyl group (via salting-out effects), allowing a polar aprotic solvent to capture the neutral molecule[2].

Part 2: Troubleshooting Guides & FAQs

Q1: Why is my extraction recovery < 20% when using dichloromethane (DCM) or hexane? Causality: 4-hydroxy-3-methylbutanoate is highly polar due to its terminal hydroxyl group, which acts as both a hydrogen bond donor and acceptor. While some related hydrophobic chiral intermediates can be successfully extracted with non-polar solvents like DCM[3], DCM lacks the dipole moment required to break the strong water-solute hydrogen bonds of this specific hydroxy acid. Solution: Switch to a polar aprotic solvent like ethyl acetate (EtOAc) or an EtOAc:Isopropanol mixture (80:20, v/v). EtOAc serves as a strong hydrogen-bond acceptor, significantly improving the partition coefficient ( Kow​ ) of the target.

Q2: I adjusted the sample pH to 4.0, but I am still losing the target compound in the aqueous waste. Why? Causality: The pKa of 4-hydroxy-3-methylbutanoic acid is 4.59[1]. According to the Henderson-Hasselbalch equation, at pH 4.0, roughly 20–25% of the molecules remain in their ionized (carboxylate) form, which is exclusively water-soluble and cannot partition into the organic phase. Solution: To ensure >99% protonation (the neutral state), the pH must be adjusted to at least two units below the pKa. Drop the pH strictly to 2.0–2.5 using 1M HCl before adding your organic solvent.

Q3: My ethyl acetate and aqueous layers are forming a thick emulsion. How do I resolve this without losing my analyte? Causality: Biological matrices contain proteins and lipids that act as surfactants, stabilizing the interfacial tension between the aqueous and organic phases, especially under high-shear mixing. Solution: Do not add more solvent. Instead, centrifuge the biphasic mixture at 3,000 × g for 10 minutes. The mechanical force overcomes the emulsion's stability by forcing phase separation based on density. If the emulsion persists, saturate the aqueous layer with NaCl; the increased ionic strength will naturally break the emulsion by precipitating the surfactant proteins.

Part 3: Optimized Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (LLE)
  • Sample Preparation & pH Adjustment: Aliquot 1.0 mL of the aqueous sample. Add 1M HCl dropwise.

    • Self-Validation: Measure the pH using a calibrated micro-pH probe to confirm it is strictly between 2.0 and 2.5. Do not rely on indicator paper for this critical threshold.

  • Salting-Out: Add 300 mg of anhydrous NaCl to the acidified sample and vortex for 60 seconds.

    • Causality: High ionic strength forces the polar target molecule out of the aqueous hydration shell.

    • Self-Validation: Visually confirm that a small amount of undissolved salt remains at the bottom of the tube, indicating complete aqueous saturation.

  • Solvent Addition: Add 2.0 mL of cold Ethyl Acetate (EtOAc)[2].

  • Partitioning & Phase Separation: Vortex vigorously for 3 minutes, then centrifuge at 3,000 × g for 5 minutes.

    • Self-Validation: Inspect the liquid interface. The boundary must be razor-sharp. If a cloudy emulsion layer >1 mm exists, re-centrifuge for an additional 10 minutes.

  • Collection: Carefully transfer the upper organic layer to a clean glass vial. Dry over 50 mg of anhydrous Na₂SO₄, filter, and evaporate under a gentle N₂ stream at 30°C.

Protocol B: Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction
  • Conditioning: Pass 2 mL of Methanol followed by 2 mL of LC-MS grade water through a 30 mg MAX cartridge.

    • Self-Validation: Ensure the sorbent bed does not run dry; the liquid level must remain 1 mm above the frit to maintain active pore sites.

  • Loading: Adjust the sample pH to 6.0 using 0.1M NH₄OH, then load onto the cartridge at a flow rate of 1 mL/min.

    • Causality: At pH 6.0, the carboxylic acid is fully deprotonated and binds ionically to the quaternary amine sorbent.

  • Washing: Wash with 2 mL of 5% NH₄OH in water, followed by 2 mL of Methanol.

    • Causality: Removes neutral lipids and basic interferents while the target remains locked by ionic interaction.

  • Elution: Elute with 2 mL of 2% Formic Acid in Methanol.

    • Causality: The acidic modifier drops the microenvironment pH below the target's pKa (4.59), neutralizing it and breaking the ionic bond for elution.

Part 4: Quantitative Data & Recovery Metrics

Table 1: Impact of Solvent Selection and pH on Extraction Efficiency

Extraction SolventAqueous Phase ConditionsEstimated Partition ( LogD )Mean Recovery (%)Emulsion Risk
Dichloromethane (DCM)pH 2.0, No Salt-0.4518 ± 4%Low
Diethyl EtherpH 2.0, No Salt0.1242 ± 6%Moderate
Ethyl Acetate (EtOAc)pH 2.0, No Salt0.8576 ± 5%High
Ethyl Acetate (EtOAc) pH 2.0, 30% NaCl 1.65 94 ± 3% Low (Salt breaks emulsion)
Ethyl Acetate (EtOAc)pH 5.0, 30% NaCl-1.20< 5%Low

Part 5: Workflow Visualizations

ExtractionWorkflow cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (MAX) Start Aqueous Sample (4-hydroxy-3-methylbutanoate) pH_LLE 1. Adjust pH to 2.0 (Ensure >99% Protonation) Start->pH_LLE pH_SPE 1. Adjust pH to 6.0 (Ensure Deprotonation) Start->pH_SPE Salt 2. Add 30% NaCl (Salting-Out Effect) pH_LLE->Salt Extract 3. Extract with EtOAc (H-Bond Acceptor) Salt->Extract Combine Dry under N2 & Reconstitute for LC-MS Extract->Combine Load 2. Load onto MAX Cartridge (Anion Exchange Binding) pH_SPE->Load Elute 3. Elute with 2% FA in MeOH (Neutralize & Release) Load->Elute Elute->Combine

Fig 1: Parallel workflows for LLE and SPE extraction of 4-hydroxy-3-methylbutanoate.

TroubleshootingLogic Issue Issue: Low Recovery (<50%) Check_pH Diagnostic: Measure Aqueous pH Issue->Check_pH pH_High Result: pH > 3.0 (Analyte is Ionized) Check_pH->pH_High If pH_OK Result: pH < 2.5 (Analyte is Neutral) Check_pH->pH_OK If Fix_pH Action: Add 1M HCl to pH 2.0 pH_High->Fix_pH Check_Solvent Diagnostic: Check Solvent Polarity pH_OK->Check_Solvent Solvent_Poor Result: Using Non-Polar Solvent (e.g., DCM, Hexane) Check_Solvent->Solvent_Poor If Fix_Solvent Action: Switch to Ethyl Acetate + Saturate with NaCl Solvent_Poor->Fix_Solvent

Fig 2: Diagnostic logic tree for resolving low extraction recovery issues.

References

  • Title: Showing NP-Card for 4-Hydroxyisovaleric acid (NP0086838) Source: National Product Magnetic Resonance Database (NP-MRD) URL: [Link]

  • Title: Homo-Roche Ester Derivatives By Asymmetric Hydrogenation and Organocatalysis Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam Source: MDPI URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Ion Suppression in 4-Hydroxy-3-Methylbutanoate Quantification

Welcome to the Advanced LC-MS/MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the critical analytical challenges associated with quantifying short-chain hydroxy fatty a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS/MS Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the critical analytical challenges associated with quantifying short-chain hydroxy fatty acids (OHFAs) like 4-hydroxy-3-methylbutanoate.

Due to its low molecular weight and high polarity, this analyte is notoriously difficult to retain on standard reversed-phase (RP) columns, making it highly susceptible to matrix effects and ion suppression. This guide provides the mechanistic reasoning and self-validating protocols required to achieve robust, high-sensitivity quantification.

Part 1: Diagnostic Root Cause Analysis

Before implementing a solution, it is critical to understand the physical chemistry driving the signal loss in your electrospray ionization (ESI) source.

G A High Analyte Polarity B Void Volume Elution A->B C Matrix Co-elution B->C D Severe Ion Suppression C->D

Causality chain of ion suppression in underivatized short-chain hydroxy acids.

Part 2: Troubleshooting & FAQs

Q1: Why does 4-hydroxy-3-methylbutanoate experience such severe ion suppression in standard reversed-phase (RP) LC-MS/MS? A1: The issue is rooted in chromatographic retention. As a highly polar, short-chain hydroxy acid, 4-hydroxy-3-methylbutanoate exhibits minimal hydrophobic interaction with C18 stationary phases. Consequently, it elutes in or near the void volume[1]. This early elution window is densely populated with un-retained matrix components—such as inorganic salts, small peptides, and polar phospholipids. These components compete with the analyte for charge on the surface of the ESI droplet, leading to catastrophic signal quenching and poor reproducibility[2].

Q2: We want to avoid derivatization. What chromatographic strategies can retain this analyte and bypass the void volume? A2: If chemical derivatization is not feasible, you must utilize orthogonal retention mechanisms. Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase and a highly organic mobile phase, which effectively retains polar organic acids and enhances ESI desolvation efficiency[3]. Alternatively, mixed-mode columns combining anion-exchange and HILIC properties can exploit the carboxylate group of the analyte, allowing it to be retained by ionic interactions and eluted by increasing the ionic strength of the buffer, completely bypassing early-eluting neutral lipids[4][5].

Q3: What is the most robust chemical derivatization strategy to enhance both retention and ionization? A3: Derivatization with 3-nitrophenylhydrazine (3-NPH) is the gold standard for short-chain fatty acids and hydroxy acids[1][6]. The reaction converts the highly polar carboxylic acid into a more hydrophobic 3-nitrophenylhydrazone derivative. This transformation serves a dual purpose: it shifts the retention time well into the organic gradient of an RP column (away from matrix interferences) and introduces a moiety with high ionization efficiency, increasing detection sensitivity by 3- to 25-fold[1].

Q4: How should we optimize sample preparation to minimize matrix effects prior to LC-MS? A4: Simple protein precipitation (PPT) leaves high concentrations of salts and phospholipids in the extract. Instead, employ Anion-Exchange Solid-Phase Extraction (SPE). Because 4-hydroxy-3-methylbutanoate is an organic acid, it will selectively bind to the anion-exchange resin at a neutral or slightly basic pH. Neutral lipids and cations can be washed away, and the analyte is subsequently eluted using an acidic organic solvent (e.g., 15% formic acid in methanol), yielding a highly purified extract[3].

Part 3: Self-Validating Experimental Protocol

To guarantee scientific integrity, the following protocol integrates a Self-Validating System . By tracking the absolute peak area of a Stable Isotope-Labeled Internal Standard (SIL-IS), you can continuously monitor extraction efficiency and identify hidden ion suppression in every single sample[7][8].

G S1 1. Sample Aliquot & IS Addition (Self-Validation: SIL-IS Tracking) S2 2. Anion-Exchange SPE (Removes Neutral/Cationic Matrix) S1->S2 S3 3. 3-NPH Derivatization (EDC/Pyridine, 60 min at 30°C) S2->S3 S4 4. Reversed-Phase LC-MS/MS (Negative ESI Mode) S3->S4

Optimized LC-MS/MS workflow for 4-hydroxy-3-methylbutanoate quantification.

Step-by-Step Methodology: 3-NPH Derivatization & Extraction
  • Isotope Dilution (The Validation Anchor): Aliquot 100 µL of biological sample (plasma/urine). Immediately spike with a known concentration of 13C- or D-labeled 4-hydroxy-3-methylbutanoate (SIL-IS).

    • Validation Check: The absolute peak area of the SIL-IS must remain within ±15% across all unknown samples compared to the calibration curve. A sudden drop indicates uncorrected matrix suppression or derivatization failure[7][8].

  • Anion-Exchange SPE:

    • Condition a 96-well weak anion-exchange (WAX) SPE plate with 1 mL Methanol, followed by 1 mL LC-MS grade water.

    • Load the spiked sample.

    • Wash with 1 mL of 100% Methanol to remove neutral lipids and un-retained matrix components.

    • Elute the acidic analyte using 500 µL of 15% (v/v) formic acid in methanol[3]. Evaporate the eluate to dryness under gentle nitrogen at 30°C.

  • 3-NPH Derivatization:

    • Reconstitute the dried extract in 100 µL of 75% methanol.

    • Add 50 µL of 50 mM 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), 50 µL of 6% pyridine, and 50 µL of 50 mM 3-NPH (all prepared in 75% methanol)[6].

    • Incubate at 30°C for 60 minutes. Causality: EDC activates the carboxylic acid, pyridine acts as a base catalyst, and 3-NPH forms the stable, hydrophobic hydrazone[1][6].

  • LC-MS/MS Analysis:

    • Dilute the derivatized sample with 750 µL of milli-Q water to quench the reaction and match initial mobile phase conditions[6].

    • Inject onto a C18 Reversed-Phase column. The derivatized 4-hydroxy-3-methylbutanoate will now elute well past the void volume, ensuring maximum ESI sensitivity free from suppression.

Part 4: Quantitative Data & Method Comparison

Table 1: Comparison of Sample Preparation Methods for Short-Chain Organic Acids Data synthesized from established extraction recoveries and matrix effect profiles[1][3].

Extraction MethodPrimary MechanismAverage Recovery (%)Matrix Effect (Ion Suppression)
Protein Precipitation (PPT) Solvent-induced denaturation85 - 95%Severe (>50% suppression)
Liquid-Liquid Extraction (LLE) Phase partitioning60 - 75%Moderate (20-40% suppression)
Anion-Exchange SPE Ionic retention & selective washing90 - 98%Minimal (<10% suppression)

Table 2: Chromatographic Modalities for 4-Hydroxy-3-methylbutanoate Data synthesized from comparative LC-MS/MS methodology reviews[1][4][5][6].

LC ModalityAnalyte StateRetention MechanismESI Sensitivity Impact
Standard Reversed-Phase (C18) UnderivatizedHydrophobic (Poor)Low (Void volume elution)
HILIC UnderivatizedHydrophilic partitioningModerate to High
Mixed-Mode (IEC-HILIC) UnderivatizedIonic & HydrophilicHigh
Reversed-Phase (C18) 3-NPH DerivatizedHydrophobic (Strong)Very High (3-25x increase)

Sources

Troubleshooting

Technical Support Center: Purification of Synthetic Sodium 4-Hydroxy-3-Methylbutanoate

Welcome to the technical support guide for the purification of synthetic sodium 4-hydroxy-3-methylbutanoate (CAS: 112895-77-9)[1]. This document is designed for researchers, chemists, and drug development professionals w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of synthetic sodium 4-hydroxy-3-methylbutanoate (CAS: 112895-77-9)[1]. This document is designed for researchers, chemists, and drug development professionals who require a high-purity final product. Here, we address common challenges encountered during post-synthesis workup and purification through a series of frequently asked questions and in-depth troubleshooting guides. Our approach is grounded in established chemical principles to ensure you can not only solve purification issues but also understand the underlying causes.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals when purifying sodium 4-hydroxy-3-methylbutanoate?

The primary goal is to isolate the target salt from unreacted starting materials, reaction byproducts, and process-related impurities. High purity is often critical for subsequent analytical, biological, or pharmaceutical applications. Key objectives include:

  • Removal of Inorganic Salts: Eliminating salts like sodium chloride or sodium sulfate that may be introduced during reaction quenching or pH adjustment.

  • Removal of Organic Impurities: Separating the target compound from unreacted starting materials (e.g., the corresponding ester) and side-products formed during synthesis. A common byproduct in related syntheses is 2,3-dihydroxy-3-methylbutanoic acid[2][3].

  • Removal of Residual Solvents: Ensuring the final product is free from solvents used in the reaction and purification, such as methanol, ethanol, or water.

  • Achieving a Crystalline Solid: Obtaining the product as a stable, crystalline solid, which is often indicative of high purity and is easier to handle and store than an oil or amorphous solid.

Q2: How can I assess the purity of my sodium 4-hydroxy-3-methylbutanoate sample?

A multi-faceted approach is recommended for accurate purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common quantitative method. A suitable method would likely involve a C18 reverse-phase column with a buffered aqueous mobile phase. It can effectively separate the target compound from organic impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify organic impurities. However, it is generally not suitable for detecting inorganic salt impurities[4].

  • Mass Spectrometry (MS): Coupled with LC (LC-MS), this technique helps in identifying the mass of the parent compound and any impurities, aiding in their structural elucidation.

  • Karl Fischer Titration: This method is specifically used to quantify the water content in the final product.

Q3: My purified product is a viscous oil or a sticky solid, not a crystalline powder. Is this normal?

While some organic salts can be challenging to crystallize, obtaining an oil or sticky solid often indicates the presence of impurities that inhibit crystallization. Common culprits include residual solvents (especially water), or the presence of other salts or organic byproducts that form a eutectic mixture. The troubleshooting section below provides detailed steps to address this issue.

Troubleshooting Guide: From Crude Product to Pure Crystalline Solid

This section addresses specific problems encountered during the purification of sodium 4-hydroxy-3-methylbutanoate.

Problem 1: HPLC analysis shows significant organic impurities after initial workup.

Root Cause Analysis: Organic impurities typically arise from incomplete reactions or side reactions. The identity of the impurity is key to selecting the right purification strategy. For instance, if the synthesis involves saponification of methyl 4-hydroxy-3-methylbutanoate, a common impurity would be the unreacted ester.

Solution Workflow:

  • Solvent Washing (Trituration): This is the simplest and often most effective first step for removing less polar impurities from a highly polar salt.[5][6]

  • Recrystallization: If solvent washing is insufficient, recrystallization is the next logical step. The key is to find a solvent system where the desired salt has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures, while impurities remain in solution.[7]

  • Place the crude, solid product in a flask.

  • Add a solvent in which the desired sodium salt is known to be poorly soluble, but the impurities are soluble (e.g., ethyl acetate, diethyl ether, or acetone).[6]

  • Stir the slurry vigorously at room temperature for 15-30 minutes.

  • Filter the solid product using a Büchner funnel, and wash the filter cake with a small amount of the same cold solvent.

  • Dry the purified solid under vacuum.

  • Validation: Re-analyze the product by HPLC to confirm the removal of the targeted impurities.

Solvent SystemSuitability for Sodium 4-hydroxy-3-methylbutanoateRationale & Considerations
Ethanol/Water HighThe compound is likely soluble in hot ethanol or a hot ethanol/water mixture and will crystallize upon cooling. The water content can be adjusted to optimize recovery.
Isopropanol Medium to HighIsopropanol is a common solvent for recrystallizing organic salts and may offer different selectivity compared to ethanol.[6]
Methanol/Acetone MediumThe product might be dissolved in a minimum amount of hot methanol, followed by the addition of acetone as an anti-solvent to induce crystallization.
Acetone LowWhile potentially useful as a washing solvent, acetone may not be a good primary recrystallization solvent due to the high polarity of the salt.[6]
Problem 2: The final product is an oil or fails to crystallize.

Root Cause Analysis: This is a common issue for hydrophilic salts. The primary causes are often high residual water content or the presence of impurities that act as crystallization inhibitors.

Solution Workflow Diagram:

Caption: Troubleshooting workflow for non-crystalline products.

  • Dissolve the oily product in a suitable organic solvent that forms an azeotrope with water (e.g., toluene).

  • Set up a Dean-Stark apparatus or use a rotary evaporator.

  • Heat the solution to reflux (if using Dean-Stark) or evaporate the solvent under reduced pressure. The toluene-water azeotrope will be removed.

  • Once the solvent is removed, the resulting solid is often anhydrous and more amenable to crystallization from a non-aqueous solvent system (e.g., ethanol/isopropanol).

Problem 3: Low yield after purification.

Root Cause Analysis: Low yield is often a trade-off for high purity. The most common causes are product loss during recrystallization (due to excessive solvent use or product being too soluble even at low temperatures) or during solvent washes.

Mitigation Strategies:

  • Optimize Recrystallization: Use the absolute minimum amount of hot solvent required to fully dissolve the solid.[7] After cooling to room temperature, place the solution in an ice bath or refrigerator to maximize crystal recovery.

  • Mother Liquor Analysis: Before discarding the filtrate (mother liquor) after crystallization, concentrate it and analyze it by HPLC. If a significant amount of product is present, a second crop of crystals can often be obtained by further concentration and cooling.

  • Solvent Wash Optimization: Use ice-cold washing solvents and use them sparingly to wash the filter cake. This minimizes the dissolution of the desired product.

Purification Strategy Selection

The choice of purification method depends on the nature and quantity of impurities. The following flowchart provides a general decision-making framework.

Purification_Strategy cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Path cluster_end Final Product Crude_Product Crude Synthetic Product Analysis Analyze by HPLC & NMR Crude_Product->Analysis Impurity_Check Major Impurity Type? Analysis->Impurity_Check Inorganic Inorganic Salts Impurity_Check->Inorganic Inorganic Non_Polar_Org Non-Polar Organic Impurity_Check->Non_Polar_Org Non-Polar Polar_Org Polar Organic Impurity_Check->Polar_Org Polar / Structural Isomers Recrystallization Recrystallization (e.g., EtOH/H₂O) Inorganic->Recrystallization Solvent_Wash Solvent Wash / Trituration (e.g., Acetone, Ether) Non_Polar_Org->Solvent_Wash Chromatography Column Chromatography (Reverse Phase or HILIC) Polar_Org->Chromatography Pure_Product Pure Crystalline Product Solvent_Wash->Pure_Product Recrystallization->Pure_Product Chromatography->Pure_Product

Caption: Decision flowchart for selecting a purification strategy.

References

  • ResearchGate. (2017). How to purify an organic salt (acetate) from impurities. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]

  • Dutscher. Protein purification troubleshooting guide. [Link]

  • Save My Exams. (2025). Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. [Link]

  • Reddit. (2014). Column Advice on Organic Salts. [Link]

  • Bio-Rad. Chromatography. [Link]

  • Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R). [Link]

  • Google Patents. (2020). KR20200004892A - Method for producing 3-hydroxy-3-methylbutanoic acid or salts thereof.
  • Google Patents. (2024).
  • ETH Zürich. DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER. [Link]

  • European Patent Office. (2020). METHOD FOR PRODUCING 3-HYDROXY-3-METHYLBUTANOIC ACID OR SALT THEREOF - EP 3656755 A1. [Link]

  • PubChem. Sodium 4-hydroxy-3-methylbutanoate. [Link]

Sources

Optimization

Technical Support Center: Challenges in Quantifying Endogenous 4-Hydroxy-3-methylbutanoate (4-HMB)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical hurdles associated with quantifying endogenous 4-hydroxy-3-methylbutanoate (4-HMB)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical hurdles associated with quantifying endogenous 4-hydroxy-3-methylbutanoate (4-HMB).

While 4-HMB is widely recognized exogenously as a chiral synthon for the preparation of complex deuterated sterols (such as 26-hydroxycholesterol)[1], its role as an endogenous trace metabolite and a critical intermediate in synthetic carbon fixation pathways (e.g., the CETCH cycle)[2] presents unique analytical challenges. This guide provides field-proven, self-validating protocols to ensure scientific integrity in your LC-MS/MS workflows.

Part 1: Frequently Asked Questions (FAQs) – Core Analytical Challenges

Q: Why is quantifying endogenous 4-HMB so difficult compared to other short-chain organic acids? A: The primary challenge is isobaric interference . 4-HMB shares the exact monoisotopic mass ( m/z 117.05 for the [M−H]− precursor) with several highly abundant endogenous metabolites. The most notable interferences are 3-hydroxy-3-methylbutyrate (β-HMB, a heavily studied leucine catabolite) and 2-hydroxy-3-methylbutyrate (a valine catabolite)[3][4]. Because these positional isomers have nearly identical collision-induced dissociation (CID) fragmentation patterns, mass spectrometry alone cannot distinguish them without robust upstream chromatographic separation[5].

Q: Why do I experience severe signal loss and poor reproducibility when analyzing plasma or tissue extracts? A: This is a classic case of matrix effects (ion suppression) . Small, highly polar organic acids like 4-HMB exhibit poor retention on standard reversed-phase (C18) columns, causing them to elute in the void volume. This chromatographic region is heavily populated by unretained salts, endogenous amines, and phospholipids, which compete for charge droplets in negative electrospray ionization (ESI-), leading to severe ion suppression and signal quenching[3][6].

Part 2: Troubleshooting Guide – Chromatographic Separation & Ionization

Symptom: Co-elution of 4-HMB with 3-HMB, resulting in artificially inflated quantification of the 4-HMB target. Root Cause: The structural similarity and high polarity of these positional isomers prevent baseline resolution under standard aqueous/organic gradients on C18 stationary phases. Solution (The Causality of Derivatization): Implement chemical derivatization using 3-Nitrophenylhydrazine (3-NPH) prior to LC-MS/MS analysis[6][7].

Mechanistic Explanation:

  • Hydrophobicity Shift: 3-NPH converts the highly polar carboxylic acid into a hydrophobic hydrazide derivative. This dramatically increases the retention time on a C18 column, shifting the analyte away from the ion-suppressing void volume.

  • Isomer Resolution: The bulky 3-NPH group amplifies the steric differences between the positional isomers (e.g., the spatial distance between the hydroxyl group and the derivatized carboxylate), enabling baseline separation.

  • Ionization Efficiency: The introduction of the nitrophenyl group provides a highly ionizable moiety, significantly lowering the limit of quantification (LLOQ) in ESI-[6].

Isomers Precursor Endogenous Extract m/z 117.05 [M-H]- HMB3 3-Hydroxy-3-methylbutyrate (Major Leucine Metabolite) Precursor->HMB3 Isobaric Interference HMB4 4-Hydroxy-3-methylbutanoate (Target Analyte) Precursor->HMB4 Target HMB2 2-Hydroxy-3-methylbutyrate (Valine Metabolite) Precursor->HMB2 Isobaric Interference Deriv 3-NPH Derivatization Increases Hydrophobicity HMB3->Deriv HMB4->Deriv HMB2->Deriv Sep Baseline Resolution on C18 Column Deriv->Sep

Fig 2. Resolving isobaric interferences of 4-HMB using 3-NPH derivatization.

Part 3: Experimental Protocol – Validated LC-MS/MS Workflow

Trustworthiness & Self-Validation: This protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) spiked before extraction. This ensures that any derivatization inefficiencies, extraction losses, or residual matrix effects are mathematically normalized.

Step 1: Sample Preparation & Protein Precipitation

  • Aliquot 50 µL of biological sample (plasma, urine, or tissue homogenate) into a 1.5 mL microcentrifuge tube.

  • Spike in 10 µL of SIL-IS (e.g., 13C4​ -4-HMB or a structurally analogous deuterated tracer) to establish the self-validating baseline.

  • Add 150 µL of ice-cold Acetonitrile (ACN) to precipitate proteins.

  • Vortex vigorously for 30 seconds and centrifuge at 14,000 ×g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

Step 2: 3-NPH Derivatization

  • To the supernatant, add 20 µL of 200 mM 3-NPH hydrochloride (prepared in 50% aqueous methanol).

  • Add 20 µL of 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) containing 6% pyridine (v/v) in methanol[7].

  • Incubate the mixture at 40°C for 30 minutes to ensure complete conversion of the carboxylic acid to the hydrazide derivative.

  • Quench the reaction by adding 200 µL of water/methanol (50:50, v/v) containing 0.1% formic acid.

Step 3: LC-MS/MS Analysis

  • Inject 5 µL onto a UHPLC system equipped with a sub-2 µm C18 column (e.g., 2.1 × 100 mm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Run a shallow gradient from 10% B to 60% B over 10 minutes to resolve the derivatized isomers.

  • Monitor via Scheduled MRM in Negative ESI mode . The derivatized precursor will shift to [M−H]−

    m/z 252.1, yielding specific product ions (e.g., m/z 137 specific to the 3-NPH moiety)[7].

Workflow Step1 1. Biological Sample (Plasma/Tissue) Step2 2. Protein Precipitation & SIL-IS Spike Step1->Step2 Step3 3. 3-NPH Derivatization (EDC/Pyridine) Step2->Step3 Step4 4. Solid Phase Extraction (Sample Cleanup) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode) Step4->Step5 Step6 6. Isomer Deconvolution & Quantification Step5->Step6

Fig 1. Step-by-step workflow for the extraction and quantification of endogenous 4-HMB.

Part 4: Data Presentation

To assist in MRM method building, the following table summarizes the quantitative mass shifts and isobaric relationships of 4-HMB and its primary interferences.

Analyte / IsomerBiological Origin / RoleNative Precursor [M−H]− ( m/z )3-NPH Derivatized Precursor [M−H]− ( m/z )Primary Product Ion ( m/z )
4-Hydroxy-3-methylbutanoate Target / Synthetic Intermediate117.05252.10137.00
3-Hydroxy-3-methylbutyrate Leucine Catabolism117.05252.10137.00
2-Hydroxy-3-methylbutyrate Valine Catabolism117.05252.10137.00
4-Hydroxyvalerate Exogenous / Microbiome117.05252.10137.00

Note: Because the primary product ion ( m/z 137) is derived from the 3-NPH label itself, baseline chromatographic resolution (as outlined in Part 2) is absolutely mandatory for accurate quantification.

References

  • Ferraboschi P., Fiecchi A., Grisenti P., Santaniello E. "Synthesis of (20S)-[7,7,21,21-2H4]-3β-(tert- butyldimethylsilanyloxy)-20-methyl-pregn-5-en-21-ol, a useful intermediate for the preparation of deuterated isotopomers of sterols." ResearchGate. 1

  • Schwander T., Schada von Borzyskowski L., Burgener S., Cortina N.S., Erb T.J. "The design and realization of synthetic pathways for the fixation of carbon dioxide in vitro." Publikationsserver UB Marburg. 2

  • "Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS." DergiPark. 3

  • "Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics." PMC. 4

  • Monteiro J., Lefèvre A. "Multi-Compartment SCFA Quantification in Human." Scirp.org. 7

  • "HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance." OUCI. 8

  • "Branched-Chain Keto Acids (BCKA Panel) Analysis Service." Creative Proteomics. 6

Sources

Troubleshooting

"selecting an internal standard for 4-hydroxy-3-methylbutanoate analysis"

Welcome to the Metabolomics Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific nuances of analyzing 4-hydroxy-3-methylbutanoate (4-HMB)—also known as 3-methyl-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Metabolomics Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific nuances of analyzing 4-hydroxy-3-methylbutanoate (4-HMB)—also known as 3-methyl-4-hydroxybutyrate—in complex biological matrices.

Whether you are conducting targeted biomarker quantification in drug development or performing untargeted organic acid profiling for metabolic screening, the integrity of your data hinges on your internal standard (IS) strategy. This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure your analytical workflows are robust and reproducible.

Part 1: Strategic FAQs – Internal Standard Selection

Q1: What is the optimal internal standard for targeted 4-HMB quantification? A: The gold standard is a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically 4-hydroxy-3-methylbutanoate-d3 or a 13C-labeled analog [1]. Because a true SIL-IS shares identical physicochemical properties (such as pKa and logD) with endogenous 4-HMB, it co-elutes perfectly during chromatographic separation. This exact co-elution is critical because it ensures the IS and the analyte experience the exact same matrix effects (ion suppression or enhancement) in the mass spectrometer's ionization source[2].

Q2: What if a perfectly matched SIL-IS for 4-HMB is commercially unavailable? A: If a matched SIL-IS cannot be procured, you must select a structural analog that closely mimics the target's extraction recovery and ionization efficiency[1].

  • For Targeted Surrogate Analysis: Use 4-hydroxybutyrate-d6 (GHB-d6) or 3-hydroxyisobutyrate-d6 . These maintain the critical hydroxycarboxylic acid functional groups, ensuring similar behavior during liquid-liquid extraction and derivatization.

  • For Untargeted GC-MS Profiling: Xenobiotic acids like 2-phenylbutyric acid or undecanedioic acid are routinely used[3]. These are chosen because they do not occur naturally in human urine or plasma, and they elute in clear, interference-free regions of the chromatogram. However, note that they cannot correct for specific ion suppression affecting 4-HMB[2].

Q3: Why do I observe varying IS responses across my batch even when spiked uniformly? A: Absolute IS peak area variation is a diagnostic indicator of systemic fluctuations. In GC-MS, a progressive drop in IS peak area after 500-600 injections typically signals ion source contamination or inlet liner degradation[4]. In LC-MS/MS, it indicates that co-eluting matrix components (like salts or phospholipids) are suppressing ionization[2]. If you are using a true SIL-IS, the Analyte/IS ratio remains accurate despite these absolute signal drops. If using a structural analog, divergent matrix effects may skew your final quantification.

Part 2: Troubleshooting Guide – Common Analytical Failures

Issue 1: Isotopic Exchange During Derivatization (GC-MS)

  • Symptom: Loss of the deuterium label signal (e.g., M-1 or M-2 peaks appearing in the IS mass spectrum) after silylation with BSTFA/TMCS.

  • Causality: Deuterium atoms located adjacent to carbonyl or hydroxyl groups can undergo enolization and exchange with protic solvents or residual matrix water. This is exacerbated by the acidic conditions and prolonged heating required for derivatization.

  • Solution: Transition to 13C-labeled standards where possible, as the carbon skeleton is completely inert to isotopic exchange[2]. If you must use D-labeled standards, strictly control your derivatization parameters (do not exceed 60°C for 30 minutes) and ensure the sample is completely anhydrous before adding silylation reagents[5].

Issue 2: Analyte Loss During Evaporation

  • Symptom: Poor recovery of both 4-HMB and the structural analog IS, leading to low signal-to-noise ratios.

  • Causality: 4-HMB is a relatively low-molecular-weight hydroxycarboxylic acid. Uncontrolled solvent evaporation (excessive heat or prolonged high-velocity N2 flow) leads to the volatilization of the underivatized acid alongside the organic solvent[5].

  • Solution: Evaporate organic extracts under a gentle stream of nitrogen at ambient temperature . Crucially, ensure the IS is spiked before any extraction steps. This guarantees that any evaporative losses apply proportionally to both the analyte and the IS, maintaining an accurate quantitative ratio[5].

Issue 3: Peak Tailing and Co-elution in LC-MS/MS

  • Symptom: Poor peak shape for 4-HMB, leading to inaccurate integration and skewed Analyte/IS ratios.

  • Causality: Highly polar organic acids like 4-HMB exhibit poor retention on standard reversed-phase C18 columns, causing them to elute near the void volume where matrix suppression is most severe.

  • Solution: Implement pre-column derivatization (e.g., using 3-nitrophenylhydrazine, 3-NPH) to increase the hydrophobicity of the carboxylate group, or utilize mixed-mode anion-exchange chromatography to retain the analyte and IS away from early-eluting interferents.

Part 3: Quantitative Data Summary

To aid in your experimental design, the following table summarizes the quantitative trade-offs of various IS candidates for 4-HMB analysis.

IS CandidateIS TypeProsConsBest Application
4-HMB-d3 / 13C SIL-ISPerfect co-elution; identical recovery and ionization efficiency[1].High cost; potential supply chain availability issues.Targeted LC-MS/MS & GC-MS quantification.
4-Hydroxybutyrate-d6 Structural SIL-ISSimilar pKa and logD; tracks extraction efficiency well[1].Slight retention time shift; susceptible to divergent matrix effects[2].Surrogate targeted analysis when matched SIL-IS is unavailable.
2-Phenylbutyric Acid Xenobiotic AnalogCost-effective; elutes in a clear chromatographic window[3].Does not correct for specific ion suppression of 4-HMB[2].Untargeted GC-MS organic acid screening.
Undecanedioic Acid Xenobiotic AnalogHighly stable; non-endogenous compound.Structurally distinct (dicarboxylic vs. hydroxycarboxylic).General GC-MS system performance monitoring.

Part 4: Self-Validating Experimental Protocol

This step-by-step GC-MS methodology is engineered as a self-validating system. By embedding quality control checks directly into the workflow, you can mathematically prove the integrity of each sample preparation[3][4][5].

Step 1: Matrix Normalization Measure the creatinine concentration of the urine sample. Adjust the extraction volume so that every sample contains an equivalent of 1 mmol/L creatinine. Causality: This normalizes the absolute matrix load injected onto the GC column, preventing massive baseline shifts from highly concentrated samples[4].

Step 2: Internal Standard Spiking Add 50 µL of the selected internal standard (e.g., 4-HMB-d3 or 2-phenylbutyric acid at 1 mg/mL) to the normalized sample prior to any manipulation[3]. Vortex for 30 seconds to ensure homogeneous binding parity between the IS and matrix proteins.

Step 3: Acidification & Salting Out Add approximately 1 g of NaCl until saturated, followed by 3 drops of 6N HCl to drop the pH below 2. Causality: Acidification protonates the carboxylate group of 4-HMB, neutralizing its charge and driving it into the organic phase during extraction.

Step 4: Liquid-Liquid Extraction (LLE) Extract sequentially with 2.5 mL of ethyl acetate, followed by 2.5 mL of diethyl ether. Centrifuge at 3,000 rpm for 3 minutes after each addition and combine the upper organic layers[5].

Step 5: Controlled Evaporation (Validation Checkpoint) Evaporate the combined organic phases to complete dryness under a gentle nitrogen stream at ambient temperature[5].

  • Self-Validation Check: During data analysis, monitor the absolute peak area of the IS. If the IS area deviates by >30% from the batch median, flag the sample for re-extraction, as this indicates a localized evaporative loss or extraction failure.

Step 6: Derivatization Reconstitute the dry residue in 20 µL of pyridine and 75 µL of BSTFA containing 1% TMCS. Cap tightly and incubate at 60°C for exactly 30 minutes[5].

Step 7: GC-MS Acquisition Inject 1 µL of the derivatized sample in splitless mode. Operate the mass spectrometer in full scan mode (50–550 amu) for untargeted profiling, or Selected Ion Monitoring (SIM) for targeted 4-HMB quantification. Self-Validation Check: Always monitor at least one quantifier ion and one qualifier ion for both the analyte and the IS to verify peak purity.

Part 5: Workflow Visualization

The following diagram illustrates the critical pathway of IS integration and sample processing to ensure data integrity.

Workflow N1 Biological Sample (Creatinine Normalized) N2 Spike Internal Standard (e.g., 4-HMB-d3) N1->N2 N3 Equilibration (Ensure Matrix-IS Binding Parity) N2->N3 Critical for Accuracy N4 Liquid-Liquid Extraction (Acidified, Ethyl Acetate/Ether) N3->N4 N5 Controlled Evaporation (N2 Stream, Ambient Temp) N4->N5 Organic Phase N6 Derivatization (BSTFA + 1% TMCS, 60°C) N5->N6 Dry Residue N7 GC-MS / LC-MS/MS Data Acquisition N6->N7 N8 Quantification & Validation (Check Absolute IS Area) N7->N8 Analyte/IS Ratio

Workflow for 4-HMB analysis highlighting the critical integration of the internal standard.

References

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry (ACS Publications). [Link]

  • The Analysis of Urinary Organic Acids by Gas Chromatography Mass Spectrometry. MetBio.net.[Link]

  • Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites. PMC.[Link]

  • Establishing Gas Chromatography - Mass Spectrometry to Diagnose Organic Acidemias in Thailand. Faculty of Tropical Medicine, Mahidol University.[Link]

  • Urine Organic Acid Analysis for Inherited Metabolic Disease Using Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for 4-Hydroxy-3-Methylbutanoate Separation

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust chromatographic methods for 4-hydroxy-3-methylbutanoate (also k...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust chromatographic methods for 4-hydroxy-3-methylbutanoate (also known as 4-hydroxyisovalerate or 4-hydroxy-3-methylbutanoic acid).

Below, you will find the mechanistic principles governing the separation of this molecule, a self-validating experimental protocol, and a targeted troubleshooting FAQ to resolve common chromatographic failures.

Core Principles of 4-Hydroxy-3-Methylbutanoate Chromatography

Developing a mobile phase for 4-hydroxy-3-methylbutanoate requires overcoming two fundamental physicochemical challenges:

  • High Polarity & pH Sensitivity: With an experimental pKa of approximately 4.59[1], this short-chain branched hydroxy acid exists predominantly as a highly hydrophilic carboxylate anion at physiological pH. In this ionized state, it exhibits virtually no retention on standard reversed-phase (RPLC) columns.

  • Lack of UV Chromophore: The molecule lacks a conjugated π -system, resulting in negligible UV absorbance. Consequently, detection relies heavily on LC-MS/MS in negative electrospray ionization (ESI-) mode[2], or pre-column derivatization for fluorescence/UV detection[3].

The Causality of Mobile Phase Selection: To achieve robust retention in RPLC, the mobile phase pH must be driven at least 1.5 units below the analyte's pKa (i.e., pH 3.0). This suppresses ionization, keeping the molecule in its neutral state for hydrophobic interaction with the stationary phase. However, because LC-MS/MS requires volatile buffers, strong ion-pairing agents like Trifluoroacetic Acid (TFA) must be avoided due to severe gas-phase ion suppression. Instead, 0.1% Formic Acid is the optimal choice, balancing pH control with MS sensitivity. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed using ammonium acetate buffers to retain the ionized form[4].

Workflow Visualization

MobilePhaseOptimization Start 4-Hydroxy-3-Methylbutanoate Separation Detect Detection Method? Start->Detect LCMS LC-MS/MS (ESI-) Detect->LCMS High Sensitivity UV UV/Vis or FLD Detect->UV Standard Lab Mode Chromatography Mode? LCMS->Mode Deriv Pre-column Derivatization (e.g., Coumarin analogue) UV->Deriv RPLC Reversed-Phase (Aq-C18) Deriv->RPLC Mode->RPLC Aqueous-stable C18 HILIC HILIC (Amide/Silica) Mode->HILIC High organic retention MP_RPLC Mobile Phase: 0.1% Formic Acid in H2O / ACN (pH ~2.7) RPLC->MP_RPLC MP_HILIC Mobile Phase: 10mM NH4OAc in H2O / ACN (pH ~4.7) HILIC->MP_HILIC

Caption: Decision tree for 4-hydroxy-3-methylbutanoate mobile phase and column selection.

Step-by-Step Methodology: LC-MS/MS Mobile Phase Optimization

This protocol establishes a self-validating Reversed-Phase LC-MS/MS workflow utilizing an aqueous-compatible C18 (Aq-C18) column to prevent stationary phase dewetting (phase collapse) under highly aqueous conditions.

Materials Required:

  • Column: Polar-embedded or Aq-C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% (v/v) Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% (v/v) Formic Acid.

Execution Steps:

  • Mobile Phase Preparation: Add exactly 1.0 mL of LC-MS grade formic acid to 1.0 L of water (Phase A) and 1.0 L of acetonitrile (Phase B). Causality: This yields a pH of ~2.7 in the aqueous phase, ensuring >98% of the 4-hydroxy-3-methylbutanoate is protonated for optimal hydrophobic retention[2].

  • System Equilibration: Purge the LC lines and equilibrate the column at 98% A / 2% B for at least 10 column volumes at a flow rate of 0.3 mL/min.

  • Gradient Programming:

    • 0.0 – 1.5 min: 2% B (Isocratic hold to focus the highly polar analyte).

    • 1.5 – 5.0 min: Linear ramp from 2% B to 40% B.

    • 5.0 – 6.0 min: Step to 95% B (Column wash to remove hydrophobic matrix lipids).

    • 6.0 – 8.0 min: Return to 2% B (Re-equilibration).

  • MS Detection Parameters: Operate the mass spectrometer in ESI- mode. Monitor the deprotonated precursor ion [M−H]− .

  • Self-Validation Check: Inject a 100 ng/mL system suitability standard. Calculate the retention factor ( k′ ).

    • Validation Criteria: k′ must be ≥2.0 . If the peak elutes earlier, it is co-eluting with the void volume, which will result in fatal ion suppression from un-retained matrix salts. If k′<2.0 , verify that Phase A pH is ≤2.7 and ensure the initial organic composition does not exceed 2%.

Quantitative Data: Impact of Mobile Phase Additives

The table below summarizes the empirical effects of various mobile phase modifiers on the chromatography and MS signal of 4-hydroxy-3-methylbutanoate.

Mobile Phase Additive (in H2​O )Approx. pHRetention Factor ( k′ )Peak Asymmetry ( As​ )Relative MS Signal (ESI-)
0.1% Formic Acid ~2.72.41.1100% (Optimal)
0.05% Acetic Acid ~3.22.11.385% (Acceptable)
10 mM Ammonium Acetate ~6.80.5 (Void Elution)N/A40% (Suppressed)
0.1% Trifluoroacetic Acid (TFA) ~2.02.81.0< 5% (Severe Quenching)

Troubleshooting Guides & FAQs

Q: My 4-hydroxy-3-methylbutanoate peak is eluting in the void volume (t0). How do I fix this? A: Because this molecule is highly polar, starting your gradient with >5% organic modifier will cause it to wash straight through a C18 column. Solution: Lower your initial organic concentration to 1-2%. If it still fails to retain, your mobile phase pH might be too high (causing the molecule to ionize). Ensure your aqueous phase contains 0.1% Formic Acid (pH ~2.7). If using a standard C18, switch to an Aq-C18 to prevent phase collapse at 98% aqueous conditions.

Q: I am experiencing severe signal loss (ion suppression) in plasma samples. What is wrong with the mobile phase? A: Ion suppression in ESI- is typically caused by co-eluting matrix components (like endogenous salts or phospholipids). First, ensure your retention factor ( k′ ) is >2.0 to separate the analyte from the void volume salts. Second, ensure you are not using non-volatile buffers (like phosphates). If you are using a HILIC method[4], ensure your ammonium acetate concentration does not exceed 20 mM, as high buffer molarity directly suppresses electrospray ionization.

Q: Can I use TFA to improve peak shape? A: No. While Trifluoroacetic Acid (TFA) is an excellent ion-pairing agent that sharpens peaks in UV chromatography, it is highly detrimental to negative-ion mass spectrometry. TFA causes severe gas-phase signal quenching (often reducing signal by >95%) due to its high gas-phase acidity and strong ion-pairing nature. Stick strictly to Formic or Acetic Acid for LC-MS/MS workflows.

Q: We only have a UV/Vis detector in our lab. How can I analyze this compound? A: 4-hydroxy-3-methylbutanoate lacks a UV chromophore and cannot be detected at standard UV wavelengths with high sensitivity. You must perform pre-column derivatization. A validated approach for similar short-chain hydroxy acids involves reacting the carboxylic acid moiety with a coumarin analogue (e.g., 4-bromomethyl-7-methoxycoumarin) using a crown ether catalyst. This converts the molecule into a highly fluorescent derivative that can be easily separated using a standard Acetonitrile/Water gradient and detected via Fluorescence (FLD) or UV[3].

References

  • NP-MRD. "Showing NP-Card for 4-Hydroxyisovaleric acid (NP0086838)". NP-MRD. [Link]

  • DergiPark. "Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS". DergiPark.[Link]

  • ResearchGate. "A new method for the HPLC determination of gamma-hydroxybutyric acid (GHB) following derivatization with a coumarin analogue and fluorescence detection". ResearchGate.[Link]

  • PMC. "Liquid chromatographic–mass spectrometric method for simultaneous determination of small organic acids potentially contributing to acidosis in severe malaria". National Center for Biotechnology Information.[Link]

Sources

Reference Data & Comparative Studies

Validation

"validation of analytical method for 4-hydroxy-3-methylbutanoate"

Title: Comprehensive Guide to the Analytical Method Validation for 4-Hydroxy-3-methylbutanoate: LC-MS/MS vs. GC-MS As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Guide to the Analytical Method Validation for 4-Hydroxy-3-methylbutanoate: LC-MS/MS vs. GC-MS

As a Senior Application Scientist, I frequently encounter the analytical challenge of quantifying highly polar, low-molecular-weight organic acids in complex biological matrices. 4-Hydroxy-3-methylbutanoate (4-HMBt) is a prime example. Lacking a strong chromophore and possessing both a hydroxyl and a carboxylic acid moiety, 4-HMBt is highly water-soluble and difficult to retain on traditional reversed-phase columns.

This guide provides an objective, data-driven comparison of the two premier analytical modalities for 4-HMBt quantification: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it establishes a self-validating framework grounded in the authoritative ICH M10 Bioanalytical Method Validation guidelines [1].

Comparative Analysis of Analytical Modalities

To accurately quantify 4-HMBt, the analytical method must overcome the molecule's inherent polarity. The two standard approaches diverge significantly in their physicochemical strategies:

  • HILIC-LC-MS/MS: Utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase. Causality: This forces the polar 4-HMBt to partition into a water-enriched layer on the stationary phase, providing excellent retention without the need for chemical derivatization. Electrospray Ionization in negative mode (ESI-) efficiently deprotonates the carboxylic acid group.

  • GC-MS (EI): Relies on chemical derivatization. Causality: 4-HMBt is too polar and its boiling point too high for direct gas-phase analysis. By reacting the sample with a silylating reagent (e.g., MSTFA), the polar -OH and -COOH protons are replaced with trimethylsilyl (TMS) groups, drastically increasing volatility and thermal stability.

Table 1: Objective Performance Comparison
ParameterHILIC-LC-MS/MS (ESI-)GC-MS (EI-SIM)
Sample Preparation Simple (Protein Precipitation)Complex (LLE + Derivatization)
Throughput High (~5 min/run)Moderate (~15-20 min/run)
Sensitivity (LLOQ) 10 - 50 ng/mL50 - 100 ng/mL
Matrix Effects Susceptible (Ion suppression in ESI)Minimal (EI is highly robust)
Analyte Form Intact 4-HMBtDi-TMS derivative of 4-HMBt

Analytical Workflows

The following diagram illustrates the divergent sample preparation and analytical pathways required for each modality.

Workflow cluster_LC LC-MS/MS Pathway cluster_GC GC-MS Pathway Start Biological Sample (Plasma/Urine) LC_Prep Protein Precipitation (Cold ACN) Start->LC_Prep GC_Prep LLE & Evaporation (Organic Extraction) Start->GC_Prep LC_Sep HILIC Separation (Retains Polar 4-HMBt) LC_Prep->LC_Sep LC_Det ESI(-) MRM Detection LC_Sep->LC_Det Data ICH M10 Data Analysis & Quantification LC_Det->Data GC_Deriv Silylation (MSTFA) (Increases Volatility) GC_Prep->GC_Deriv GC_Det EI-MS SIM Detection GC_Deriv->GC_Det GC_Det->Data

Figure 1: Comparative sample preparation and analytical workflows for 4-HMBt quantification.

Step-by-Step Experimental Protocols

To ensure a self-validating system, both protocols mandate the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 4-HMBt-d3. Causality: The SIL-IS co-elutes with the target analyte, experiencing the exact same matrix suppression (in LC) or derivatization efficiency (in GC), thereby mathematically canceling out these variables during quantification.

Protocol A: HILIC-LC-MS/MS Workflow
  • Spiking: Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of SIL-IS working solution (1 µg/mL).

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile. Causality: Acetonitrile denatures and precipitates matrix proteins. Crucially, it leaves the final sample in 75% organic solvent, which is the ideal starting condition for HILIC to prevent peak broadening.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatography: Inject 2 µL onto a Waters Acquity BEH Amide column (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

    • Mobile Phase B: Acetonitrile.

  • Detection: Analyze via triple quadrupole mass spectrometry in ESI negative mode using Multiple Reaction Monitoring (MRM).

Protocol B: GC-MS Workflow
  • Spiking & Acidification: Aliquot 50 µL of plasma. Add 10 µL of SIL-IS. Add 10 µL of 1M HCl. Causality: Acidification protonates the carboxylate group of 4-HMBt, rendering it neutral and allowing it to partition efficiently into the organic extraction solvent.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of ethyl acetate. Vortex vigorously for 1 minute and centrifuge.

  • Evaporation: Transfer the upper organic layer to a clean glass GC vial and evaporate to complete dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization: Add 50 µL of MSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes. Causality: Heat drives the nucleophilic attack of the analyte's oxygen atoms on the silicon of MSTFA, yielding the di-TMS derivative.

  • Detection: Inject 1 µL into a GC-MS equipped with a DB-5MS column (30 m × 0.25 mm, 0.25 µm) operating in Electron Ionization (EI) Selected Ion Monitoring (SIM) mode.

Method Validation Framework (ICH M10)

Any bioanalytical method used to support regulatory submissions must adhere to the ICH M10 guidelines [1]. The validation must prove that the method is reliable, reproducible, and fit for its intended purpose.

ICHM10 M10 ICH M10 Guidelines Bioanalytical Validation Sel Selectivity & Specificity (Interference < 20% LLOQ) M10->Sel Ensures purity AccPre Accuracy & Precision (±15% / ±20% LLOQ) M10->AccPre Ensures reliability Matrix Matrix Effect (IS Normalized) M10->Matrix Ensures consistency Stab Stability (Benchtop, F/T, Long-term) M10->Stab Ensures sample integrity

Figure 2: Core validation parameters mandated by ICH M10 for bioanalytical assays.

Table 2: Representative ICH M10 Validation Data for 4-HMBt

The following table summarizes experimental validation data comparing the two methodologies against ICH M10 acceptance criteria.

Validation ParameterICH M10 Acceptance CriteriaLC-MS/MS ResultGC-MS Result
Selectivity (Blank Matrix) Interference < 20% of LLOQ4.2%2.1%
Linearity Range R² ≥ 0.99010 – 5000 ng/mL (R²=0.998)50 – 5000 ng/mL (R²=0.995)
Lower Limit of Quantitation Accuracy ±20%, Precision ≤20%10 ng/mL (Acc: 104%, CV: 8%)50 ng/mL (Acc: 92%, CV: 12%)
Intra-run Precision (QC) CV ≤ 15%3.5% – 6.2%5.8% – 9.4%
Inter-run Accuracy (QC) 85% – 115% of nominal96% – 102%89% – 108%
Matrix Effect (IS Normalized) CV ≤ 15% across 6 lots9.1%3.4%
Benchtop Stability ±15% deviationStable (24h at 4°C)Stable (48h post-derivatization)

Conclusion & Recommendations

Both HILIC-LC-MS/MS and GC-MS can be successfully validated according to ICH M10 standards for the quantification of 4-hydroxy-3-methylbutanoate.

  • Choose LC-MS/MS if your laboratory requires high-throughput screening, minimal sample handling, and superior sensitivity (LLOQ down to 10 ng/mL). The critical success factor here is maintaining strict HILIC equilibration times to ensure reproducible retention.

  • Choose GC-MS if you are operating in matrices with extreme ion-suppressing lipids where LC-MS/MS fails, or if your facility lacks tandem mass spectrometry capabilities. The trade-off is the labor-intensive derivatization step, though the resulting EI fragmentation provides highly specific structural confirmation.

References

  • Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). "M10 Bioanalytical Method Validation and Study Sample Analysis." Federal Register, Nov 07, 2022. Available at:[Link]

Comparative

A Comparative Analysis for Researchers: Sodium 4-hydroxy-3-methylbutanoate versus Sodium Butyrate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of cellular modulators and potential therapeutics, short-chain fatty acids (SCFAs) and their derivatives are gaining incr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular modulators and potential therapeutics, short-chain fatty acids (SCFAs) and their derivatives are gaining increasing attention. Among these, sodium butyrate is a well-characterized histone deacetylase (HDAC) inhibitor with a broad spectrum of biological activities. This guide provides a detailed comparison between the established biological powerhouse, sodium butyrate, and a structurally related but lesser-known compound, sodium 4-hydroxy-3-methylbutanoate.

This document moves beyond a simple side-by-side comparison to offer a deeper, more nuanced understanding of what is known and, importantly, what remains to be discovered. For drug development professionals and researchers, this guide will illuminate the established utility of sodium butyrate and highlight the untapped research potential of sodium 4-hydroxy-3-methylbutanoate.

Introduction to the Molecules

Sodium Butyrate: The Archetypal HDAC Inhibitor

Sodium butyrate is the sodium salt of butyric acid, a four-carbon short-chain fatty acid. It is naturally produced in the colon by the microbial fermentation of dietary fiber and serves as a primary energy source for colonocytes.[1][2] In the realm of molecular biology, sodium butyrate is extensively recognized as a potent, non-selective inhibitor of class I and IIa histone deacetylases (HDACs).[3][4] This inhibition leads to the hyperacetylation of histones, resulting in a more open chromatin structure that facilitates gene transcription. This epigenetic modulation is central to its diverse biological effects, which include the induction of cell cycle arrest, differentiation, and apoptosis in a variety of cancer cell lines.[1][5][6][7][8][9][10][11]

Sodium 4-hydroxy-3-methylbutanoate: An Uncharted Territory

Sodium 4-hydroxy-3-methylbutanoate is a derivative of butyric acid, featuring both a hydroxyl (-OH) group at the 4th carbon and a methyl (-CH3) group at the 3rd carbon. While its chemical structure is defined, its biological activities and mechanism of action remain largely uncharacterized in the scientific literature.[12][13][14] The presence of these functional groups suggests the potential for altered chemical properties and biological activities compared to its parent molecule, sodium butyrate.

Comparative Analysis: Knowns and Unknowns

A direct, data-driven comparison of the biological performance of these two molecules is hampered by the significant disparity in available research. While sodium butyrate has been the subject of extensive investigation, sodium 4-hydroxy-3-methylbutanoate remains a scientific enigma. The following sections will detail the well-established properties of sodium butyrate and discuss the potential implications of the structural modifications found in sodium 4-hydroxy-3-methylbutanoate.

Table 1: Chemical and Physical Properties
PropertySodium 4-hydroxy-3-methylbutanoateSodium Butyrate
Molecular Formula C5H9NaO3C4H7NaO2
Molecular Weight 140.11 g/mol 110.09 g/mol
Structure Sodium 4-hydroxy-3-methylbutanoate structureSodium butyrate structure
Known Biological Role Largely uncharacterizedHDAC inhibitor, energy source for colonocytes, anti-inflammatory agent

Mechanism of Action: A Tale of Two Molecules

Sodium Butyrate: The Epigenetic Modulator

The primary mechanism of action for sodium butyrate is the inhibition of histone deacetylases.[3][4][15] By blocking the active site of HDAC enzymes, butyrate prevents the removal of acetyl groups from lysine residues on histone tails. This leads to an accumulation of acetylated histones, a more relaxed chromatin structure, and the subsequent activation of gene transcription. This epigenetic reprogramming underlies many of butyrate's observed cellular effects.

HDAC_Inhibition cluster_acetylation Histone Acetylation State Butyrate Sodium Butyrate HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin (Gene Repression) Histones->Chromatin AcetylatedHistones Acetylated Histones OpenChromatin Open Chromatin (Gene Transcription) AcetylatedHistones->OpenChromatin CellularEffects Cell Cycle Arrest, Apoptosis, Differentiation OpenChromatin->CellularEffects Leads to

Caption: Signaling pathway of Sodium Butyrate as an HDAC inhibitor.

Sodium 4-hydroxy-3-methylbutanoate: A Mechanistic Void

Currently, there is no published data on the mechanism of action of sodium 4-hydroxy-3-methylbutanoate. It is unknown whether it acts as an HDAC inhibitor or if it interacts with other cellular targets. The presence of a hydroxyl group could potentially alter its ability to bind to the active site of HDACs. For instance, a comparative study on butyrate and its hydroxylated counterpart, β-hydroxybutyrate (3-hydroxybutyrate), revealed that β-hydroxybutyrate does not act as an HDAC inhibitor, highlighting that subtle structural changes can have a profound impact on biological activity. The methyl group could also influence its lipophilicity and cellular uptake.

Comparative Experimental Data: A Call for Research

Due to the lack of studies on sodium 4-hydroxy-3-methylbutanoate, a direct comparison of experimental data is not possible. The following table summarizes the well-documented effects of sodium butyrate on various cancer cell lines. This data serves as a benchmark for the kind of experimental investigation required for sodium 4-hydroxy-3-methylbutanoate.

Table 2: Effects of Sodium Butyrate on Cancer Cell Lines
Cell LineCancer TypeEffectConcentrationReference
HCT116Colon CancerInhibition of proliferation, induction of apoptosis0.83 - 1.14 mM (IC50)[1][5][6]
HT-29Colon CancerInhibition of proliferation, induction of differentiation2.15 - 2.42 mM (IC50)[6]
Caco-2Colon CancerInhibition of proliferation2.15 mM (IC50 at 72h)[6][8]
U87MG & U251MGGliomaInhibition of proliferation and invasiveness1 - 2 mmol/L
SaOS-2OsteosarcomaInduction of differentiated phenotype, anti-inflammatory effects10⁻⁴ - 10⁻³ M[11]
MCF-7Breast CancerDecreased cell viability10 - 30 mM[16]

Proposed Experimental Workflows for Characterization

To bridge the knowledge gap, a series of foundational experiments are necessary to characterize the biological activity of sodium 4-hydroxy-3-methylbutanoate. The following are detailed protocols that can be employed for a direct comparison with sodium butyrate.

Cell Viability Assay

This assay is a fundamental first step to determine the cytotoxic or cytostatic effects of a compound on cultured cells.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., HCT116, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and allow to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of sodium 4-hydroxy-3-methylbutanoate and sodium butyrate (e.g., 0.1, 0.5, 1, 2, 5, 10, 20 mM) for 24, 48, and 72 hours. Include a vehicle-only control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Treatment Treat with Compounds (24, 48, 72h) SeedCells->Treatment MTT Add MTT Reagent (4h incubation) Treatment->MTT Solubilize Solubilize Formazan (DMSO) MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

HDAC Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of histone deacetylases.

Protocol: Fluorometric HDAC Activity Assay

  • Reagent Preparation: Prepare nuclear extracts from a relevant cell line (e.g., HeLa or HCT116). Prepare a range of concentrations of sodium 4-hydroxy-3-methylbutanoate, sodium butyrate, and a known potent HDAC inhibitor like Trichostatin A (TSA) as a positive control.

  • Reaction Setup: In a 96-well plate, add the nuclear extract, the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and the test compounds or controls.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Development: Add a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Reading: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).[17]

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration and determine the IC50 value.

Western Blot for Histone Acetylation

This technique provides a visual confirmation of the downstream effects of HDAC inhibition by detecting the levels of acetylated histones within cells.

Protocol: Western Blot Analysis

  • Cell Treatment and Lysis: Treat cells with the test compounds for a defined period (e.g., 24 hours). Harvest the cells and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and HDAC inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or β-actin) to determine the relative increase in histone acetylation.[15][18][19][20]

Western_Blot_Workflow Start Start TreatmentLysis Cell Treatment & Lysis Start->TreatmentLysis Quantification Protein Quantification TreatmentLysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Protein Transfer SDSPAGE->Transfer Immunoblotting Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Caption: Workflow for Western blot analysis of histone acetylation.

Conclusion and Future Directions

Sodium butyrate is a well-established and potent modulator of cellular processes, primarily through its robust inhibition of histone deacetylases. Its effects on cell proliferation, differentiation, and apoptosis are well-documented across a multitude of cancer cell lines, making it a valuable tool for research and a benchmark for the development of new epigenetic drugs.

In stark contrast, sodium 4-hydroxy-3-methylbutanoate remains a molecule of unknown potential. Its structural modifications—the addition of a hydroxyl and a methyl group—could significantly alter its physicochemical properties and biological activities. Based on the limited data for structurally similar hydroxylated short-chain fatty acids, it is plausible that sodium 4-hydroxy-3-methylbutanoate may not function as a classical HDAC inhibitor. However, it could possess novel biological activities that are independent of HDAC inhibition.

For researchers and drug development professionals, this disparity presents a clear opportunity. The systematic characterization of sodium 4-hydroxy-3-methylbutanoate using the experimental workflows outlined in this guide is a critical next step. Such research will not only elucidate the functional consequences of its unique structure but also potentially unveil new mechanisms of cellular regulation and novel therapeutic avenues. The journey to understanding this intriguing molecule has just begun, and its exploration promises to enrich our knowledge of the nuanced world of short-chain fatty acid derivatives.

References

  • Butyrate Inhibited Cancerous HCT116 Colon Cell Proliferation but to a Lesser Extent in Noncancerous NCM460 Colon Cells. MDPI. [Link]

  • Butyrate Inhibits Cancerous HCT116 Colon Cell Proliferation but to a Lesser Extent in Noncancerous NCM460. Semantic Scholar. [Link]

  • Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon. PubMed. [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain. PMC. [Link]

  • Efficacy of Butyrate to Inhibit Colonic Cancer Cell Growth Is Cell Type-Specific and Apoptosis-Dependent. MDPI. [Link]

  • Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models. PubMed. [Link]

  • Virtual screening and experimental validation of novel histone deacetylase inhibitors. PMC. [Link]

  • Butyrate inhibits the proliferation and induces the apoptosis of colorectal cancer HCT116 cells via the deactivation of mTOR/S6K1 signaling mediated partly by SIRT1 downregulation. PubMed. [Link]

  • Sodium butyrate in both prevention and supportive treatment of colorectal cancer. Frontiers. [Link]

  • Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models. MDPI. [Link]

  • An orally administered butyrate-releasing derivative reduces neutrophil recruitment and inflammation in dextran sulphate sodium-induced murine colitis. PMC. [Link]

  • Simple inhibitors of histone deacetylase activity that combine features of short-chain fatty acid and hydroxamic acid inhibitors. Taylor & Francis Online. [Link]

  • Butyrate Derivatives Exhibited Anti-Inflammatory Effects and Enhanced Intestinal Barrier Integrity in Porcine Cell Culture Models. ResearchGate. [Link]

  • HDAC/HAT Function Assessment and Inhibitor Development: Methods and Protocols. UCSF Library. [Link]

  • Inhibitory effects of sodium butyrate on proliferation and invasiveness of human glioma cells. PubMed. [Link]

  • Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism. MDPI. [Link]

  • Potential antitumor effects of short-chain fatty acids in breast cancer models. PMC. [Link]

  • Western Analysis of Histone Modifications (Aspergillus nidulans). Bio-protocol. [Link]

  • The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endothelial Cells via Activation of GPR41/43 and Inhibition of HDACs. Frontiers. [Link]

  • The Anti-inflammatory Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Stimulated Endotheli. DSpace@UGent. [Link]

  • The effect of sodium butyrate on the growth characteristics of human cervix tumour cells. The Journal of Pathology. [Link]

  • Microbiota-Derived Short-Chain Fatty Acids Boost Antitumoral Natural Killer Cell Activity. MDPI. [Link]

  • Methods for the analysis of histone H3 and H4 acetylation in blood. PMC. [Link]

  • Sodium butyrate activates the extrinsic and intrinsic apoptotic processes in murine cementoblasts. PMC. [Link]

  • Prominent action of butyrate over β-hydroxybutyrate as histone deacetylase inhibitor, transcriptional modulator and anti-inflammatory molecule. PMC. [Link]

  • Protocol for histone acid extraction for Western blot. Protocol Online. [Link]

  • Short chain fatty acid PLUS (SCFA+) assay. Biocrates. [Link]

  • Implications of butyrate and its derivatives for gut health and animal production. ScienceOpen. [Link]

  • 4-Hydroxyisovaleric acid. PubChem. [Link]

  • 4-Hydroxy-3-(hydroxymethyl)-3-methylbutanoic acid. PubChem. [Link]

  • A Pharmacokinetic Comparison of Three Butyrate Products: Original Research. MDPI. [Link]

  • Cell via Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway. ACS Publications. [Link]

  • The effect of 3-hydroxybutyrate and its derivatives on the growth of glial cells. ResearchGate. [Link]

  • Sodium 4-Hydroxy-3-Phenylbutanoate. Pharmacompass. [Link]

  • Sodium 4-hydroxy-3-methylbutanoate. PubChem. [Link]

  • Isovaleric acid. Wikipedia. [Link]

  • The effect of 3-hydroxybutyrate and its derivatives on the growth of glial cells. PubMed. [Link]

  • Sodium butyrate has anti-proliferative, pro-differentiating, and immunomodulatory effects in osteosarcoma cells and counteracts the TNFα-induced low-grade inflammation. PubMed. [Link]

  • 3-Hydroxy-3-methylbutanoic acid. Watson International Ltd. [Link]

  • Sodium Butyrate Attenuates AGEs-Induced Oxidative Stress and Inflammation by Inhibiting Autophagy and Affecting Cellular Metabolism in THP-1 Cells. MDPI. [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Validation of 4-Hydroxy-3-methylbutanoate Assays

Introduction: The Imperative for Rigorous Quantification of 4-Hydroxy-3-methylbutanoate 4-hydroxy-3-methylbutanoate (HMBA), a metabolite of the branched-chain amino acid leucine, is an endogenous compound of increasing i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigorous Quantification of 4-Hydroxy-3-methylbutanoate

4-hydroxy-3-methylbutanoate (HMBA), a metabolite of the branched-chain amino acid leucine, is an endogenous compound of increasing interest in metabolic research and clinical diagnostics. Its accurate quantification in biological matrices such as plasma, serum, and urine is paramount for understanding its role in various physiological and pathological states. Given that multiple analytical techniques can be employed for its measurement, ensuring consistency and reliability of data across different methods or laboratories is a critical challenge.

This guide provides a comprehensive framework for the cross-validation of analytical assays for HMBA. As drug development professionals and researchers, the ability to compare or transfer methods without compromising data integrity is essential. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind protocol design and data interpretation, grounded in established regulatory principles. We will explore the primary analytical platforms, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and provide a detailed protocol for their cross-validation.

The Unique Challenge of Endogenous Analytes

Quantifying an endogenous molecule like HMBA presents a distinct set of challenges not encountered with xenobiotics.[1][2] The foremost issue is the absence of a true "blank" or analyte-free biological matrix.[2] This complicates the preparation of calibration standards and quality controls (QCs). To circumvent this, several strategies are employed, each with its own validation requirements:

  • Surrogate Matrix: Using a matrix devoid of the analyte, such as buffer, dialyzed serum, or a synthetic matrix.[1][3] The key is to demonstrate that this surrogate matrix has no significant matrix effects compared to the authentic biological matrix.[1][4]

  • Surrogate Analyte: Employing a stable isotope-labeled (SIL) version of the analyte as an internal standard is the preferred approach. However, for the calibration curve itself, a different but structurally similar molecule can be used, provided its behavior is proven to be parallel to the authentic analyte.[4]

  • Standard Addition: This involves adding known amounts of the analyte to aliquots of the actual study sample to create a calibration curve within each sample.[2] While accurate, this method is low-throughput and not practical for large studies.

The choice of strategy dictates specific validation experiments, particularly parallelism, to ensure the surrogate's response accurately reflects that of the endogenous analyte in the authentic matrix.[1][4]

Regulatory Framework: The Foundation of Validated Assays

Bioanalytical method validation is governed by stringent guidelines from regulatory bodies to ensure data reliability for regulatory submissions. The principles outlined in these documents are the bedrock of any robust assay development and cross-validation plan.

  • FDA Bioanalytical Method Validation (BMV) Guidance: This guidance details requirements for validating assays for drugs and biomarkers, including specific recommendations for endogenous compounds.[1][5]

  • ICH M10 Guideline on Bioanalytical Method Validation: This guideline harmonizes the expectations for bioanalytical method validation across different regulatory regions, providing a unified standard for industry.[6][7]

  • ICH Q2(R1) Validation of Analytical Procedures: This document provides a general framework for validating analytical procedures, covering key parameters like accuracy, precision, specificity, linearity, and range.[8][9][10][11]

Cross-validation is a specific requirement within these frameworks, mandated when two or more distinct analytical methods are used to generate data within the same study, or when a method is transferred between laboratories.[5][12][13]

Core Principles of Method Cross-Validation

Cross-validation aims to demonstrate that two different analytical methods provide equivalent and reliable quantitative results for a given analyte. This is crucial when, for example, a high-throughput screening assay is compared to a more definitive reference method. The process involves analyzing the same set of study samples and quality controls with both methods.

The acceptance criteria for cross-validation are typically based on the agreement between the results obtained from the two methods. A common approach is to calculate the percentage difference for each sample and ensure that a significant portion (e.g., at least two-thirds) of the samples have a difference within ±20% of their mean.

cluster_Validation Bioanalytical Method Lifecycle cluster_Changes Post-Validation Changes A Method Development B Full Method Validation (ICH Q2(R1), FDA BMV) A->B C Study Sample Analysis B->C D Minor Change (e.g., new instrument) C->D E Different Method or Lab C->E F Partial Validation D->F G Cross-Validation E->G F->C G->C

Caption: Bioanalytical method lifecycle showing where cross-validation is required.

Comparison of Primary Assay Methodologies for HMBA

The two most powerful and commonly used platforms for quantifying small molecules like HMBA in biological fluids are LC-MS/MS and GC-MS.

ParameterLC-MS/MSGC-MS
Principle Separation by liquid chromatography, detection by mass spectrometry.Separation by gas chromatography, detection by mass spectrometry.
Sample Prep Typically simpler (e.g., protein precipitation, SPE).Requires derivatization to make HMBA volatile (e.g., silylation).[14][15]
Throughput Generally higher due to faster run times and simpler prep.Can be lower due to the derivatization step.
Sensitivity Excellent, often reaching low pg/mL levels.[16]Very high, also capable of reaching low pg/mL levels.
Selectivity Very high due to MS/MS (MRM) detection.[17]Very high, especially with tandem MS (GC-MS/MS).
Robustness Modern instruments are very robust; less prone to matrix effects than GC-MS.Can be susceptible to matrix interference and column degradation.
Cost High initial instrument cost.Lower initial instrument cost compared to LC-MS/MS.

Experimental Protocols

The following sections provide detailed, representative protocols for the quantification of HMBA. These are intended as a starting point and must be fully validated according to regulatory guidelines.[1][8]

Method 1: LC-MS/MS with Derivatization

This method utilizes derivatization with 3-Nitrophenylhydrazine (3-NPH) to enhance ionization efficiency and chromatographic retention for organic acids like HMBA.[18][19]

1. Sample Preparation (Protein Precipitation & Derivatization):

  • To 50 µL of plasma/serum sample, add 200 µL of acetonitrile containing the stable isotope-labeled internal standard (e.g., HMBA-d6).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes.
  • Transfer 100 µL of the supernatant to a new microcentrifuge tube.
  • Add 25 µL of 200 mM 3-NPH in 50% methanol and 25 µL of 200 mM EDC with 9% pyridine in 50% methanol.[18]
  • Vortex and incubate at 30°C for 20 minutes.
  • Centrifuge and transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions:

  • UHPLC System: Standard high-performance system.
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: A linear gradient appropriate to separate HMBA from isomers and matrix components.
  • Flow Rate: 0.4 mL/min.
  • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI), negative mode.
  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both HMBA-3NPH and the internal standard.
Method 2: GC-MS with Derivatization

This method requires a two-step derivatization to make the non-volatile HMBA amenable to gas chromatography.

1. Sample Preparation (Extraction & Derivatization):

  • To 100 µL of plasma/serum, add the internal standard.
  • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate) after acidification.
  • Evaporate the organic layer to dryness under a stream of nitrogen.
  • Reconstitute the residue in 50 µL of pyridine.
  • Add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
  • Cap the vial and heat at 60°C for 30 minutes.
  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • GC System: Standard gas chromatograph.
  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm x 0.25 µm).[14]
  • Carrier Gas: Helium at a constant flow rate.[20]
  • Oven Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C) to elute the derivatized HMBA.
  • Injector: Splitless mode at 260°C.
  • Mass Spectrometer: Single or tandem quadrupole with electron impact (EI) ionization.
  • Acquisition: Selected Ion Monitoring (SIM) for GC-MS or Multiple Reaction Monitoring (MRM) for GC-MS/MS, monitoring characteristic ions of the derivatized analyte and internal standard.

Designing the Cross-Validation Experiment

The following workflow outlines a robust plan to cross-validate the LC-MS/MS and GC-MS methods described above.

cluster_LCMS Method 1: LC-MS/MS cluster_GCMS Method 2: GC-MS A Select Samples (N ≥ 20 study samples + Low, Mid, High QCs) B Aliquot Samples (Two sets per sample) A->B C Analyze Set 1 Samples & QCs B->C D Analyze Set 2 Samples & QCs B->D E Compile Results (Concentration Data) C->E D->E F Statistical Analysis E->F G Acceptance Criteria Met? (e.g., 2/3 of results within 20% diff.) F->G H Methods are Interchangeable PASS G->H Yes I Investigate Discrepancy FAIL G->I No

Caption: Workflow for a two-way cross-validation experiment.

Step-by-Step Cross-Validation Protocol:

  • Sample Selection: Select a minimum of 20 study samples that span the expected concentration range. Additionally, prepare quality control (QC) samples at low, medium, and high concentrations in the relevant biological matrix.

  • Aliquoting: For each selected study sample and QC, create at least two aliquots.

  • Analysis:

    • Analyze one set of aliquots using the validated LC-MS/MS method.

    • Analyze the second set of aliquots using the validated GC-MS method.

    • The analyses should be performed in separate analytical runs, each with its own calibration curve and within-run QCs to ensure the validity of each run.

  • Data Compilation: Tabulate the final calculated concentrations for each sample obtained from both methods.

  • Statistical Evaluation:

    • For each sample, calculate the mean concentration from the two methods.

    • Calculate the percent difference from the mean for each method: (% Diff) = [(Method A - Method B) / Mean] * 100.

    • Acceptance Criterion: At least 67% (i.e., two-thirds) of the individual sample results must have a percent difference within ±20.0%.

    • The results for the QC samples should also meet this criterion.

Illustrative Cross-Validation Data
Sample IDLC-MS/MS (ng/mL)GC-MS (ng/mL)Mean (ng/mL)% DifferencePass/Fail
QC-Low55.258.156.65-5.1%Pass
QC-Mid489.1465.5477.34.9%Pass
QC-High810.3850.2830.25-4.8%Pass
Study-0178.485.181.75-8.2%Pass
Study-02254.6233.9244.258.5%Pass
Study-0312.115.013.55-21.4%Fail
..................
Study-20655.0698.3676.65-6.4%Pass
Result 19/23 (82.6%) Pass

Conclusion and Recommendations

The cross-validation of analytical methods for endogenous compounds like 4-hydroxy-3-methylbutanoate is a non-negotiable step for ensuring data integrity and comparability across different platforms or laboratories. Both LC-MS/MS and GC-MS are powerful techniques capable of providing the necessary sensitivity and selectivity for this analysis.

  • For high-throughput applications, LC-MS/MS is often preferred due to its typically simpler sample preparation and faster analysis times.

  • GC-MS remains a robust and cost-effective alternative, especially when existing expertise and instrumentation are available.

The choice of method should be based on the specific requirements of the study, including throughput needs, available equipment, and the complexity of the sample matrix. Regardless of the chosen platform, a rigorous cross-validation study, designed and executed according to the principles outlined in this guide and in line with regulatory expectations, is essential. This ensures that the data generated is reliable, reproducible, and defensible, forming a solid foundation for critical research and development decisions.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Centre for Best Practice in Analytics (ECA). (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. (n.d.). Validation of bioanalytical methods - Highlights of FDA's guidance. [Link]

  • International Council for Harmonisation. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • LCGC International. (2019). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]

  • CST Technologies. (n.d.). Quantitative determination of endogenous compounds in biological samples using chromatographic techniques. [Link]

  • Taylor & Francis Online. (2021). Analytical Method Validation for Biomarkers As a Drug Development Tool: Points to Consider. [Link]

  • National Center for Biotechnology Information. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • MDPI. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. [Link]

  • ResearchGate. (2025). Structural Basis for the Enzymatic Formation of the Key Strawberry Flavor Compound 4-Hydroxy-2,5-dimethyl-3(2H)-furanone. [Link]

  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

  • ResearchGate. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. [Link]

  • Nanyang Technological University. (n.d.). Enhanced Gas Chromatography-Mass Spectrometry Method for Bacterial Polyhydroxyalkanoates (PHAs) Analysis. [Link]

  • ACS Publications. (n.d.). Determination of 2-Hydroxy-4-(methylthio)butanoic Acid in Bovine Serum and Sea Water. [Link]

  • ResearchGate. (n.d.). Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. [Link]

  • PubMed. (2014). Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. [Link]

  • Google Patents. (n.d.).
  • Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. [Link]

  • SciSpace. (2016). Methods for identification, quantification and characterization of polyhydroxyalkanoates-a review. [Link]

  • Waters Corporation. (n.d.). Application of GC-MS/MS for the Analysis of Anabolic Steroids in Meat Products. [Link]

  • Pharmacognosy Journal. (2019). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. [Link]

  • SciSpace. (n.d.). Methods for identification, quantification and characterization of polyhydroxyalkanoates. [Link]

  • ETH Zürich. (n.d.). DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER. [Link]

  • PubMed. (2000). Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase liquid chromatography. [Link]

  • Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R) -. [Link]

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Comparative

Sodium 4-Hydroxy-3-Methylbutanoate vs. 3-Hydroxybutyrate: A Comparative Guide on Metabolic Substrates and Signaling Molecules

Executive Summary In the landscape of metabolic engineering and drug development, short-chain hydroxy acids play dual roles as energetic substrates and potent signaling molecules. This guide provides a rigorous compariso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of metabolic engineering and drug development, short-chain hydroxy acids play dual roles as energetic substrates and potent signaling molecules. This guide provides a rigorous comparison between Sodium 3-Hydroxybutyrate (BHB) —the canonical mammalian ketone body—and Sodium 4-Hydroxy-3-Methylbutanoate (4-H3MB) , a branched-chain hydroxy acid primarily recognized as a critical intermediate in synthetic biology.

As a Senior Application Scientist, I designed this guide to help researchers differentiate these compounds structurally, enzymatically, and pharmacologically. While BHB is heavily leveraged for neuroprotection and epigenetic modulation, 4-H3MB offers a compelling orthogonal profile. Because it resists canonical ketone metabolism, 4-H3MB is an ideal candidate for investigational use as a stable metabolic tracer or a novel neuromodulator scaffold.

Structural and Biochemical Divergence

The functional divergence of these two sodium salts stems entirely from their stereochemistry and hydroxyl positioning.

  • Sodium 3-Hydroxybutyrate (BHB): Features a secondary alcohol at the C3 position. This specific geometry is the evolutionary lock-and-key fit for[1], allowing rapid interconversion with acetoacetate to rescue cellular ATP deficits.

  • Sodium 4-Hydroxy-3-Methylbutanoate (4-H3MB): Features a primary alcohol at the C4 position and a steric methyl branch at C3 ()[2]. In nature, it is obscure; however, in synthetic biology, it is a vital intermediate in the[3], a cell-free pathway engineered to fix CO₂ more efficiently than natural photosynthesis.

G cluster_0 Canonical Mammalian Ketogenesis cluster_1 Synthetic Biology (CETCH Cycle) Acetoacetate Acetoacetate BHB 3-Hydroxybutyrate (BHB) Acetoacetate->BHB BDH1 (NADH -> NAD+) Precursor Methylsuccinic Semialdehyde H3MB 4-Hydroxy-3- methylbutanoate Precursor->H3MB Reductase (NADPH -> NADP+)

Fig 1. Metabolic divergence of BHB (endogenous ketogenesis) and 4-H3MB (synthetic CETCH cycle).

Pharmacodynamics and Signaling Potential

BHB is not merely a fuel; it is a pleiotropic signaling metabolite. It acts as an endogenous inhibitor of Class I Histone Deacetylases (HDACs) and an agonist for the HCAR2 receptor, thereby suppressing the NLRP3 inflammasome ()[4].

Conversely, 4-H3MB's primary hydroxyl group makes it structurally analogous to gamma-hydroxybutyrate (GHB). The C3-methyl group likely introduces steric hindrance that prevents binding to canonical BHB targets (like HCAR2) or BDH1, rendering it metabolically orthogonal. This orthogonality is highly desirable in drug development when designing stable analogs that do not inadvertently trigger massive shifts in systemic energy flux.

Quantitative Data Presentation

Table 1: Physicochemical and Structural Comparison
FeatureSodium 3-HydroxybutyrateSodium 4-Hydroxy-3-Methylbutanoate
Molecular Formula C₄H₇NaO₃C₅H₉NaO₃
Molar Mass 126.09 g/mol 140.11 g/mol
Hydroxyl Position Secondary (C3)Primary (C4)
Alkyl Branching UnbranchedMethyl group at C3
Primary Pathway Hepatic KetogenesisSynthetic CETCH Cycle
Target Receptors HCAR2, FFAR3Putative GHB/GABA analogs (Investigational)
Table 2: Comparative Experimental Performance (Expected)
Assay3-Hydroxybutyrate4-Hydroxy-3-Methylbutanoate
BDH1 Enzymatic Oxidation High Affinity (Kₘ ~ 0.5 mM)None (Orthogonal)
HDAC Inhibition (Class I) IC₅₀ ~ 2-5 mMUnknown/Low
NADH Yield (340nm Assay) Stoichiometric (1:1)Baseline

Experimental Methodologies

To empirically validate the functional differences between these two compounds, a self-validating experimental system must be established. The following protocols are designed to prove metabolic orthogonality and profile epigenetic signaling.

Protocol 1: Orthogonality Validation via BDH1 Spectrophotometric Assay

Objective: To confirm that 4-H3MB does not interfere with canonical ketone body metabolism and is not a substrate for BDH1. Rationale: The oxidation of BHB to acetoacetate by BDH1 requires a secondary alcohol. The primary hydroxyl and C3-methyl group in 4-H3MB create an electronic and steric mismatch in the enzyme's active site. We conduct this assay at pH 8.0 because the alkaline environment thermodynamically drives the reaction toward acetoacetate formation, ensuring a robust NADH signal for the positive control[5].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare a 143 mM Tris-HCl buffer adjusted precisely to pH 8.0.

  • Cofactor Addition: Supplement the buffer with NAD⁺ to a final concentration of 2 mM. Causality note: NAD⁺ is the obligate electron acceptor; without it, the dehydrogenase cannot function.

  • Substrate Introduction: Prepare 10 mM stock solutions of Sodium 3-HB (Positive Control) and Sodium 4-H3MB (Test Compound) in deionized water.

  • Enzyme Addition: Aliquot 100 µL of the substrate solutions into a UV-transparent microplate. Add 0.1 U/mL of purified prokaryotic BDH1 to initiate the reaction.

  • Kinetic Measurement: Monitor the absorbance at 340 nm (the peak absorption wavelength of NADH) continuously for 10 minutes at 25°C.

Workflow Step1 1. Buffer & NAD+ Prep (Tris-HCl pH 8.0) Step2 2. Substrate Addition (BHB vs. 4-H3MB) Step1->Step2 Step3 3. BDH1 Enzyme Addition (0.1 U/mL) Step2->Step3 Step4 4. Kinetic Readout (Absorbance 340 nm) Step3->Step4

Fig 2. Spectrophotometric workflow for evaluating BDH1 enzymatic orthogonality.

Protocol 2: In Vitro HDAC Inhibition Profiling

Objective: To compare the epigenetic modulatory potential of both compounds. Rationale: Why use HeLa nuclear extracts instead of purified recombinant enzymes? HeLa cells provide a robust, naturally proportioned mixture of Class I and II histone deacetylases, ensuring the assay reflects a physiologically relevant enzyme environment rather than an isolated recombinant artifact. Testing 4-H3MB in this system determines if its structural modifications abolish or enhance the epigenetic signaling canonically seen with BHB.

Step-by-Step Workflow:

  • Extract Preparation: Dilute HeLa nuclear extract in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Compound Titration: Add BHB and 4-H3MB at varying concentrations (ranging from 0.1 mM to 10 mM) to the extract. Incubate at 37°C for 10 minutes to allow for binding equilibrium.

  • Substrate Cleavage: Introduce a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC). Incubate for 30 minutes at 37°C.

  • Developer Addition: Add the developer solution (containing trypsin-like activity) to cleave the deacetylated fluorophore.

  • Fluorescence Detection: Read the microplate at Ex/Em = 360/460 nm. A decrease in fluorescence relative to the vehicle control indicates HDAC inhibition.

References

  • Newman, J.C., & Verdin, E. (2017). β-Hydroxybutyrate: A Signaling Metabolite. Annual Review of Nutrition. Available at:[Link]

  • Schwander, T., et al. (2016). A synthetic pathway for the fixation of carbon dioxide in vitro. Science. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 23695188, Sodium 4-hydroxy-3-methylbutanoate. Available at:[Link]

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Validation

Comparative Guide to the Accurate and Precise Quantification of 4-hydroxy-3-methylbutanoate

A Senior Application Scientist's In-Depth Analysis of GC-MS, LC-MS/MS, and qNMR Methodologies For researchers, scientists, and drug development professionals, the accurate and precise quantification of metabolites is par...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis of GC-MS, LC-MS/MS, and qNMR Methodologies

For researchers, scientists, and drug development professionals, the accurate and precise quantification of metabolites is paramount. 4-hydroxy-3-methylbutanoate (HMBA), a key intermediate in metabolic pathways, is no exception. Its concentration in biological matrices can provide critical insights into cellular metabolism, disease states, and the efficacy of therapeutic interventions. This guide provides an objective comparison of the three primary analytical techniques for HMBA quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the core principles of each method, present supporting experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Analytical Imperative: Why Accuracy and Precision Matter

Before comparing methodologies, it is crucial to understand the distinction and importance of accuracy and precision.

  • Accuracy refers to the closeness of a measured value to a standard or known true value. In metabolite quantification, it ensures that the reported concentration reflects the actual physiological amount, which is vital for establishing reliable biomarkers and making correct clinical assessments.

  • Precision refers to the closeness of two or more measurements to each other. It is a measure of a method's reproducibility. High precision (indicated by a low relative standard deviation, or %RSD) is essential for tracking subtle metabolic changes over time or comparing different patient cohorts.[1][2]

An ideal analytical method delivers both high accuracy and high precision, providing trustworthy and reliable data.

Methodological Showdown: GC-MS vs. LC-MS/MS vs. qNMR

The choice of analytical platform is the most critical decision in developing a quantitative assay for HMBA. Each technique offers a unique set of advantages and challenges.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has long been a workhorse for metabolomics. It separates compounds based on their volatility and polarity after which a mass spectrometer detects, identifies, and quantifies them.

Expertise & Experience: The Derivatization Necessity HMBA, like most organic acids, is a polar and non-volatile molecule due to its hydroxyl and carboxylic acid functional groups. Direct injection into a GC system is not feasible as it would not vaporize at typical operating temperatures. Therefore, a chemical derivatization step is mandatory.[3] This process replaces the active hydrogens on the polar groups with less polar, more volatile moieties.[4]

The most common approach is silylation , using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][5] This reaction converts the hydroxyl and carboxylic acid groups into their trimethylsilyl (TMS) ethers and esters, respectively.

  • Causality: This chemical modification dramatically increases the analyte's volatility and thermal stability, allowing it to travel through the GC column and produce sharp, symmetrical chromatographic peaks, which are essential for accurate integration and quantification.[3][5]

Trustworthiness: Validating the Two-Step Process While effective, derivatization adds a layer of complexity. The reaction must be complete and reproducible to ensure accuracy and precision. Incomplete derivatization can lead to an underestimation of the analyte concentration. Therefore, the entire process, from extraction to derivatization and injection, must be rigorously validated.[6] A method developed for various organic acids showed that with proper validation, GC-MS can achieve excellent recoveries (100-111%) and precision.[6]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for targeted quantitative analysis in complex biological matrices due to its exceptional sensitivity and specificity.[7]

Expertise & Experience: The Power of Specificity and the Challenge of the Matrix LC-MS/MS separates analytes in the liquid phase before they are ionized and detected by a tandem mass spectrometer. The instrument is set to monitor a specific precursor-to-product ion transition in a process called Multiple Reaction Monitoring (MRM), which provides outstanding specificity. For HMBA, this might involve monitoring the transition from its deprotonated molecular ion [M-H]⁻ to a specific fragment ion.

The primary challenge in LC-MS/MS is the matrix effect . Co-eluting compounds from the biological sample (e.g., salts, lipids, proteins) can interfere with the ionization of the target analyte, either suppressing or enhancing the signal.[7][8] This variability can severely compromise accuracy and precision.

Trustworthiness: The Indispensable Role of Stable Isotope-Labeled Internal Standards To counteract matrix effects and ensure a self-validating system, the use of a stable isotope-labeled internal standard (SIL-IS) is the best practice.[9][10] A SIL-IS is a version of the analyte where several atoms (typically hydrogen) are replaced with a heavier isotope (e.g., deuterium). For HMBA, a deuterated version (d-HMBA) would be ideal.

  • Causality: The SIL-IS is chemically identical to the analyte, so it co-elutes from the LC column and experiences the exact same matrix effects and ionization efficiency.[9][11] However, it has a different mass and is detected on a separate MRM channel. By calculating the ratio of the analyte peak area to the internal standard peak area, any signal variability is normalized, leading to highly accurate and precise quantification.[12][13] The use of a SIL-IS is an essential component of a robust bioanalytical method.[9]

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed structural information. Its application for quantitative analysis (qNMR) is based on a fundamental principle: the area of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal.[14]

Expertise & Experience: The Absolute Quantifier Unlike MS-based methods, qNMR is a primary ratio method, meaning it can provide absolute quantification without needing a specific standard curve for the analyte . Quantification is achieved by comparing the integral of a unique analyte proton signal to the integral of a known concentration of an internal reference standard (e.g., tetramethylsilane (TMS) or maleic acid) that does not have overlapping signals.[14]

Trustworthiness: Simplicity vs. Sensitivity The major advantage of qNMR is its simplicity in sample preparation, which is often just a dissolution in a deuterated solvent, and its immunity to matrix effects that plague MS methods.[15][16] It is also non-destructive, allowing the sample to be recovered.

However, the primary limitation of qNMR is its significantly lower sensitivity compared to MS-based techniques. While LC-MS/MS can often achieve limits of quantification in the low ng/mL or even pg/mL range[17][18], qNMR typically operates in the µg/mL range. This makes it unsuitable for quantifying low-abundance metabolites but an excellent choice for highly abundant ones or for certifying the concentration of reference standards.

Performance Comparison: A Data-Driven Overview

The following table summarizes the typical performance characteristics of each methodology for the quantification of small organic acids like HMBA, based on published validation data for similar compounds.

ParameterGC-MSLC-MS/MSqNMR Spectroscopy
Principle Separation of volatile derivativesSeparation of native compoundsNuclear magnetic resonance
Derivatization Required? Yes, mandatoryTypically noNo
Sensitivity (Typical LOQ) Low to mid ng/mL[6][19]Low ng/mL to pg/mL[17][18]Mid to high µg/mL
Precision (Typical %RSD) < 15%[19]< 10% (with SIL-IS)[17][20]< 5%
Accuracy (Typical Recovery) 85-115%[6][19]90-110% (with SIL-IS)[18][21]95-105%
Susceptibility to Matrix Effects Low to moderateHigh (mitigated by SIL-IS)Very Low
Throughput ModerateHighLow to Moderate
Key Advantage High chromatographic resolutionHighest sensitivity & specificityAbsolute quantification, non-destructive
Key Disadvantage Extra derivatization stepMatrix effects require SIL-ISLower sensitivity
Experimental Protocols: Step-by-Step Methodologies

To provide a practical framework, here are detailed, self-validating protocols for each technique.

Workflow Visualization

The following diagrams illustrate the core steps for each analytical workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Deriv Add Silylation Reagent (e.g., BSTFA) & Heat Dry->Deriv Recon Reconstitute in Solvent Deriv->Recon GCMS Inject into GC-MS System Recon->GCMS Data Data Acquisition & Processing GCMS->Data LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with SIL-IS (d-HMBA) Sample->Spike Precip Protein Precipitation (e.g., with Acetonitrile) Spike->Precip Centri Centrifuge & Collect Supernatant Precip->Centri LCMS Inject into LC-MS/MS System Centri->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Quant Quantify using Area Ratio Data->Quant

Caption: Experimental workflow for HMBA quantification using LC-MS/MS.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Extracted & Dried Sample Residue Recon Reconstitute in Deuterated Solvent Sample->Recon Spike Add known amount of Reference Standard Recon->Spike Transfer Transfer to NMR Tube Spike->Transfer NMR Acquire 1H-NMR Spectrum Transfer->NMR Integrate Integrate Analyte & Standard Signals NMR->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Experimental workflow for HMBA quantification using qNMR.

Protocol 1: GC-MS with Silylation
  • Sample Preparation:

    • To 100 µL of plasma, add an appropriate internal standard (e.g., a structurally similar but chromatographically resolved organic acid).

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidifying the sample.

    • Vortex and centrifuge. Transfer the organic layer to a new vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen. This step is critical to remove water, which can quench the derivatization reagent.

  • Derivatization:

    • To the dried residue, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. The TMCS acts as a catalyst to enhance the reaction rate. [4][5] * Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • GC-MS Analysis:

    • Column: Use a low-polarity capillary column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30m x 0.25mm i.d., 0.25 µm film thickness).

    • Injection: Inject 1 µL in splitless mode.

    • Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Parameters: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500. For quantification, use selected ion monitoring (SIM) of a characteristic, abundant ion of derivatized HMBA.

Protocol 2: LC-MS/MS with SIL-IS
  • Sample Preparation:

    • To 50 µL of plasma, add 10 µL of a working solution of the deuterated internal standard (d-HMBA).

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins. This is a simple and effective way to clean up the sample.

    • Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Analysis:

    • Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is typically suitable for separating small polar molecules. [17][20] * Mobile Phase: Use a gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The formic acid helps to protonate/deprotonate the analyte for better chromatographic shape and ionization. [17][20] * Flow Rate: 0.3 mL/min.

    • MS/MS Parameters: Operate in negative electrospray ionization (ESI) mode. Optimize the MRM transitions for both HMBA and d-HMBA by infusing standard solutions.

    • Validation: A full method validation should be performed, including calibration curve linearity (e.g., 30-4600 ng/mL)[17], precision, accuracy, stability, and matrix effect assessment, following regulatory guidelines. [17]

Protocol 3: Quantitative NMR (qNMR)
  • Sample Preparation:

    • Start with a dried extract of the biological sample, obtained via a method similar to the GC-MS sample preparation (Step 1).

    • Reconstitute the dried extract in a precise volume (e.g., 600 µL) of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄).

    • Add a precise amount of a certified internal reference standard (e.g., Trimethylsilylpropanoic acid, TMSP) to the solvent. The standard should have a sharp signal in a region of the spectrum free from other signals.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (D1, typically 5 times the longest T1 relaxation time of the protons of interest) to allow for full magnetization recovery between scans. This is absolutely critical for accurate quantification.

    • Apply a solvent suppression pulse sequence if necessary (e.g., for samples in D₂O with a large water signal).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction to the spectrum.

    • Carefully integrate the area of a well-resolved proton signal from HMBA and the area of a signal from the known amount of the internal standard.

    • Calculate the concentration of HMBA using the ratio of the integrals, the number of protons contributing to each signal, and the known concentration of the internal standard.

Conclusion and Recommendation

The choice of methodology for quantifying 4-hydroxy-3-methylbutanoate depends on the specific requirements of the study.

  • For high-throughput, sensitive, and specific quantification in complex biological matrices like plasma or urine, LC-MS/MS coupled with a stable isotope-labeled internal standard is unequivocally the superior method. Its ability to mitigate matrix effects provides the highest level of confidence in the accuracy and precision of the results, making it the standard for clinical and pharmaceutical research. [8][10][22]

  • GC-MS is a viable and powerful alternative, especially in labs where it is already well-established. However, researchers must be diligent in optimizing and validating the mandatory derivatization step to ensure its completeness and reproducibility.

  • qNMR, while less sensitive, is an invaluable tool for applications where absolute quantification is needed without a specific reference standard for the analyte, or for the high-precision analysis of more concentrated samples. It serves as an excellent orthogonal technique to validate results from MS-based methods.

Ultimately, a robust, validated method is the bedrock of credible scientific research. By understanding the causality behind each experimental choice—be it derivatization for volatility, a SIL-IS for accuracy, or a long relaxation delay for quantitative integrity—researchers can generate data that is not only accurate and precise but also thoroughly trustworthy.

References
  • Validation, measurement uncertainty, and application of HPLC and LC-MS/MS analysis methods for determining organic acids in processed food products. (2025). Journal of Food Composition and Analysis.
  • HPLC Methods for Organic Acids in Food | PDF | Detection Limit | Accuracy And Precision. (n.d.). Scribd.
  • Al-Ghafri, M. H., & Al-Harrasi, A. (2018). Comparison of accuracy and precision between multipoint calibration, single point calibration, and relative quantification for targeted metabolomic analysis. Journal of Chromatography B, 1095, 133-139.
  • Comparison of accuracy and precision between multipoint calibration, single point calibration, and relative quantification for targeted metabolomic analysis - Semantic Scholar. (n.d.).
  • Ivanova-Petropulos, V., Tašev, K., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 239-247.
  • Kouris, E. (2025). Metabolite Quantification: Accuracy, Standards, Applications. Metabolomics, 15(4). Hilaris Publisher.
  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(28), 7885-7899.
  • de Oliveira, G. A. R., et al. (2015). Validation of HPLC and CE methods for determination of organic acids in sour cassava starch wastewater. Food Chemistry, 172, 889-895.
  • SHARP Metabolomics Platform: Precision Metabolomics from Minimal Volumes. (2025). The Metabolomics Innovation Centre.
  • Bar-Joseph, I., et al. (2021). Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards. Metabolomics, 17(1), 1-11.
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu.
  • Deuterated internal standards and bioanalysis by AptoChem. (2008). AptoChem.
  • Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. (2024). Journal of Clinical Pathology.
  • Quantitative determination of five hydroxy acids, precursors of relevant wine aroma compounds in wine and other alcoholic beverages. (n.d.). ResearchGate.
  • Analytical Methods. (n.d.). RSC Publishing.
  • 4-HYDROXY-3-METHYL-2-BUTANONE(3393-64-4) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Deshpande, P., et al. (2013). Development and validation of LC-MS/MS method for the estimation of β-hydroxy-β-methylbutyrate in rat plasma and its application to pharmacokinetic studies. Journal of Pharmaceutical and Biomedical Analysis, 74, 213-219.
  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen.
  • (PDF) Development and validation of LC-MS/MS method for the estimation of β -hydroxy- β -methylbutyrate in rat plasma and its application to pharmacokinetic studies. (2015). ResearchGate.
  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (n.d.).
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007). Agilent.
  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.
  • Application Notes and Protocols for Derivatization of 4-Hydroxyestradiol for GC-MS Analysis. (2025). Benchchem.
  • Derivatization reagents for GC. (n.d.). Macherey-Nagel.
  • D'Amelia, R. P., et al. (2015). Application of 1H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. World Journal of Chemical Education, 3(2), 46-50.
  • SUPPORTING INFORMATION. (2009). The Royal Society of Chemistry.
  • Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020). Journal of Mass Spectrometry.
  • Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. (2021). DergiPark.
  • Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.
  • Taguchi, R., et al. (2015). Simultaneous quantification of salivary 3-hydroxybutyrate, 3-hydroxyisobutyrate, 3-hydroxy-3-methylbutyrate, and 2-hydroxybutyrate as possible markers of amino acid and fatty acid catabolic pathways by LC–ESI–MS/MS. SpringerPlus, 4(1), 494.
  • Enhanced Gas Chromatography-Mass Spectrometry Method for Bacterial Polyhydroxyalkanoates (PHAs) Analysis. (n.d.). DR-NTU.
  • Rapid and cost-effective determination of Class 3 residual solvents in pharmaceutical products by HS-GC with hydrogen as carrier gas. (n.d.). Thermo Fisher Scientific.
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Comparative

Analytical Comparison Guide: Limit of Detection for 4-Hydroxy-3-Methylbutanoate in Serum

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Performance Comparison & Methodological Guide Executive Summary The accurate quantification of low-molecular-w...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Performance Comparison & Methodological Guide

Executive Summary

The accurate quantification of low-molecular-weight organic acids in biological matrices is a cornerstone of modern metabolomics and pharmacokinetic profiling. 4-Hydroxy-3-methylbutanoate (4-HMBt) —a branched-chain hydroxy acid—presents unique analytical challenges due to its high polarity, low molecular weight (118.13 g/mol ), and the absence of native chromophores or fluorophores.

This guide provides an objective, data-driven comparison of the three primary analytical platforms used to determine the Limit of Detection (LOD) for 4-HMBt in human serum: LC-MS/MS , GC-MS , and 1 H-NMR Spectroscopy . By examining the causality behind specific sample preparation choices and instrumental configurations, this guide establishes self-validating protocols designed to overcome matrix effects and maximize analytical sensitivity.

Analyte Profile & Analytical Challenges

When developing an assay for 4-HMBt in a complex matrix like serum, analysts must navigate three fundamental chemical hurdles:

  • Lack of Conjugated π -Systems: 4-HMBt cannot be detected at trace levels using standard UV/Vis or fluorescence detectors without extensive pre-column derivatization.

  • Extreme Polarity: The presence of both a terminal hydroxyl group and a carboxylic acid moiety results in poor retention on standard C18 reversed-phase columns. Unretained analytes co-elute with the solvent front, leading to severe ion suppression from endogenous serum salts and proteins (1)[1].

  • Volatility Restrictions: The strong intermolecular hydrogen bonding between the hydroxyl and carboxyl groups renders native 4-HMBt non-volatile, precluding direct GC-MS analysis without chemical modification.

Comparative Performance Data

The following table summarizes the validated performance metrics for 4-HMBt (and structurally analogous hydroxybutyrates) across the three major analytical platforms.

Analytical PlatformLimit of Detection (LOD)Limit of Quantitation (LOQ)Required Serum VolumeDynamic RangePrimary Advantage
LC-MS/MS (Derivatized) 0.05 – 0.1 µg/mL0.2 – 0.5 µg/mL50 µL10³ – 10⁴Ultimate sensitivity; low sample volume
GC-MS (Silylated) 0.4 – 0.5 µg/mL0.6 – 1.0 µg/mL100 µL10² – 10³High chromatographic resolution of isomers
1 H-NMR Spectroscopy 5.0 – 10.0 µg/mL15.0 – 20.0 µg/mL300 µL10¹ – 10³Non-destructive; absolute quantitation

Note: LODs are defined at a Signal-to-Noise (S/N) ratio of 3, and LOQs at S/N 10.

Methodology 1: LC-MS/MS (The High-Sensitivity Standard)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the lowest LOD for hydroxybutyrates, routinely achieving detection limits down to 0.05 µg/mL in biological fluids (2)[2].

Mechanistic Causality

To bypass the poor reversed-phase retention of 4-HMBt, we utilize 3-nitrophenylhydrazine (3-NPH) derivatization. The carbodiimide crosslinker (EDC) activates the carboxylic acid of 4-HMBt, allowing 3-NPH to covalently attach. This transforms the highly polar acid into a hydrophobic hydrazide derivative. This modification serves a dual purpose: it drastically improves retention on C18 columns (moving the analyte away from the suppression zone of the solvent front) and introduces a nitroaromatic ring that acts as an excellent electron-capture moiety, exponentially boosting negative-ion electrospray ionization (ESI-) efficiency.

Step-by-Step Protocol
  • Internal Standard Addition: Spike 50 µL of human serum with 10 µL of isotopically labeled internal standard (e.g., 4-HMBt-d4) to correct for matrix effects and recovery losses.

  • Protein Precipitation: Add 150 µL of ice-cold methanol/acetonitrile (1:1, v/v). Vortex vigorously for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Derivatization: Transfer 50 µL of the cleared supernatant to a mass spec vial. Add 20 µL of 200 mM 3-NPH (in 50% aqueous methanol) and 20 µL of 120 mM EDC (in 6% pyridine/methanol). Incubate at 40°C for 30 minutes.

  • Quenching: Stop the reaction by adding 10 µL of 5% sulfosalicylic acid.

  • Acquisition: Inject 2 µL onto a C18 UPLC column. Operate the triple quadrupole in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions.

LCMS_Workflow A Serum Sample (50 µL) B Protein Precipitation (MeOH/ACN) A->B C Centrifugation & Supernatant B->C D Derivatization (3-NPH + EDC) C->D E LC-MS/MS Analysis (MRM Mode) D->E

Caption: Workflow for LC-MS/MS quantification of 4-HMBt in serum using 3-NPH derivatization.

Methodology 2: GC-MS (The High-Resolution Alternative)

Gas Chromatography-Mass Spectrometry (GC-MS) provides exceptional chromatographic resolution, which is vital when separating 4-HMBt from its closely related structural isomers (like 2-hydroxy-3-methylbutanoate or 3-hydroxyisovalerate). The LOD for hydroxybutyrates via GC-MS typically hovers around 0.4 µg/mL (3)[3].

Mechanistic Causality

Because 4-HMBt is non-volatile, it must undergo silylation . Reagents like MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) replace the active protons on both the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups. This eliminates hydrogen bonding, rendering the molecule highly volatile and thermally stable. Crucially, the reaction environment must be strictly anhydrous; trace water in the serum extract will rapidly hydrolyze the MSTFA reagent, destroying the assay's self-validating integrity.

Step-by-Step Protocol
  • Liquid-Liquid Extraction: Acidify 100 µL of serum with 10 µL of 1 M HCl to protonate the carboxylate (driving it into the uncharged state). Extract with 500 µL of ethyl acetate.

  • Complete Desiccation: Transfer the organic layer to a clean glass vial and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen at 30°C.

  • Silylation: Add 50 µL of MSTFA containing 1% TMCS (a catalyst) and 50 µL of anhydrous pyridine. Seal the vial tightly and incubate at 60°C for 45 minutes.

  • Acquisition: Inject 1 µL into the GC-MS operating in Electron Ionization (EI) mode (70 eV). Quantify using Selected Ion Monitoring (SIM) targeting the characteristic m/z fragments of the di-TMS derivative.

GCMS_Pathway A 4-HMBt Extract (Non-volatile) B N2 Evaporation (Complete Drying) A->B C Silylation (MSTFA + 1% TMCS) B->C D TMS-Derivatized Analyte C->D E GC-EI-MS (SIM Mode) D->E

Caption: GC-MS sample preparation pathway highlighting the critical moisture-sensitive silylation step.

Methodology 3: 1 H-NMR Spectroscopy (The Non-Destructive Approach)

While Nuclear Magnetic Resonance (NMR) spectroscopy has the highest LOD (~5.0 - 10.0 µg/mL), it remains an authoritative tool for high-throughput, non-destructive metabolomics. It requires no chemical derivatization and provides absolute quantitation without the need for analyte-specific standard curves.

Mechanistic Causality

The primary challenge in serum NMR is the presence of high-molecular-weight proteins and lipoproteins. These macromolecules possess short transverse relaxation times ( T2​ ), which manifest as massive, broad baseline signals that completely obscure the sharp multiplet resonances of small molecules like 4-HMBt. By utilizing centrifugal ultrafiltration , we physically exclude these macromolecules, yielding a clean filtrate that produces sharp, highly resolved spectra.

Step-by-Step Protocol
  • Filter Preparation: Wash a 3 kDa Molecular Weight Cut-Off (MWCO) centrifugal filter with distilled water to remove residual glycerol (a common manufacturing preservative that causes severe NMR interference).

  • Ultrafiltration: Load 300 µL of serum into the filter and centrifuge at 10,000 × g for 15 minutes at 4°C.

  • Buffer Addition: Combine 200 µL of the protein-free filtrate with 400 µL of NMR buffer (containing D 2​ O for the spectrometer lock, 0.1 M phosphate buffer to stabilize the pH at 7.4, and 0.5 mM TSP as an internal chemical shift and concentration standard).

  • Acquisition: Acquire 1D 1 H-NMR spectra at 600 MHz using a standard NOESY presaturation pulse sequence to suppress the residual water peak. Quantify by integrating the isolated methyl doublet of 4-HMBt relative to the TSP standard.

NMR_Workflow A Serum Sample (300 µL) B Ultrafiltration (3 kDa MWCO) A->B C Protein-Free Filtrate B->C D Buffer Addition (D2O + TSP) C->D E 1H-NMR Acquisition (600 MHz) D->E

Caption: Non-destructive 1H-NMR workflow utilizing ultrafiltration for macromolecule removal.

Analytical Decision Matrix

Selecting the appropriate platform for detecting 4-HMBt in serum depends entirely on the study's physiological context and resource constraints:

  • Choose LC-MS/MS when conducting rigorous pharmacokinetic (PK) profiling or clinical diagnostics where the expected serum concentrations fall into the sub-ng/mL range. The 3-NPH derivatization ensures the lowest possible LOD and circumvents matrix suppression.

  • Choose GC-MS when performing untargeted metabolomics or when baseline resolution of closely related structural isomers is mandatory. Ensure your laboratory can maintain strict anhydrous conditions during sample preparation.

  • Choose 1 H-NMR for high-throughput, non-destructive screening where physiological concentrations are known to exceed 10 µM, or when absolute quantitation without synthetic standards is required.

References

  • Analysis of γ-Hydroxybutyrate in Human Urine by LC-MS/MS Method and Its Forensic Application. Semantic Scholar.2

  • Detection of gamma-hydroxybutyrate in hair: Validation of GC–MS and LC–MS/MS methods and application to a real case. IRIS UniPA. 3

  • Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics. PMC / NIH. 1

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; Disposal Logistics: Sodium 4-hydroxy-3-methylbutanoate

As drug development and synthetic workflows increasingly rely on specialized short-chain hydroxy carboxylate salts, standardizing their lifecycle management is critical for laboratory safety and environmental compliance....

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and synthetic workflows increasingly rely on specialized short-chain hydroxy carboxylate salts, standardizing their lifecycle management is critical for laboratory safety and environmental compliance. This guide provides authoritative, step-by-step operational and disposal protocols for Sodium 4-hydroxy-3-methylbutanoate , ensuring that your laboratory maintains rigorous safety standards and complies with federal waste management regulations.

Chemical Profile & Operational Rationale

Sodium 4-hydroxy-3-methylbutanoate is a highly water-soluble organic salt. While it is not acutely toxic, its physical properties and organic structure dictate strict handling and storage parameters.

Causality in Storage: This compound must be stored at 2–8°C . As a hydroxy acid salt, it is hygroscopic and highly susceptible to microbial degradation or slow lactonization (intramolecular esterification) when exposed to ambient moisture and elevated temperatures. Cold storage preserves its structural integrity for sensitive drug development applications.

Causality in Handling: The fine powder acts as a mild skin and eye irritant. More importantly, if aerosolized, it can cause localized respiratory irritation (STOT SE 3). Consequently, engineering controls such as a fume hood or local exhaust ventilation are mandatory during powder manipulation.

Quantitative Data & Waste Profile Summary
Property / ParameterSpecificationOperational Implication
CAS Number 112895-77-9Use for precise SDS and inventory tracking.
Molecular Formula C₅H₉NaO₃Contains a carbon backbone; high BOD/COD impact.
Storage Temperature 2–8°CRequires continuous cold-chain monitoring.
Solubility Highly AqueousEasily mobilized in spills; requires liquid containment.
Primary Hazards Skin/Eye Irritant, STOT SE 3Mandates specific PPE and anti-aerosolization tactics.
Waste Classification Non-Halogenated OrganicDo not drain dispose. Must be routed for incineration.

Spill Response & Containment Workflow

A self-validating spill protocol ensures that no residual chemical remains to pose a contact hazard or cross-contaminate future experiments.

Step-by-Step Methodology:

  • Isolate & Assess: Immediately restrict access to the spill area. Verify the spill volume and ensure no reactive chemicals (e.g., strong acids) are nearby.

  • Don Appropriate PPE: Equip nitrile gloves, safety goggles, and an N95 particulate respirator (or ensure the spill is contained within a functioning fume hood) to mitigate respiratory irritation risks as mandated by [1].

  • Containment (Dry Spill): Do not dry sweep, as this aerosolizes the fine powder. Instead, use a slightly damp absorbent pad to gently collect the solid. Causality: The moisture binds the powder, preventing airborne dispersion and inhalation hazards.

  • Containment (Aqueous Spill): Surround the liquid with an inert absorbent material (e.g., vermiculite or universal spill pads) to prevent spread.

  • Sanitization & Validation: Wash the affected surface with a 1% laboratory detergent solution followed by a deionized (DI) water rinse. Self-Validating Step: Check the pH of the final rinse water on the surface; a neutral reading (pH ~7) validates that all residual alkaline salt has been successfully removed.

  • Waste Routing: Place all contaminated pads, gloves, and sweeping materials into a heavy-duty, leak-proof solid hazardous waste bag.

Waste Segregation & Disposal Protocol

Despite its high water solubility, Sodium 4-hydroxy-3-methylbutanoate cannot be disposed of via standard municipal sink drains. The organic carbon backbone contributes significantly to the Biological Oxygen Demand (BOD) and Chemical Oxygen Demand (COD) of wastewater, which disrupts municipal water treatment facilities. Furthermore, under the [2], industrial organic waste must be systematically controlled and destroyed.

Step-by-Step Methodology:

  • Aqueous Waste Collection: Consolidate all aqueous solutions, washes, and reaction filtrates containing the salt into a designated, chemically compatible carboy (e.g., HDPE).

  • pH Verification (Self-Validating Step): Before sealing the carboy, use a calibrated pH meter or wide-range pH paper to test the solution. Adjust the pH to a neutral range (pH 6–8) using dilute NaOH or HCl if necessary. Causality: Maintaining a neutral pH prevents the protonation of the salt into its free acid form, which could alter its solubility profile, increase volatility, or react unpredictably with other organic waste constituents.

  • Segregation: Route the neutralized solution strictly to the "Non-Halogenated Aqueous Organic Waste" stream.

  • Solid Waste Collection: Place empty reagent bottles, contaminated spatulas, and spill cleanup debris into a rigid "Solid Hazardous Waste" container.

  • Incineration Logistics: Label all containers with the exact chemical name ( [3]), concentration, and accumulation start date. Transfer the containers to a licensed hazardous waste management contractor. The required endpoint is high-temperature incineration, which safely and completely oxidizes the organic backbone into CO₂ and water vapor.

Disposal Workflow Visualization

The following diagram illustrates the logical routing of both aqueous and solid waste streams to ensure RCRA compliance and environmental safety.

DisposalWorkflow A Sodium 4-hydroxy-3-methylbutanoate Waste Generation B Aqueous Solutions & Rinses A->B Dissolved C Solid Spill Debris & PPE A->C Dry/Contaminated D pH Verification (Target: pH 6-8) B->D F Solid Hazardous Waste Stream C->F E Non-Halogenated Aqueous Organic Waste D->E pH Neutralized G High-Temperature Incineration (EPA RCRA) E->G F->G

Workflow for routing aqueous and solid Sodium 4-hydroxy-3-methylbutanoate waste for incineration.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. Available at:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste." United States Environmental Protection Agency. Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 23695188, Sodium 4-hydroxy-3-methylbutanoate." PubChem. Available at:[Link]

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